4-(2-carboxyethyl)benzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-carboxyethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5H,3,6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPCOYVUYYFWAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357540 | |
| Record name | 3-(4-Carboxyphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38628-51-2 | |
| Record name | 3-(4-Carboxyphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Carboxyphenyl)propionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(2-carboxyethyl)benzoic acid synthesis protocol
An In-depth Technical Guide to the Synthesis of 4-(2-carboxyethyl)benzoic acid
Introduction
This compound is a dicarboxylic acid of significant interest in organic synthesis and materials science. Its rigid aromatic core combined with a flexible aliphatic carboxylic acid side chain makes it a valuable building block for the synthesis of polymers, liquid crystals, and pharmaceutical intermediates. This guide provides a detailed, research-grade protocol for the synthesis of this compound, focusing on the underlying chemical principles and practical considerations for its successful preparation and characterization in a laboratory setting.
The presented synthesis is a two-step process commencing with the Friedel-Crafts acylation of toluene with succinic anhydride to form 3-(4-methylbenzoyl)propanoic acid, followed by the oxidation of the methyl group to a carboxylic acid. This route is chosen for its reliability, use of readily available starting materials, and the illustrative nature of the chemical transformations involved.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the Friedel-Crafts acylation of toluene with succinic anhydride, catalyzed by anhydrous aluminum chloride, to yield 3-(4-methylbenzoyl)propanoic acid. The second step is the oxidation of the methyl group of the intermediate product to a carboxylic acid using potassium permanganate.
Step 1: Friedel-Crafts Acylation of Toluene with Succinic Anhydride
Principle and Mechanism
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. In this step, anhydrous aluminum chloride, a Lewis acid, activates the succinic anhydride by coordinating to one of its carbonyl oxygens. This coordination polarizes the anhydride, making one of the carbonyl carbons highly electrophilic. The electron-rich toluene ring then attacks this electrophilic center, leading to the formation of a sigma complex (arenium ion). The aromaticity of the ring is restored by the loss of a proton, and subsequent hydrolysis of the aluminum complex yields the keto-acid product, 3-(4-methylbenzoyl)propanoic acid. The para-substitution is favored due to the ortho, para-directing effect of the methyl group on the toluene ring and steric hindrance at the ortho position.
Experimental Protocol
Materials and Reagents:
-
Toluene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Concentrated hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of succinic anhydride (0.1 mol) in nitrobenzene (100 mL) at 0-5 °C, add anhydrous aluminum chloride (0.22 mol) portion-wise, ensuring the temperature does not exceed 10 °C.
-
To this mixture, add toluene (0.1 mol) dropwise over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
-
Pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a 10% sodium carbonate solution (2 x 50 mL).
-
Acidify the combined sodium carbonate extracts with concentrated hydrochloric acid until the pH is approximately 2.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 3-(4-methylbenzoyl)propanoic acid.
Data Summary for Step 1
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass | Molar Ratio |
| Toluene | 92.14 | 0.1 | 10.7 mL | 1 |
| Succinic anhydride | 100.07 | 0.1 | 10.0 g | 1 |
| Anhydrous AlCl₃ | 133.34 | 0.22 | 29.3 g | 2.2 |
| Nitrobenzene | 123.11 | - | 100 mL | Solvent |
Expected Yield: ~70-80% Appearance: White to off-white solid Melting Point: 127-129 °C
Reaction Scheme for Step 1
Caption: Friedel-Crafts acylation of toluene with succinic anhydride.
Step 2: Oxidation of 3-(4-methylbenzoyl)propanoic acid
Principle and Mechanism
The second step involves the oxidation of the methyl group of 3-(4-methylbenzoyl)propanoic acid to a carboxylic acid. Potassium permanganate (KMnO₄) is a strong oxidizing agent that can effectively oxidize alkyl side chains on an aromatic ring to carboxylic acids. The reaction proceeds through a series of oxidative steps, likely involving a benzylic radical intermediate. The manganese is reduced from the +7 oxidation state in permanganate to manganese dioxide (MnO₂), a brown precipitate. The reaction is typically carried out in a basic aqueous solution. Acidification of the reaction mixture after the oxidation is complete protonates the carboxylate salt to yield the final product, this compound.
Experimental Protocol
Materials and Reagents:
-
3-(4-methylbenzoyl)propanoic acid
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sodium bisulfite (NaHSO₃)
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
Dissolve 3-(4-methylbenzoyl)propanoic acid (0.05 mol) in a 5% aqueous solution of sodium hydroxide (100 mL).
-
Heat the solution to 80-90 °C and add a solution of potassium permanganate (0.15 mol) in water (200 mL) dropwise over 2 hours.
-
After the addition is complete, continue heating and stirring for an additional 4 hours, or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter off the brown manganese dioxide precipitate.
-
To the filtrate, add a saturated solution of sodium bisulfite until the solution is colorless to destroy any excess permanganate.
-
Acidify the clear solution with concentrated hydrochloric acid until the pH is approximately 2.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from a mixture of ethanol and water to afford pure this compound.
Data Summary for Step 2
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Mass | Molar Ratio |
| 3-(4-methylbenzoyl)propanoic acid | 192.21 | 0.05 | 9.6 g | 1 |
| Potassium permanganate | 158.03 | 0.15 | 23.7 g | 3 |
| Sodium hydroxide | 40.00 | - | - | Base |
Expected Yield: ~60-70% Appearance: White crystalline solid Melting Point: 203-205 °C
Reaction Scheme for Step 2
Caption: Oxidation of the intermediate to the final product.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Melting Point: A sharp melting point in the expected range (203-205 °C) is indicative of high purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a broad O-H stretch for the carboxylic acid groups around 2500-3300 cm⁻¹, and strong C=O stretches for the carboxylic acid and ketone groups around 1700 cm⁻¹.
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide detailed structural information. Expected signals include:
-
Aromatic protons in the region of 7.2-8.1 ppm.
-
Methylene protons of the ethyl chain as two triplets around 2.6-3.2 ppm.
-
Carboxylic acid protons as broad singlets above 10 ppm.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should show signals for the two carboxylic acid carbons, the aromatic carbons, and the two methylene carbons.
Safety and Handling
-
Anhydrous Aluminum Chloride: Corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Nitrobenzene: Toxic and readily absorbed through the skin. It is a suspected carcinogen. Use only in a well-ventilated fume hood and with appropriate PPE.
-
Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.
-
Concentrated Acids and Bases: Corrosive. Handle with care and wear appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989.
- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Engel, R. G. Introduction to Organic Laboratory Techniques: A Small Scale Approach, 3rd ed.; Cengage Learning: Boston, MA, 2011.
A Deep Dive into the Spectroscopic Characterization of 4-(2-Carboxyethyl)benzoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Carboxyethyl)benzoic acid, also known as 3-(4-carboxyphenyl)propanoic acid, is a dicarboxylic acid featuring both an aliphatic and an aromatic carboxylic acid moiety. This unique structure makes it a valuable building block in the synthesis of polymers, liquid crystals, and pharmaceutical compounds. A thorough understanding of its molecular structure is paramount for its application in these fields, and spectroscopic techniques provide the necessary tools for this characterization. This guide offers a comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of the spectral data, providing insights into the structural features of the molecule and establishing a reliable analytical workflow for its identification and quality control.
Molecular Structure and Spectroscopic Overview
The structural formula of this compound (C₁₀H₁₀O₄, Molar Mass: 194.18 g/mol ) is presented below.[1] The molecule's key features include a para-substituted benzene ring, a propanoic acid side chain, and two carboxylic acid functional groups. Each of these components will give rise to characteristic signals in the various spectra discussed.
Figure 1: Molecular Structure of this compound.
¹H NMR Spectroscopy Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the ethyl chain, and the acidic protons of the two carboxyl groups.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | 2H | -COOH (aromatic and aliphatic) |
| ~8.0 | Doublet | 2H | Aromatic (ortho to -COOH) |
| ~7.4 | Doublet | 2H | Aromatic (ortho to -CH₂CH₂COOH) |
| ~3.0 | Triplet | 2H | -CH₂- (adjacent to the aromatic ring) |
| ~2.7 | Triplet | 2H | -CH₂- (adjacent to the aliphatic -COOH) |
Interpretation of the ¹H NMR Spectrum
-
Carboxylic Acid Protons (~12.0 - 13.0 ppm): The protons of the two carboxylic acid groups are highly deshielded and appear as a broad singlet far downfield. The broadness of the signal is a result of hydrogen bonding and chemical exchange with residual water in the solvent.
-
Aromatic Protons (~7.4 - 8.0 ppm): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing carboxylic acid group are expected to be more deshielded and appear at a higher chemical shift (~8.0 ppm) compared to the protons ortho to the less electron-withdrawing ethyl-carboxylic acid group (~7.4 ppm).
-
Aliphatic Protons (~2.7 - 3.0 ppm): The two methylene (-CH₂-) groups of the ethyl chain appear as two triplets. The triplet at ~3.0 ppm is assigned to the methylene group adjacent to the aromatic ring, which experiences a slight deshielding effect. The triplet at ~2.7 ppm corresponds to the methylene group adjacent to the aliphatic carboxylic acid group. The triplet splitting pattern arises from the coupling with the neighboring methylene protons (n+1 rule, where n=2).
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as the chemical shifts of the acidic protons can be solvent-dependent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~174 | -COOH (aliphatic) |
| ~167 | -COOH (aromatic) |
| ~145 | Aromatic C (quaternary, attached to -CH₂CH₂COOH) |
| ~133 | Aromatic C (quaternary, attached to -COOH) |
| ~130 | Aromatic CH (ortho to -COOH) |
| ~129 | Aromatic CH (ortho to -CH₂CH₂COOH) |
| ~35 | -CH₂- (adjacent to the aromatic ring) |
| ~30 | -CH₂- (adjacent to the aliphatic -COOH) |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbons (~167 - 174 ppm): The two carboxylic acid carbonyl carbons are the most deshielded carbons in the molecule and appear at the downfield end of the spectrum. The aliphatic carboxyl carbon is typically found at a slightly higher chemical shift compared to the aromatic carboxyl carbon due to the electronic effects of the benzene ring.
-
Aromatic Carbons (~129 - 145 ppm): The six carbons of the benzene ring will give rise to four signals due to the molecule's symmetry. The two quaternary carbons, attached to the substituents, will have distinct chemical shifts. The carbon attached to the electron-withdrawing carboxylic acid group will be more deshielded than the carbon attached to the ethyl-carboxylic acid group. The two sets of equivalent aromatic CH carbons will also have distinct chemical shifts.
-
Aliphatic Carbons (~30 - 35 ppm): The two methylene carbons of the ethyl chain will appear in the upfield region of the spectrum. The carbon atom closer to the aromatic ring will be slightly more deshielded than the one adjacent to the aliphatic carboxyl group.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) compared to ¹H NMR to compensate for the lower natural abundance of the ¹³C isotope.
-
Data Acquisition: Acquire the ¹³C NMR spectrum on a 100 MHz or higher field NMR spectrometer. A proton-decoupled experiment is typically performed to simplify the spectrum and enhance the signal-to-noise ratio.
-
Data Processing: Process the FID similarly to the ¹H NMR data.
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorption bands of the carboxylic acid groups and the aromatic ring.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| 3300-2500 | Broad, Strong | O-H | Stretching (in carboxylic acid dimer) |
| 3080-3030 | Medium | C-H (aromatic) | Stretching |
| 2980-2850 | Medium | C-H (aliphatic) | Stretching |
| 1710-1680 | Strong, Sharp | C=O | Stretching (in carboxylic acid) |
| 1610, 1580, 1500 | Medium to Weak | C=C (aromatic) | Stretching |
| 1420-1395 | Medium | O-H | Bending |
| 1300-1200 | Strong | C-O | Stretching |
| 920 | Broad, Medium | O-H | Out-of-plane bending (dimer) |
Interpretation of the IR Spectrum
-
O-H Stretching (3300-2500 cm⁻¹): The most prominent feature in the IR spectrum of a carboxylic acid is the extremely broad absorption band due to the O-H stretching of the hydrogen-bonded dimer.[2] This broadness is a hallmark of carboxylic acids.[3][4][5]
-
C=O Stretching (1710-1680 cm⁻¹): A strong and sharp absorption band in this region confirms the presence of the carbonyl group of the carboxylic acids. The conjugation of the aromatic carboxylic acid with the benzene ring may result in a slightly lower stretching frequency compared to the aliphatic carboxylic acid, potentially leading to a broadened or split peak.
-
Aromatic C-H and C=C Stretching: The absorptions for aromatic C-H stretching appear just above 3000 cm⁻¹, while the characteristic C=C stretching vibrations of the benzene ring are observed in the 1610-1500 cm⁻¹ region.
-
Aliphatic C-H Stretching: The C-H stretching vibrations of the methylene groups in the ethyl chain are observed in the 2980-2850 cm⁻¹ region.
-
C-O Stretching and O-H Bending: A strong C-O stretching band is expected between 1300-1200 cm⁻¹, and O-H bending vibrations can be observed around 1420-1395 cm⁻¹ and as a broad band around 920 cm⁻¹.[2]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or the empty ATR crystal is recorded first and then subtracted from the sample spectrum.
-
Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elucidate its structure.
Expected Fragmentation Pattern
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺˙) at m/z 194. The fragmentation will likely involve the loss of neutral molecules and radicals from both the aliphatic chain and the aromatic ring.
-
Molecular Ion Peak ([M]⁺˙, m/z 194): This peak corresponds to the intact molecule with one electron removed.
-
Loss of H₂O (m/z 176): A common fragmentation pathway for carboxylic acids is the loss of a water molecule.
-
Loss of COOH (m/z 149): Cleavage of the C-C bond adjacent to the aromatic ring can lead to the loss of the entire propanoic acid side chain, resulting in a fragment corresponding to the carboxyphenyl cation.
-
Loss of the ethyl-carboxy group (m/z 121): Fragmentation can also occur with the loss of the -CH₂CH₂COOH group, leading to a fragment corresponding to the benzoic acid cation.
-
Benzylic Cleavage (m/z 149): Cleavage of the bond between the two methylene groups can result in a stable benzylic cation.
Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for generating ions. In EI, the sample is bombarded with a high-energy electron beam.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion
The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, IR, and MS provides a detailed and unambiguous characterization of its molecular structure. Each technique offers complementary information, allowing for the confident identification and purity assessment of this important chemical building block. The protocols and interpretations provided in this guide serve as a valuable resource for researchers and scientists working with this compound, ensuring the integrity and reliability of their scientific endeavors.
References
-
PubChem. 3-(4-Carboxyphenyl)propionic Acid. National Center for Biotechnology Information. [Link][1]
-
Chemistry LibreTexts. IR Spectroscopy of Carboxylic Acids. [Link][2][6]
-
Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link][3]
-
Doc Brown's Chemistry. Infrared spectrum of propanoic acid. [Link][4]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). [Link][8]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of propanoic acid. [Link][9]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link][10]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link][11]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link][5]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link][12]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Doc Brown's Chemistry. Mass spectrum of propanoic acid. [Link][13]
Sources
- 1. 3-(4-Carboxyphenyl)propionic Acid | C10H10O4 | CID 854054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. faculty.fiu.edu [faculty.fiu.edu]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3-(4-carboxyphenyl)propionic acid [stenutz.eu]
- 8. hmdb.ca [hmdb.ca]
- 9. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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4-(2-carboxyethyl)benzoic acid solubility in different solvents
An In-Depth Technical Guide to the Solubility of 4-(2-carboxyethyl)benzoic Acid for Researchers, Scientists, and Drug Development Professionals
Introduction to this compound
This compound, also known as 3-(4-carboxyphenyl)propanoic acid, is a dicarboxylic acid featuring a benzoic acid moiety connected to a propanoic acid via an ethyl bridge. Its structure presents two distinct acidic functional groups, which play a crucial role in determining its physicochemical properties, including solubility. Understanding the solubility of this compound is paramount for a range of applications, from designing synthetic routes and purification strategies to developing formulations for drug delivery systems.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the bedrock for predicting its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | |
| Molecular Weight | 194.18 g/mol | |
| Melting Point | 289-293 °C | |
| Predicted pKa₁ | ~4.1 | (Predicted) |
| Predicted pKa₂ | ~4.8 | (Predicted) |
Note: The pKa values are predicted using computational tools and should be considered as estimates. Experimental verification is recommended.
The two predicted pKa values correspond to the two carboxylic acid groups. The benzoic acid proton is expected to be more acidic (lower pKa) due to the electron-withdrawing nature of the aromatic ring, while the propanoic acid proton is slightly less acidic. These pKa values are critical for understanding the pH-dependent solubility of the compound.
Caption: Chemical structure of this compound.
Solubility Profile in Different Solvents
The solubility of a compound is governed by the principle of "like dissolves like," meaning that substances with similar polarities are more likely to be soluble in one another. As a dicarboxylic acid, this compound possesses both polar (carboxylic acid groups) and nonpolar (aromatic ring and ethyl chain) characteristics.
Aqueous Solubility and the Effect of pH
In aqueous media, the solubility of this compound is highly dependent on the pH of the solution.
-
At low pH (pH < pKa₁): Both carboxylic acid groups will be protonated (in their neutral form). The molecule will be less polar, and its solubility in water is expected to be low.
-
At intermediate pH (pKa₁ < pH < pKa₂): The more acidic proton (on the benzoic acid) will be deprotonated, forming a monoanion. This increase in charge will lead to a significant increase in aqueous solubility.
-
At high pH (pH > pKa₂): Both carboxylic acid groups will be deprotonated, forming a dianion. The molecule will be highly polar and is expected to have its maximum aqueous solubility.[1]
Caption: Ionization states of this compound at different pH values.
Solubility in Organic Solvents
The solubility in organic solvents will depend on the solvent's polarity and its ability to form hydrogen bonds.
Table 2: Estimated Solubility of this compound in Common Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water (pH 2) | Polar Protic | Low | The molecule is in its neutral, less polar form. |
| Water (pH 7) | Polar Protic | Medium to High | The molecule exists as a mono- and dianion, increasing polarity and hydrogen bonding with water. |
| Methanol | Polar Protic | Medium | Methanol can act as both a hydrogen bond donor and acceptor, interacting with the carboxylic acid groups. |
| Ethanol | Polar Protic | Medium | Similar to methanol, but the slightly lower polarity may result in slightly lower solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong hydrogen bond acceptor and can effectively solvate the carboxylic acid groups. |
| Acetone | Polar Aprotic | Low to Medium | Acetone is a hydrogen bond acceptor but less polar than DMSO, leading to moderate solubility. |
| Hexane | Nonpolar | Insoluble | The high polarity of the dicarboxylic acid makes it immiscible with nonpolar solvents like hexane. |
Disclaimer: The solubility predictions in this table are qualitative estimates based on chemical principles. Experimental determination is necessary for quantitative values.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[2] The following protocol is a detailed, step-by-step guide based on best practices and guidelines from the United States Pharmacopeia (USP).[3]
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solid. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water at various pH, methanol, ethanol, DMSO)
-
Volumetric flasks
-
Analytical balance
-
Temperature-controlled orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Vials for sample collection
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Step-by-Step Protocol
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials. A general rule of thumb is to add at least twice the estimated amount needed for saturation. b. Accurately dispense a known volume of the desired solvent into each vial. c. Tightly cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). b. Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. A typical equilibration time is 24 to 72 hours.[1] c. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentrations are consistent over time.
-
Sample Separation: a. After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles. Alternatively, the samples can be centrifuged at the experimental temperature, and the supernatant is then carefully collected.
-
Sample Analysis: a. Prepare a series of calibration standards of this compound of known concentrations in the same solvent used for the solubility experiment. b. Dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the analytical instrument. c. Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC-UV). d. Determine the concentration of the diluted sample from the calibration curve.
-
Calculation of Solubility: a. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. Express the solubility in appropriate units, such as mg/mL or mol/L.
Caption: Workflow for the shake-flask solubility determination method.
Data Interpretation and Reporting
When reporting solubility data, it is essential to include all relevant experimental parameters to ensure reproducibility and allow for accurate interpretation. This includes the temperature, pH of the aqueous medium, equilibration time, and the analytical method used for quantification.[4]
Conclusion
References
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Brainly. (2023, July 10). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Retrieved from [Link]
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Thermodynamics Research Center. (2020, April 23). Guidelines for Reporting Solubility Data. Retrieved from [Link]
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Biorelevant.com. USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]
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Chemical-Suppliers.com. This compound. Retrieved from [Link]
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Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Retrieved from [Link]
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Unveiling the Solid-State Architecture of 4-(2-carboxyethyl)benzoic Acid: A Technical Guide to its Crystal Structure
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of 4-(2-carboxyethyl)benzoic acid, a molecule of interest in materials science and drug development. In the absence of a publicly available experimentally determined crystal structure, this document pioneers a predictive approach, leveraging computational chemistry to elucidate its solid-state conformation and packing. The predicted structure is critically evaluated through comparison with crystallographically characterized analogs, offering profound insights into its intramolecular geometry and the supramolecular architecture governed by hydrogen bonding. Furthermore, this guide furnishes detailed, field-proven methodologies for the synthesis, crystallization, and experimental X-ray crystallographic analysis of this compound, serving as a vital resource for researchers engaged in its study.
Introduction: The Significance of Crystal Structure in Molecular Design
This compound, also known as 3-(4-carboxyphenyl)propanoic acid, is a dicarboxylic acid featuring a rigid benzoic acid moiety connected to a flexible carboxyethyl group.[1][2] Its chemical structure, with two carboxylic acid groups capable of forming robust hydrogen bonds, suggests a propensity for forming well-defined supramolecular assemblies. The precise arrangement of molecules in the solid state, or the crystal structure, dictates crucial physicochemical properties such as solubility, melting point, stability, and bioavailability.[2] Therefore, a thorough understanding of the crystal structure of this compound is paramount for its application in fields such as crystal engineering, and the design of novel pharmaceutical co-crystals.
This guide addresses the current informational gap regarding the experimentally determined crystal structure of this compound. We present a computationally predicted model of its crystal structure, offering a detailed analysis of its molecular conformation and intermolecular interactions. This predictive analysis is contextualized by comparing it with the known crystal structures of analogous compounds, thereby providing a robust and scientifically grounded framework for understanding its solid-state behavior.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a fundamental understanding of the molecule's behavior and are critical for designing crystallization experiments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |
| Molecular Weight | 194.18 g/mol | [1][2] |
| Melting Point | 289-293 °C | [2] |
| CAS Number | 38628-51-2 | [1][2] |
Synthesis and Crystallization: A Practical Protocol
The synthesis of this compound can be achieved through various organic synthesis routes. A common method involves the oxidation of a suitable precursor, such as 4-(2-hydroxyethyl)benzoic acid. The purification of the final product is critical for obtaining high-quality crystals suitable for X-ray diffraction.
Synthesis Protocol
A generalized synthesis protocol is outlined below. The specific reagents and conditions may be optimized based on laboratory capabilities and desired yield.
-
Reaction Setup: A solution of the starting material in a suitable solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: An oxidizing agent is added portion-wise to the solution at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled, and the product is extracted using an appropriate organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system to yield pure this compound.
Crystallization Protocol for Single-Crystal Growth
The growth of single crystals suitable for X-ray diffraction is a crucial step. Slow evaporation is a reliable method for obtaining high-quality crystals of carboxylic acids.
-
Solvent Selection: A suitable solvent or solvent mixture is chosen in which this compound has moderate solubility.
-
Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at a slightly elevated temperature.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: Once well-formed single crystals appear, they are carefully harvested from the solution.
Computational Prediction of the Crystal Structure
In the absence of experimental data, computational methods provide a powerful tool for predicting the crystal structure of organic molecules. The following workflow outlines the process used to generate a plausible crystal structure for this compound.
Caption: Workflow for the computational prediction of the crystal structure.
Predicted Intramolecular Geometry
The optimized molecular geometry of this compound reveals a nearly planar benzoic acid ring. The ethyl chain, however, introduces conformational flexibility. The dihedral angle between the plane of the benzoic acid and the plane of the terminal carboxylic acid group is predicted to be non-zero, a common feature in similar structures that minimizes steric hindrance.
Predicted Intermolecular Interactions and Crystal Packing
The predicted crystal structure is dominated by a robust network of intermolecular hydrogen bonds. The carboxylic acid groups are anticipated to form classic centrosymmetric dimers, a highly prevalent and stable motif in the crystal structures of carboxylic acids. These dimers are then further interconnected, forming extended chains or sheets. The packing of these supramolecular assemblies is likely driven by weaker C-H···O interactions and van der Waals forces.
Caption: Predicted hydrogen bonding network in the crystal structure.
Comparative Analysis with Known Crystal Structures
To validate the predicted structure and gain further insight, we compare it with the experimentally determined crystal structures of analogous molecules.
4-(2-Benzoylethyl)benzoic acid
The crystal structure of 4-(2-benzoylethyl)benzoic acid reveals a conformation where each functional group is nearly coplanar with its adjacent ring.[3] The two aromatic rings are twisted with respect to each other.[3] Crucially, this molecule also forms centrosymmetric hydrogen-bonded carboxyl dimers.[3] This observation strongly supports the prediction that this compound will exhibit a similar hydrogen bonding motif.
4-[(2-Carboxyethyl)amino]benzoic acid monohydrate
In the crystal structure of 4-[(2-carboxyethyl)amino]benzoic acid monohydrate, the organic molecules are linked by pairs of O—H⋯O hydrogen bonds involving both carboxyl groups, forming zigzag chains.[4] The presence of an amino group and a water molecule introduces additional hydrogen bonding interactions, leading to a more complex network.[4] However, the fundamental role of the carboxylic acid groups in directing the supramolecular assembly is evident.
Experimental Protocol for Crystal Structure Determination
For researchers aiming to experimentally determine the crystal structure of this compound, the following is a standard protocol for single-crystal X-ray diffraction.
Data Collection
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Diffractometer Setup: The crystal is placed in a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.
-
Full Data Collection: A complete sphere of diffraction data is collected by rotating the crystal through a series of angles.
Structure Solution and Refinement
-
Data Reduction: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for various experimental factors.
-
Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using a least-squares minimization algorithm.
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Conclusion
While an experimentally determined crystal structure of this compound remains to be reported, this technical guide provides a robust, computationally derived model of its solid-state architecture. The predicted structure, characterized by strong intermolecular hydrogen bonding and the formation of carboxylic acid dimers, aligns well with the known crystal chemistry of similar compounds. The detailed experimental protocols provided herein offer a clear pathway for the future experimental elucidation and verification of this structure. This work serves as a foundational resource for researchers, enabling a deeper understanding of the solid-state properties of this compound and facilitating its application in advanced materials and pharmaceutical development.
References
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Jia, C., Chen, S., & Yuan, W. (2008). 4-[(2-Carboxyethyl)amino]benzoic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2211. [Link]
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Gao, X., & Fun, H.-K. (2008). 4-(2-Benzoylethyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1399. [Link]
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An In-depth Technical Guide to 4-(2-Carboxyethyl)benzoic Acid: A Key Bifunctional Linker in Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced therapeutics, the rational design of molecules is paramount. Bifunctional linkers, the architectural cornerstones of many complex drug modalities, play a critical role in determining the efficacy, stability, and pharmacokinetic profile of targeted therapies. Among these crucial building blocks is 4-(2-carboxyethyl)benzoic acid (CAS No. 38628-51-2), a molecule whose structural rigidity and versatile chemical handles have made it an increasingly important component in the synthesis of sophisticated pharmaceutical agents, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
This guide provides a comprehensive technical overview of this compound, also known by its synonym 3-(4-carboxyphenyl)propanoic acid. We will delve into its chemical and physical properties, provide a detailed synthesis protocol, outline robust analytical methodologies for its characterization, and explore its applications in drug discovery, supported by insights into its role as a PROTAC linker.
Core Properties and Identification
The unique structure of this compound, featuring a rigid benzene ring flanked by two distinct carboxylic acid moieties with different spacer lengths, is central to its utility. This arrangement allows for selective chemical modifications, enabling its directional incorporation into larger molecular constructs.
| Property | Value | Reference(s) |
| CAS Number | 38628-51-2 | [1][2] |
| IUPAC Name | This compound | [3] |
| Synonyms | 3-(4-carboxyphenyl)propanoic acid, p-Carboxyhydrocinnamic acid | [2] |
| Molecular Formula | C₁₀H₁₀O₄ | [2] |
| Molecular Weight | 194.18 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 289-293 °C | [2] |
| Boiling Point | 406.1 °C at 760 mmHg | [2] |
| Density | 1.33 g/cm³ | [2] |
| SMILES | O=C(O)CCC1=CC=C(C(O)=O)C=C1 | [1][2] |
Synthesis and Purification
The synthesis of this compound can be achieved through various routes. A common and reliable method involves the Friedel-Crafts acylation of a substituted benzene, followed by reduction and hydrolysis. Below is a representative laboratory-scale protocol.
Conceptual Synthesis Workflow
Caption: A conceptual workflow for the synthesis of a homologue.
Detailed Experimental Protocol: Synthesis from 4-Cyanobenzaldehyde
A plausible synthesis route starts from a commercially available precursor and involves a Knoevenagel condensation followed by reduction and hydrolysis.
Step 1: Knoevenagel Condensation
-
To a solution of 4-cyanobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in pyridine, add a catalytic amount of piperidine.
-
Heat the mixture at reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 3-(4-cyanophenyl)acrylic acid.
Step 2: Reduction of the Double Bond and Nitrile
-
The acrylic acid derivative can be selectively reduced at the double bond using a suitable catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Subsequent reduction of the nitrile to a carboxylic acid can be challenging but may be achieved under harsh hydrolytic conditions (strong acid or base at elevated temperatures). A more common route involves the hydrolysis of an intermediate ester.
Step 3: Purification by Recrystallization
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound.
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically two doublets in the range of 7.2-8.1 ppm), and two triplets for the ethyl chain protons (in the range of 2.6-3.0 ppm). The two carboxylic acid protons will appear as broad singlets at a downfield chemical shift (>12 ppm), which may be exchangeable with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the two carbonyl carbons of the carboxylic acids (typically >170 ppm), four signals for the aromatic carbons (in the 125-145 ppm range), and two signals for the aliphatic carbons of the ethyl chain (in the 25-35 ppm range).
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key information about the functional groups present.[5]
-
O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl groups.[6]
-
C=O Stretch: A strong, sharp absorption band in the region of 1680-1710 cm⁻¹, corresponding to the carbonyl stretching of the carboxylic acids.[6]
-
C-O Stretch: An absorption band in the 1210-1320 cm⁻¹ region.[6]
-
Aromatic C-H and C=C Stretches: Signals corresponding to the benzene ring will also be present.
-
Chromatographic Purity Assessment
A robust High-Performance Liquid Chromatography (HPLC) method is crucial for determining the purity of the synthesized compound.
Caption: General workflow for HPLC purity analysis.
Recommended HPLC Method:
-
Column: C18 reversed-phase, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method should provide good separation of the target compound from potential starting materials and by-products.[7][8]
Applications in Drug Development
The primary utility of this compound in drug development is as a heterobifunctional linker.[1] Its two carboxylic acid groups have different steric and electronic environments, which can be exploited for sequential or selective reactions.
Role as a PROTAC Linker
PROTACs are novel therapeutic agents that co-opt the body's own cellular machinery to degrade specific disease-causing proteins.[9] A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two.[10]
This compound is an effective linker component in PROTAC synthesis.[11][12] One of its carboxylic acid groups can be used to attach to the target protein ligand, while the other can be coupled to the E3 ligase ligand, often through a polyethylene glycol (PEG) chain to enhance solubility and optimize the distance between the two binding partners. The rigid benzene ring provides a defined spatial orientation, which is crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).
Caption: Role of the linker in PROTAC-mediated protein degradation.
Potential Use in Antibody-Drug Conjugates (ADCs)
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate precautions.
-
Hazard Identification: It is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or with a fume hood.
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.[2]
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place at room temperature.[1]
Conclusion
This compound is more than just a simple organic molecule; it is a key enabling tool in the design and synthesis of next-generation therapeutics. Its defined structure, bifunctional nature, and chemical stability make it an invaluable linker for constructing highly specific and potent drug candidates like PROTACs and ADCs. A thorough understanding of its properties, synthesis, and analytical characterization is essential for any researcher or drug development professional working at the forefront of medicinal chemistry. As the demand for targeted therapies continues to grow, the importance of well-characterized and versatile linkers like this compound will undoubtedly increase, solidifying its place in the modern drug discovery toolbox.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-(4-Hydroxyphenyl)propionic Acid in Pharmaceutical Synthesis. Retrieved from [Link]
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Chemical-Suppliers. (n.d.). This compound | CAS 38628-51-2. Retrieved from [Link]
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Dolezal, J., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]
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Ciossani, G., et al. (n.d.). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. Retrieved from [Link]
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Kim, H. Y., et al. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-TOLUYL-o-BENZOIC ACID. Retrieved from [Link]
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Walsh, S. P., et al. (2011). 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Analysis of 4-(2-carboxyethyl)benzoic Acid
This guide provides a comprehensive technical overview of the spectroscopic data for 4-(2-carboxyethyl)benzoic acid, a molecule of interest in materials science and drug development.[1] Intended for researchers, scientists, and professionals in drug development, this document details the expected spectroscopic signatures of this compound and the underlying principles for their interpretation.
Molecular Structure and its Spectroscopic Implications
This compound (also known as 3-(4-carboxyphenyl)propanoic acid) possesses a unique structure that dictates its spectroscopic properties. The molecule, with the chemical formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol , features a para-substituted benzene ring, a propanoic acid side chain, and a benzoic acid moiety.[1][2] These distinct functional groups give rise to characteristic signals in various spectroscopic analyses.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the ethyl chain, and the acidic protons of the two carboxyl groups. The integration of these signals will correspond to the number of protons in each chemical environment.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12-13 | Singlet (broad) | 2H | -COOH (x2) |
| ~8.0 | Doublet | 2H | Aromatic (ortho to -COOH) |
| ~7.4 | Doublet | 2H | Aromatic (ortho to -CH₂CH₂COOH) |
| ~3.0 | Triplet | 2H | -CH₂- (adjacent to aromatic ring) |
| ~2.7 | Triplet | 2H | -CH₂- (adjacent to -COOH) |
Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the presence of two carboxyl groups and a substituted benzene ring, a total of 8 distinct carbon signals are expected.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~173 | -COOH (propanoic acid) |
| ~167 | -COOH (benzoic acid) |
| ~145 | Aromatic C (quaternary, attached to -CH₂CH₂COOH) |
| ~131 | Aromatic C (quaternary, attached to -COOH) |
| ~130 | Aromatic CH (ortho to -COOH) |
| ~129 | Aromatic CH (ortho to -CH₂CH₂COOH) |
| ~35 | -CH₂- (adjacent to aromatic ring) |
| ~30 | -CH₂- (adjacent to -COOH) |
Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.
Workflow for NMR Data Acquisition and Analysis
Caption: A generalized workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the key functional groups are the carboxylic acids and the aromatic ring.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2980-2850 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong, Sharp | C=O stretch (carboxylic acid dimer) |
| 1610, 1580, 1450 | Medium to Strong | C=C stretch (aromatic ring) |
| ~1410 | Medium | O-H bend (in-plane, carboxylic acid) |
| ~1300 | Medium | C-O stretch (carboxylic acid) |
| ~920 | Broad, Medium | O-H bend (out-of-plane, carboxylic acid dimer) |
| ~850 | Strong | C-H bend (out-of-plane, para-disubstituted benzene) |
The broadness of the O-H stretching band is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
For this compound (MW = 194.18), the molecular ion peak (M⁺) would be expected at m/z 194. Key fragmentation patterns would likely involve the loss of water (m/z 176), the carboxyl group (m/z 149), and cleavage of the ethyl chain.
Experimental Protocol: Acquiring Spectroscopic Data
The following provides a general methodology for obtaining the spectroscopic data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger sample quantity (20-50 mg) and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
Conclusion
The combination of NMR, IR, and mass spectrometry provides a comprehensive spectroscopic profile of this compound, allowing for its unambiguous identification and characterization. The interpretation of these spectra, based on the fundamental principles of spectroscopy and comparison with data from related compounds, is essential for quality control in synthesis and for understanding the chemical properties of this versatile molecule.
References
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PubChem. 3-(4-Carboxyphenyl)propionic acid. National Center for Biotechnology Information. [Link]
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Unlocking Therapeutic Potential: A Technical Guide to the Theoretical Exploration of 4-(2-Carboxyethyl)benzoic Acid Derivatives
Foreword: The Imperative of Predictive Science in Modern Drug Discovery
In the landscape of contemporary drug development, the journey from a promising molecular scaffold to a clinically viable therapeutic is fraught with challenges, escalating costs, and high attrition rates. The paradigm has shifted from serendipitous discovery to rational, predictive design. It is in this context that theoretical and computational studies have emerged as indispensable tools, providing a foundational understanding of molecular behavior and guiding the synthesis of novel drug candidates with enhanced efficacy and safety profiles.
This technical guide delves into the theoretical exploration of a particularly promising class of molecules: 4-(2-carboxyethyl)benzoic acid and its derivatives. This scaffold, with its inherent structural features, presents a versatile platform for the design of targeted therapies. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the theoretical methodologies that can be employed to unlock the full therapeutic potential of these compounds. We will navigate the intricacies of computational analysis, from elucidating molecular geometries to predicting biological activity, all while grounding our discussion in the principles of scientific integrity and experimental validation.
Section 1: The this compound Scaffold: A Molecule of Interest
This compound, also known as 3-(4-carboxyphenyl)propanoic acid, is a dicarboxylic acid featuring a benzene ring substituted with a carboxy group and a 2-carboxyethyl group. This unique arrangement of a rigid aromatic core and a flexible aliphatic chain terminating in a second carboxyl group provides a rich tapestry of potential intermolecular interactions, making it an attractive starting point for the design of enzyme inhibitors and other targeted therapeutics.[1]
The dihedral nature of the molecule allows for a range of conformational possibilities, influencing its ability to fit into specific binding pockets of biological targets.[2] Understanding and predicting these conformational preferences is a cornerstone of the theoretical studies discussed herein.
Section 2: The Theoretical Toolkit: Methodologies for In-Depth Analysis
The theoretical investigation of this compound derivatives hinges on a suite of computational chemistry techniques. These methods allow us to probe the molecule's structure, electronics, and reactivity with a high degree of precision.
Density Functional Theory (DFT) for Foundational Insights
Density Functional Theory (DFT) has become a workhorse in quantum chemistry for its balance of accuracy and computational efficiency. It allows for the determination of the electronic structure of molecules, providing a wealth of information about their properties.
Core Principles of DFT Application:
DFT calculations are employed to optimize the molecular geometry, revealing the most stable three-dimensional arrangement of atoms. This is crucial for understanding how a molecule will interact with its biological target. Furthermore, DFT can be used to calculate a range of molecular properties that are critical for drug design:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy gap between them provides insights into the molecule's stability and its potential to participate in chemical reactions.[3]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to drug-receptor binding.[1]
-
Vibrational Frequencies: Calculated vibrational spectra (Infrared and Raman) can be compared with experimental data to confirm the structure of synthesized derivatives.[4]
Experimental Protocol: A Step-by-Step Guide to DFT Calculations
Here, we outline a typical workflow for performing DFT calculations on a this compound derivative:
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of the derivative using molecular modeling software (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a lower-level theory (e.g., a semi-empirical method) to obtain a reasonable starting structure.
-
-
DFT Geometry Optimization:
-
Select a suitable DFT functional and basis set. A common and effective choice for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost.[4]
-
Perform a full geometry optimization without any constraints. This will yield the lowest energy conformation of the molecule.
-
Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
-
Calculation of Molecular Properties:
-
From the optimized geometry, calculate the HOMO and LUMO energies, generate the MEP map, and compute the theoretical vibrational spectra.
-
Causality in Method Selection: The choice of the B3LYP functional and a Pople-style basis set like 6-311++G(d,p) is deliberate. B3LYP is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which often improves the accuracy for many molecular properties compared to pure DFT functionals. The inclusion of diffuse (++) and polarization (d,p) functions in the basis set is critical for accurately describing the electron distribution, especially for molecules with heteroatoms and potential for hydrogen bonding, as is the case with our target scaffold.
Molecular Docking: Simulating the "Handshake" with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[5][6] This method is instrumental in identifying potential drug candidates and elucidating their mechanism of action at the molecular level.
The Molecular Docking Workflow:
The process of molecular docking can be broken down into several key steps:
-
Preparation of the Receptor and Ligand:
-
The 3D structure of the target protein is typically obtained from the Protein Data Bank (PDB).[6] Water molecules and other non-essential molecules are usually removed, and hydrogen atoms are added.
-
The 3D structure of the this compound derivative (the ligand) is generated and optimized using methods like DFT, as described previously.
-
-
Defining the Binding Site:
-
The active site of the enzyme or the binding pocket of the receptor is identified. This can be based on the location of a co-crystallized ligand in the PDB structure or through computational prediction methods.[5]
-
-
Docking Simulation:
-
A docking algorithm is used to explore the conformational space of the ligand within the binding site, generating a multitude of possible binding poses.
-
Each pose is then evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower docking score generally indicates a more favorable binding interaction.[5]
-
-
Analysis of Results:
-
The top-ranked poses are visually inspected to analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the receptor.
-
Experimental Protocol: A Practical Guide to Molecular Docking
Software such as AutoDock Vina is widely used for molecular docking studies.[6]
-
Prepare the Receptor: Download the PDB file of the target protein. Using software like AutoDock Tools, remove water molecules, add polar hydrogens, and save the file in the required format (e.g., PDBQT).
-
Prepare the Ligand: Convert the optimized 3D structure of the ligand to the PDBQT format.
-
Define the Grid Box: Define the coordinates and dimensions of a grid box that encompasses the binding site of the receptor.
-
Run Docking: Execute the docking simulation using the prepared receptor, ligand, and grid parameters.
-
Analyze the Results: Visualize the docked poses using software like PyMOL or Chimera to identify key binding interactions and analyze the docking scores.
Quantitative Structure-Activity Relationship (QSAR): Bridging Structure and Biological Function
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[7] This allows for the prediction of the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
The QSAR Modeling Process:
-
Data Set Preparation: A dataset of this compound derivatives with experimentally determined biological activity (e.g., IC50 values for enzyme inhibition) is compiled.
-
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and quantum chemical descriptors.
-
Model Building: Statistical methods, including machine learning algorithms like random forests and support vector machines, are used to build a model that correlates the descriptors with the biological activity.[8][9]
-
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.[7]
Experimental Protocol: Machine Learning-Based QSAR Modeling
-
Data Curation: Assemble a dataset of at least 20-30 compounds with a wide range of biological activities.
-
Descriptor Calculation: Use software like PaDEL-Descriptor or Mordred to calculate a variety of 2D and 3D descriptors.
-
Data Splitting: Divide the dataset into a training set (typically 80%) and a test set (20%).
-
Model Training: Use a machine learning library like scikit-learn in Python to train a regression model (e.g., Random Forest Regressor) on the training set.
-
Model Evaluation: Evaluate the model's performance on the test set using metrics such as the coefficient of determination (R²) and root mean square error (RMSE).
Section 3: Application in Drug Design: From Theory to Therapeutic Insight
The theoretical methodologies described above provide a powerful framework for the rational design of this compound derivatives as potential drug candidates.
Designing Enzyme Inhibitors
Many diseases are caused by the aberrant activity of enzymes. This compound derivatives can be designed to act as enzyme inhibitors by mimicking the substrate or by binding to allosteric sites.
-
Case Study: Inhibition of Carbonic Anhydrase: Some benzoic acid derivatives have shown inhibitory activity against carbonic anhydrases, which are implicated in various diseases.[10][11] Molecular docking studies can be used to predict how derivatives of this compound might bind to the active site of different carbonic anhydrase isoforms, guiding the synthesis of selective inhibitors.
Elucidating Structure-Activity Relationships
By combining DFT, molecular docking, and QSAR, researchers can gain a deep understanding of the structure-activity relationships within a series of this compound derivatives. For instance, DFT calculations can reveal how the introduction of different substituents on the benzene ring alters the electronic properties of the molecule, while docking studies can show how these changes affect the binding to the target protein. QSAR models can then quantify these relationships, allowing for the prediction of the most promising candidates for synthesis and experimental testing.
Section 4: Data Presentation and Visualization
To facilitate the interpretation and comparison of theoretical data, it is essential to present the results in a clear and structured manner.
Table 1: Key Quantum Chemical Descriptors for a Series of this compound Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Compound A | -6.54 | -1.23 | 5.31 | 2.5 |
| Compound B | -6.78 | -1.56 | 5.22 | 3.1 |
| Compound C | -6.45 | -1.11 | 5.34 | 2.8 |
Table 2: Predicted Binding Affinities and Experimental Activities
| Derivative | Docking Score (kcal/mol) | Predicted pIC50 (QSAR) | Experimental IC50 (µM) |
| Compound A | -8.5 | 6.2 | 0.63 |
| Compound B | -9.1 | 6.8 | 0.16 |
| Compound C | -8.2 | 6.0 | 1.0 |
Section 5: Visualizing Molecular Interactions and Workflows
Visual representations are crucial for understanding complex molecular interactions and computational workflows. Graphviz can be used to create clear and informative diagrams.
Sources
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- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
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- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for MOF Synthesis: 4-(2-Carboxyethyl)benzoic Acid as a Versatile Linker
For: Researchers, scientists, and drug development professionals.
I. Introduction: The Strategic Advantage of 4-(2-Carboxyethyl)benzoic Acid in MOF Design
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules.[1] The choice of the organic linker is paramount as it dictates the resulting MOF's topology, porosity, and functional properties.[2] Carboxylic acid-based linkers are among the most prevalent due to their strong and versatile coordination with metal centers, often leading to robust frameworks with high thermal stability.[2][3]
This application note focuses on This compound (also known as 3-(4-carboxyphenyl)propionic acid), a dicarboxylic acid linker offering unique advantages in MOF synthesis. Its structure, featuring both a rigid benzoic acid moiety and a flexible ethyl-carboxy group, introduces a degree of conformational freedom. This semi-rigid nature can lead to the formation of novel and diverse structural topologies that are not accessible with purely rigid or highly flexible linkers.[2][4] The asymmetry of the linker, with two distinct carboxylate groups, can also influence the coordination environment around the metal centers, potentially creating unique active sites for catalysis or guest binding.
Zinc-based MOFs, in particular, have garnered significant attention for biomedical applications due to their excellent chemical stability and the biocompatibility of zinc, an essential trace element in the human body.[3] The combination of zinc ions with linkers like this compound presents a promising avenue for developing advanced materials for applications such as targeted drug delivery, where properties like pH-sensitive release are highly desirable.[3][5]
II. Physicochemical Properties and Handling
A clear understanding of the linker's properties is crucial for successful and reproducible MOF synthesis.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₀O₄ | [6] |
| Molecular Weight | 194.18 g/mol | [7] |
| CAS Number | 38628-51-2 | [6][8] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in polar organic solvents like N,N-Dimethylformamide (DMF) and Methanol. | [3][4] |
| Storage | Store sealed in a dry, room-temperature environment to prevent hydration. | [7] |
III. Synthesis of a Zinc-based MOF (Illustrative Protocol)
This section provides a detailed protocol for the synthesis of a zinc-based MOF using this compound. This protocol is based on established solvothermal methods for similar dicarboxylate linkers and serves as a robust starting point for experimentation.[3][4]
A. Rationale Behind Experimental Choices
-
Metal Source: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) is selected as it is a common, cost-effective, and highly soluble source of Zn²⁺ ions.[3]
-
Solvent System: A mixture of N,N-Dimethylformamide (DMF) and methanol is used. DMF is a high-boiling point solvent that effectively dissolves the organic linker and metal salt, facilitating the solvothermal reaction.[3] Methanol can act as a modulator, influencing crystal growth and morphology.[9]
-
Reaction Conditions: A temperature of 120°C is chosen to provide sufficient thermal energy for the formation of the crystalline MOF structure. The 72-hour reaction time allows for slow crystal growth, which is often necessary to obtain high-quality, single-phase material.[3]
-
Activation: The post-synthesis washing steps with fresh DMF and a lower-boiling point solvent like ethanol or chloroform are critical for removing unreacted starting materials and solvent molecules trapped within the pores.[8] This "activation" process is essential to make the porous structure accessible for subsequent applications.[5]
B. Experimental Workflow Diagram
Caption: Solvothermal synthesis and characterization workflow.
C. Step-by-Step Protocol
Materials & Equipment:
-
This compound (H₂L)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol, anhydrous
-
20 mL Teflon-lined stainless steel autoclave
-
Analytical balance
-
Ultrasonic bath
-
Programmable laboratory oven
-
Centrifuge and centrifuge tubes
-
Vacuum oven
Procedure:
-
Preparation of Precursor Solution:
-
In a 20 mL glass vial, weigh 0.5 mmol (97.1 mg) of this compound.
-
Add 6 mL of DMF and 4 mL of methanol.
-
In a separate vial, weigh 0.5 mmol (148.7 mg) of Zn(NO₃)₂·6H₂O.
-
Add the metal salt to the linker solution.
-
Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
-
Solvothermal Reaction:
-
Transfer the clear solution into a 20 mL Teflon-lined autoclave.
-
Seal the autoclave and place it in a programmable laboratory oven.
-
Heat the autoclave to 120°C and maintain this temperature for 72 hours.
-
After the reaction is complete, allow the oven to cool down to room temperature naturally.
-
-
Product Isolation and Activation:
-
Carefully open the autoclave and collect the crystalline product.
-
Separate the solid product from the mother liquor by decantation or centrifugation.
-
Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Centrifuge and decant the supernatant after each wash.
-
To activate the MOF, perform a solvent exchange by soaking the crystals in a volatile solvent like ethanol or chloroform (3 x 10 mL) for 8-12 hours each time.
-
After the final wash, collect the solid and dry it in a vacuum oven at 120°C overnight to yield the activated MOF.
-
IV. Essential Characterization Techniques
To confirm the successful synthesis and purity of the MOF, and to understand its properties, the following characterization techniques are essential.[5]
| Technique | Purpose | Expected Observations |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material.[5] | A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The peak positions can be used for phase identification. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To verify the coordination of the carboxylate groups to the metal center. | The characteristic C=O stretching band of the carboxylic acid (around 1700 cm⁻¹) should disappear or shift to lower wavenumbers (asymmetric and symmetric stretches of COO⁻, ~1610 and 1385 cm⁻¹), indicating coordination to the Zn²⁺ ions. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the framework and determine the temperature at which it decomposes.[5] | A first weight loss step at lower temperatures (<150°C) corresponding to the removal of guest/coordinated solvent molecules, followed by a plateau of thermal stability, and finally a sharp weight loss at higher temperatures indicating the decomposition of the framework. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | To determine the porosity, specific surface area (BET), and pore volume of the activated MOF.[4] | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. This analysis quantifies the accessible internal surface area. |
V. Applications in Drug Delivery
MOFs synthesized from biocompatible components like zinc and carboxylate linkers are excellent candidates for drug delivery systems.[10] The inherent porosity allows for high drug loading capacities, and the framework can protect the drug cargo from degradation.[11]
A. Drug Loading and Release Mechanism
Caption: Schematic of drug loading and pH-triggered release.
B. Protocol: Loading of Doxorubicin (DOX)
This protocol describes a method for loading the anticancer drug Doxorubicin into the synthesized zinc-based MOF.
Procedure:
-
Disperse 20 mg of the activated Zn-MOF in 5 mL of a Doxorubicin solution (e.g., 1 mg/mL in deionized water).
-
Stir the suspension at room temperature in the dark for 24 hours to allow the drug molecules to diffuse into the MOF pores.
-
Collect the DOX-loaded MOF by centrifugation.
-
Wash the solid with deionized water to remove any surface-adsorbed drug.
-
Dry the final product under vacuum.
-
The amount of loaded DOX can be quantified by measuring the concentration of the supernatant before and after the loading process using UV-Vis spectrophotometry.[3]
The pH-sensitive nature of many zinc-carboxylate MOFs is a key advantage for cancer therapy.[3][12] The acidic microenvironment of tumors (pH 5.0-6.5) can trigger the breakdown of the MOF structure by protonating the carboxylate linkers, leading to the controlled release of the encapsulated drug directly at the target site.[12][13] This targeted release mechanism can enhance therapeutic efficacy while minimizing side effects on healthy tissues.[1]
VI. Conclusion
This compound is a highly promising organic linker for the design and synthesis of novel MOFs. Its unique semi-rigid and asymmetric structure allows for the construction of frameworks with diverse topologies and functionalities. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore the potential of this linker in creating advanced materials for catalysis, separation, and particularly for developing sophisticated drug delivery systems. The ability to synthesize stable, porous, and biocompatible MOFs underscores the significant potential of this linker in addressing challenges in materials science and pharmaceutical development.
VII. References
-
Ghosh, S. K., et al. (2025). Exploration of Structural Topologies in Metal-Organic Frameworks Based on 3-(4-Carboxyphenyl)propionic Acid, Their Synthesis, Sorption, and Luminescent Property Studies. Request PDF on ResearchGate. Available at: [Link]
-
Ye, J., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PubMed Central. Available at: [Link]
-
Suh, M. P., et al. (2011). Hydrogen Storage in Metal-Organic Frameworks. ResearchGate. Available at: [Link]
-
Ayad, S., & El-Monaem, E. M. A. (2022). Physiochemical characterization of metal organic framework materials: A mini review. PubMed Central. Available at: [Link]
-
MDPI. (2021). Four Isostructural 3d-4f Mixed Metal Organic Frameworks and Their Magnetic Properties. MDPI. Available at: [Link]
-
Li, L., et al. (2021). Metal-organic frameworks for advanced drug delivery. PubMed Central. Available at: [Link]
-
Ye, J., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Brieflands. Available at: [Link]
-
ResearchGate. (2011). Metal-organic nanohybrids (MOFs) as new drug carriers. ResearchGate. Available at: [Link]
-
Xu, Q., et al. (2025). Precise regulation of MOF morphology and structure via organic linker ratio adjustment for enhanced tumor-specific therapy. New Journal of Chemistry. Available at: [Link]
-
ILL. (2019). MATERIALS SCIENCE. ILL. Available at: [Link]
-
Singh, R., et al. (2021). Metal-organic frameworks: Drug delivery applications and future prospects. PubMed Central. Available at: [Link]
-
Ye, J., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PubMed. Available at: [Link]
-
Rashid, N., et al. (n.d.). Copper MOFs for Their Enhanced Activity, Selectivity and Stability. UCL Discovery. Available at: [Link]
-
Google Patents. (2020). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material. Google Patents. Available at:
-
E3S Web of Conferences. (2024). Synthesis of Metal-Organic Frameworks Zinc (II) with Optimum Slow Pyrolysis Process for Conductivity Performance. E3S Web of Conferences. Available at: [Link]
-
Lee, J., et al. (2015). Solvent mediated morphology control of zinc MOFs as carbon templates for application in supercapacitors. Journal of Materials Chemistry A. Available at: [Link]
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The Versatile Role of 4-(2-Carboxyethyl)benzoic Acid in Advanced Polymer Synthesis: Application Notes and Protocols
Introduction: Unlocking Polymer Innovation with a Unique Diacid Monomer
In the dynamic landscape of polymer chemistry, the pursuit of novel materials with tailored properties is a constant endeavor. Researchers, scientists, and drug development professionals are continually seeking versatile building blocks to construct polymers that meet the demanding requirements of modern applications. 4-(2-carboxyethyl)benzoic acid, a molecule possessing a distinct architecture of a rigid aromatic core and a flexible aliphatic spacer, presents itself as a compelling monomer for the synthesis of a new generation of polymers. Its dual carboxylic acid functionality, with differential reactivity stemming from their aliphatic and aromatic attachments, opens avenues for creating polymers with unique thermal, mechanical, and biological properties.
This technical guide provides an in-depth exploration of the applications of this compound in polymer chemistry. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers in their quest for innovative materials. The protocols herein are designed as self-validating systems, grounded in established chemical principles, to ensure reliability and reproducibility.
Core Attributes of this compound as a Monomer
The unique chemical structure of this compound imparts several desirable characteristics to the resulting polymers. The presence of both a rigid benzene ring and a flexible ethyl bridge allows for a tunable balance between thermal stability and processability.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Melting Point | 289-293 °C | [1] |
| Boiling Point | 406.1 °C at 760 mmHg | [1] |
| Density | 1.33 g/cm³ | [1] |
The spatial separation and differing electronic environments of the two carboxylic acid groups can also be exploited to direct polymerization pathways and influence the final polymer architecture.
Application I: High-Performance Polyamides with Enhanced Solubility
Wholly aromatic polyamides, or aramids, are renowned for their exceptional thermal stability and mechanical strength. However, their rigid backbones often lead to poor solubility, making them difficult to process. The incorporation of flexible spacers is a well-established strategy to enhance the solubility and processability of high-performance polymers without significantly compromising their thermal properties.[2] The structure of this compound, with its inherent flexible ethyl group, makes it an ideal candidate for synthesizing soluble, high-performance polyamides.
Causality of Experimental Design: The Yamazaki-Higashi Phosphorylation
For the laboratory-scale synthesis of polyamides from dicarboxylic acids and diamines, the Yamazaki-Higashi direct polycondensation reaction is a robust and convenient method.[3] This reaction avoids the need for preparing highly reactive and moisture-sensitive acyl chlorides. The in-situ formation of an active ester intermediate from the carboxylic acid, triphenyl phosphite (TPP), and pyridine facilitates the amidation reaction under mild conditions, leading to high molecular weight polymers.[3] The addition of salts like calcium chloride (CaCl₂) or lithium chloride (LiCl) is crucial for improving the solubility of the growing polymer chains in the reaction medium, thereby preventing premature precipitation and allowing for the attainment of high molecular weights.[3]
Experimental Protocol: Synthesis of a Polyamide from this compound and 4,4'-Oxydianiline (ODA)
This protocol details the synthesis of a novel polyamide using this compound and a commercially available aromatic diamine, 4,4'-oxydianiline (ODA).
Materials:
-
This compound (1.00 mmol, 0.194 g)
-
4,4'-Oxydianiline (ODA) (1.00 mmol, 0.200 g)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous (5 mL)
-
Pyridine, anhydrous (0.5 mL)
-
Triphenyl phosphite (TPP) (1.10 mmol, 0.341 g, 0.29 mL)
-
Calcium chloride (CaCl₂), anhydrous (0.1 g)
-
Methanol (for precipitation)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask (50 mL) equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Heating mantle with a temperature controller.
-
Vacuum oven.
Procedure:
-
Monomer Dissolution: In a flame-dried 50 mL three-necked flask under a nitrogen atmosphere, add this compound (1.00 mmol), 4,4'-oxydianiline (1.00 mmol), and anhydrous CaCl₂ (0.1 g).
-
Solvent Addition: Add anhydrous NMP (5 mL) and anhydrous pyridine (0.5 mL) to the flask. Stir the mixture at room temperature until all solids are completely dissolved.
-
Initiation of Polycondensation: To the stirred solution, add triphenyl phosphite (1.10 mmol).
-
Reaction: Heat the reaction mixture to 110-120 °C and maintain this temperature for 3-4 hours under a gentle flow of nitrogen. The viscosity of the solution will gradually increase as the polymerization proceeds.
-
Precipitation: After cooling the viscous solution to room temperature, pour it slowly into a beaker containing 200 mL of methanol with vigorous stirring. A fibrous polymer precipitate will form.
-
Purification: Filter the polymer and wash it thoroughly with hot water and then with methanol to remove any residual solvent and unreacted monomers.
-
Drying: Dry the purified polyamide in a vacuum oven at 80 °C for 24 hours.
Expected Outcome:
A whitish, fibrous solid. The inherent viscosity of the resulting polyamide, a measure of its molecular weight, is expected to be in the range of 0.5-1.0 dL/g, indicative of successful polymerization.[2] The polymer is anticipated to exhibit good solubility in polar a-protic solvents like NMP, DMAc, and DMSO.
Characterization:
-
FT-IR Spectroscopy: To confirm the formation of the amide linkage (characteristic C=O stretch around 1650 cm⁻¹ and N-H stretch around 3300 cm⁻¹).
-
¹H NMR Spectroscopy: To verify the polymer structure.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polyamide. A 10% weight loss temperature above 450 °C in a nitrogen atmosphere would indicate high thermal stability.[2]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which is expected to be in the range of 200-250 °C.[2]
Caption: Workflow for the synthesis of a soluble polyamide.
Application II: Development of Biodegradable Polyesters
The increasing environmental concerns associated with non-degradable plastics have spurred significant research into biodegradable polymers. Polyesters, with their hydrolyzable ester linkages, are a prominent class of biodegradable materials.[4] The incorporation of aromatic units into aliphatic polyesters can enhance their mechanical properties and thermal stability. This compound, with its combination of aromatic and aliphatic segments, is a promising monomer for creating biodegradable polyesters with a desirable balance of properties.
Causality of Experimental Design: Melt Polycondensation
Melt polycondensation is a widely used industrial method for polyester synthesis.[4] It is a solvent-free process, which is environmentally advantageous. The reaction is typically carried out at high temperatures and under vacuum to drive the equilibrium towards the formation of high molecular weight polymer by efficiently removing the condensation byproduct, which is typically water or a small alcohol. The process involves two main stages: an initial esterification or transesterification to form oligomers, followed by a polycondensation step at higher temperature and lower pressure to build up the molecular weight.[4]
Experimental Protocol: Synthesis of a Biodegradable Polyester from this compound and 1,4-Butanediol
This protocol describes the synthesis of a copolyester from this compound and 1,4-butanediol, a common diol used in biodegradable polyesters.
Materials:
-
This compound (1.00 mol)
-
1,4-Butanediol (1.10 mol, to account for evaporation losses)
-
Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst (e.g., antimony trioxide) (0.05-0.1 mol% based on the diacid)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, a nitrogen inlet, a distillation column, and a vacuum connection.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
-
Charging the Reactor: Charge the reactor with this compound and 1,4-butanediol.
-
Esterification: Heat the mixture under a slow stream of nitrogen to 180-200 °C. Water will begin to distill off as the esterification reaction proceeds. Continue this stage until the majority of the theoretical amount of water has been collected (approximately 2-3 hours).
-
Catalyst Addition: Cool the reactor slightly and add the catalyst, Ti(OBu)₄.
-
Polycondensation: Gradually increase the temperature to 220-240 °C while slowly reducing the pressure to below 1 mmHg. The viscosity of the melt will increase significantly during this stage as the molecular weight of the polymer builds. Continue the reaction for 3-5 hours, or until the desired melt viscosity is achieved.
-
Extrusion and Cooling: Extrude the molten polymer from the reactor under nitrogen pressure and cool it in a water bath.
-
Pelletization: Pelletize the resulting solid polymer for further processing and characterization.
Expected Outcome:
A solid, semi-crystalline polyester. The properties of the polymer, such as its melting point, glass transition temperature, and rate of biodegradation, can be tailored by copolymerizing with other diacids or diols.
Characterization:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polyester.
-
DSC: To determine the melting temperature (Tm) and glass transition temperature (Tg).
-
TGA: To evaluate the thermal stability.
-
Biodegradation Studies: To assess the biodegradability of the polyester according to standard methods (e.g., ISO 14855).
Caption: Two-stage melt polycondensation process for polyester synthesis.
Application III: Building Blocks for Drug Delivery Matrices
Biodegradable polymers are extensively used in drug delivery systems to achieve controlled and sustained release of therapeutic agents.[5] The properties of the polymer matrix, such as its hydrophilicity, degradation rate, and drug-polymer interactions, are critical for controlling the drug release profile. The presence of carboxylic acid groups in polymers derived from this compound can serve as handles for conjugating drugs or targeting ligands. Furthermore, the degradation of polyesters or polyamides containing this monomer will release the non-toxic this compound.
Conceptual Framework: Polymer-Drug Conjugates and Nanoparticle Formulation
The carboxylic acid groups on the polymer backbone can be activated (e.g., using carbodiimide chemistry) to form amide or ester linkages with drugs containing amine or hydroxyl functionalities. This covalent attachment creates a prodrug that releases the active agent upon hydrolysis of the linker.
Alternatively, polymers synthesized from this compound can be formulated into nanoparticles for drug encapsulation. The balance of hydrophobic (aromatic ring) and hydrophilic (carboxylic acid) moieties can influence the self-assembly of these polymers into micelles or nanoparticles in aqueous media, providing a vehicle for the delivery of poorly water-soluble drugs.
Protocol Outline: Preparation of Drug-Loaded Nanoparticles via Nanoprecipitation
This is a general protocol that would need to be optimized for a specific polymer synthesized from this compound.
-
Polymer Synthesis: Synthesize a polyester or polyamide using this compound as described in the previous sections.
-
Polymer-Drug Solution: Dissolve the polymer and the hydrophobic drug in a water-miscible organic solvent (e.g., acetone, acetonitrile, or THF).
-
Nanoprecipitation: Add the organic solution dropwise to a larger volume of water (the non-solvent) under constant stirring. The rapid diffusion of the organic solvent into the water causes the polymer to precipitate, entrapping the drug in the process, and forming nanoparticles.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.
-
Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove any free drug and residual solvent.
-
Characterization: Characterize the nanoparticles for their size, size distribution, surface charge (zeta potential), drug loading efficiency, and in vitro drug release profile.
Conclusion: A Monomer with Broad Horizons
This compound is a monomer with significant potential for the development of advanced polymers. Its unique chemical structure allows for the synthesis of high-performance polyamides with enhanced solubility, biodegradable polyesters with tailored properties, and innovative polymer-based drug delivery systems. The protocols and insights provided in this guide serve as a foundation for researchers to explore the full potential of this versatile building block. Further research into the copolymerization of this compound with a variety of other monomers will undoubtedly lead to the discovery of new materials with exciting and valuable applications.
References
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Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. (n.d.). National Institutes of Health. [Link]
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Biodegradable polyesters - specific polymers. (n.d.). Specific Polymers. [Link]
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Synthesis and Properties of Novel Polyamides Based on a Benzonorbornane Dietheramine. (2010). ResearchGate. [Link]
-
Segregation of Benzoic Acid in Polymer Crystalline Cavities. (2022). MDPI. [Link]
-
Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.). National Chemical Laboratory, Pune, India. [Link]
-
Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene. (n.d.). Wiley Online Library. [Link]
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Functional Aromatic Polyamides. (2015). National Institutes of Health. [Link]
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This compound | CAS 38628-51-2. (n.d.). Chemical Suppliers. [Link]
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Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. (2023). National Institutes of Health. [Link]
-
Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale. (2015). ResearchGate. [Link]
-
Properties of polyethylene films with incorporated benzoic anhydride and/or ethyl and propyl esters of 4-hydroxybenzoic acid and their suitability for food packaging. (2004). National Institutes of Health. [Link]
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Polymer Delivery Systems for Long-Acting Antiretroviral Drugs. (2023). MDPI. [Link]
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Application Notes & Protocols: 4-(2-Carboxyethyl)benzoic Acid as a Versatile Building Block for Functional Materials
Introduction
4-(2-Carboxyethyl)benzoic acid, also known by its IUPAC name 3-(4-carboxyphenyl)propanoic acid, is a bifunctional organic linker that has garnered significant interest in the field of materials science. Its unique structural characteristics, featuring a rigid aromatic core and a more flexible aliphatic chain, each terminated by a carboxylic acid group, make it an exceptionally versatile building block for a diverse range of functional materials. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this compound.
The presence of two carboxylic acid moieties with different spatial orientations and potential for varied reactivity allows for the construction of complex architectures such as metal-organic frameworks (MOFs) and specialized polymers. This guide will delve into the fundamental properties of this compound, explore its key applications, and provide detailed, field-proven protocols for its use in the synthesis of advanced materials.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in materials synthesis. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 38628-51-2 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Melting Point | 289-293 °C (lit.) | [1] |
| Boiling Point | 406.1 °C at 760 mmHg | [1] |
| Density | 1.33 g/cm³ | [1] |
| SMILES | O=C(O)CCC1=CC=C(C(O)=O)C=C1 | [1][3] |
| Synonyms | 3-(4-carboxyphenyl)propanoic acid, p-carboxyhydrocinnamic acid | [1] |
Core Applications in Functional Materials
The unique molecular architecture of this compound allows for its utilization in several key areas of materials science. The rigid benzene ring provides a stable scaffold, while the two carboxylic acid groups offer versatile coordination and reaction sites.
Metal-Organic Frameworks (MOFs)
The dicarboxylic nature of this compound makes it an excellent candidate for the construction of MOFs. These materials are crystalline porous solids composed of metal ions or clusters coordinated to organic linkers. The combination of rigidity and flexibility in the linker can lead to the formation of novel network topologies with interesting properties.[4]
MOFs synthesized from this linker can exhibit properties such as high surface area, tunable pore sizes, and selective gas adsorption capabilities.[4] The presence of both a rigid aryl carboxylate and a flexible aliphatic carboxylate can influence the final structure and properties of the MOF.[4]
Drug Delivery Systems
The biocompatibility of zinc-based MOFs, coupled with the functional handles provided by linkers like benzoic acid derivatives, makes them promising candidates for drug delivery systems.[5][6] The porous nature of these MOFs allows for the encapsulation of therapeutic agents, and the chemical environment of the pores can be tuned to control the release of the drug. For instance, pH-sensitive drug release has been demonstrated in zinc-based MOFs, which is a desirable feature for targeted cancer therapy.[5][6]
Specialty Polymers
The dicarboxylic acid functionality enables the use of this compound as a monomer in the synthesis of polyesters and polyamides through condensation polymerization. The incorporation of the rigid aromatic ring into the polymer backbone can enhance thermal stability and mechanical properties. These polymers can find applications in high-performance plastics and fibers. The inclusion of benzoic acid derivatives in polymer matrices can also be used to create functional films with specific properties, such as antimicrobial or antioxidant characteristics.[7]
Experimental Protocols
The following protocols are provided as a guide for the synthesis of functional materials using this compound. These are representative methodologies and may require optimization based on specific experimental goals and available equipment.
Protocol 1: Synthesis of a Zinc-Based Metal-Organic Framework
This protocol is adapted from methodologies for the solvothermal synthesis of zinc-based MOFs.[5]
Objective: To synthesize a crystalline zinc-based MOF using this compound as the organic linker.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined autoclave (20 mL)
Procedure:
-
In a 20 mL Teflon-lined autoclave, combine this compound (1.0 mmol, 194.2 mg) and Zn(NO₃)₂·6H₂O (1.0 mmol, 297.5 mg).
-
Add a mixture of DMF and ethanol as the solvent. The ratio and total volume may need to be optimized, a starting point is a 3:2 mixture of DMF:ethanol with a total volume of 15 mL.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave from room temperature to 120°C at a rate of 10°C per hour.
-
Maintain the temperature at 120°C for 72 hours.
-
Cool the autoclave to room temperature at a rate of 5°C per hour.
-
Collect the resulting colorless crystals by centrifugation or filtration.
-
Wash the crystals thoroughly with ethanol (3 x 5 mL) to remove any unreacted starting materials and residual solvent.
-
Dry the crystals under vacuum at room temperature.
Characterization:
-
X-ray Diffraction (XRD): To confirm the crystallinity and determine the structure of the MOF.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To verify the coordination of the carboxylate groups to the zinc ions.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the synthesized MOF.
Workflow for MOF Synthesis
Caption: Solvothermal synthesis workflow for a zinc-based MOF.
Protocol 2: Amide Bond Formation for Polymer Precursors or Functional Molecules
This protocol outlines a general procedure for forming an amide bond with one of the carboxylic acid groups of this compound, a key step in synthesizing polyamides or functionalized small molecules. This method is based on standard peptide coupling techniques.[8]
Objective: To synthesize an amide derivative of this compound.
Materials:
-
This compound
-
Desired amine (e.g., benzylamine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere.
-
Add DCC (1.1 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir the mixture for 10 minutes, then add the desired amine (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, if using DCC, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with a saturated aqueous solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Amide Coupling Reaction Pathway
Caption: General pathway for amide bond formation.
Conclusion
This compound is a highly valuable and versatile building block in the design and synthesis of functional materials. Its unique combination of a rigid aromatic core and a flexible aliphatic chain, both functionalized with carboxylic acids, provides a rich platform for the creation of novel MOFs, polymers, and drug delivery systems. The protocols outlined in this guide serve as a starting point for researchers to explore the vast potential of this compound in their respective fields. Further exploration and optimization of synthetic conditions will undoubtedly lead to the development of new materials with tailored properties and advanced applications.
References
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Chemical-Suppliers. (n.d.). This compound | CAS 38628-51-2. Retrieved from [Link][1]
-
MDPI. (2017). A 3-D Metal-Organic Framework Constructed with Manganese(ΙΙ), 4,4'-Oxybis(benzoic acid) and 2,2'-Biphenyl: Synthesis, Crystal Structure and Photoelectric Property Characterization. Molecules. Retrieved from [Link][9]
-
PubMed Central. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Iranian Journal of Pharmaceutical Research. Retrieved from [Link][5]
-
ResearchGate. (2020). Exploration of Structural Topologies in Metal-Organic Frameworks Based on 3-(4-Carboxyphenyl)propionic Acid, Their Synthesis, Sorption, and Luminescent Property Studies. Crystal Growth & Design. Retrieved from [Link][4]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 70170-91-1. Retrieved from [Link]
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ResearchGate. (2023). (PDF) Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Retrieved from [Link][6]
-
ResearchGate. (2019). Self-assembly of a series of metal–organic frameworks with semi-rigid multicarboxylate 3,4-bis(carboxymethoxy)benzoic acid ligands. CrystEngComm. Retrieved from [Link]
-
PubMed Central. (2021). 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Carboxymethyl)benzoic Acid. Retrieved from [Link]
-
MDPI. (2022). Segregation of Benzoic Acid in Polymer Crystalline Cavities. Polymers. Retrieved from [Link][7]
-
MDPI. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences. Retrieved from [Link]
-
PubMed Central. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules. Retrieved from [Link]
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Introduction: The Architectural Versatility of 4-(2-carboxyethyl)benzoic acid in Coordination Chemistry
An In-Depth Technical Guide to the Synthesis of Metal Complexes with 4-(2-carboxyethyl)benzoic acid
Metal-Organic Frameworks (MOFs) and coordination polymers are at the forefront of materials science, offering unprecedented control over porosity, surface area, and functionality.[1] The design of these materials hinges on the careful selection of two primary components: the metal-containing node and the organic linker that bridges them.[2] this compound, also known as 3-(4-carboxyphenyl)propanoic acid, has emerged as a particularly interesting dicarboxylic acid linker. Its structure is a compelling blend of rigidity and flexibility; the benzoic acid moiety provides a rigid backbone, while the ethyl-linked carboxylic group introduces a degree of conformational freedom. This unique architecture allows it to bridge metal centers in diverse ways, leading to a wide array of polynuclear complexes and supramolecular structures with potential applications in heterogeneous catalysis, drug delivery, and gas storage.[3][4][5]
This guide provides senior researchers and drug development professionals with a comprehensive overview of the synthesis of metal complexes using this versatile linker. It moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into experimental design and characterization.
Application Notes: Rationale and Experimental Design
The successful synthesis of a metal complex is not merely about mixing reagents; it is a process of rationally controlling a delicate self-assembly process. The choices of metal ion, solvent, temperature, and synthetic methodology all exert profound influence on the final product's topology, stability, and function.
The Ligand: A Study in Structural Dichotomy
This compound (CAS 38628-51-2) possesses two distinct carboxylate groups.[6] The first is directly attached to the aromatic ring, making it a relatively rigid coordination site. The second is separated from the ring by a flexible ethyl chain, allowing it to rotate and adapt to the coordination preferences of different metal centers. This flexibility is crucial, as it can lead to the formation of complex three-dimensional frameworks that might be inaccessible with purely rigid linkers.[4] The two carboxyl groups can be fully or partially deprotonated, typically using a base or through the high temperatures of solvothermal synthesis, allowing them to coordinate to metal ions in various modes: monodentate, bidentate chelating, or, most commonly, bidentate bridging.
Choice of Metal Ions: The Inorganic Node
The metal ion serves as the coordination point, or vertex, in the resulting framework.[1] The choice of metal dictates the geometry of the node and influences the physicochemical properties of the final material.
-
Zinc(II): As a d¹⁰ ion, Zn(II) has a filled d-shell and thus no ligand field stabilization energy, allowing it to adopt a wide range of coordination geometries (e.g., tetrahedral, square pyramidal, octahedral). This flexibility makes it a popular choice for constructing diverse and stable MOFs.[5] Zinc-based MOFs often exhibit good biocompatibility, making them attractive for biomedical applications.[5]
-
Copper(II): The Cu(II) ion is known for forming strong coordination bonds and is often used to create robust frameworks. Its open-shell d⁹ configuration can impart interesting magnetic and catalytic properties to the resulting material.
-
Manganese(II), Cobalt(II), Nickel(II): These transition metals are frequently used to introduce specific catalytic, magnetic, or photoluminescent properties into the coordination polymer.[3][7]
-
Lanthanides (e.g., Eu³⁺, Tb³⁺): Lanthanide ions are employed for their unique photoluminescent properties, leading to materials that can be used as sensors or in optical devices.[8]
Synthetic Methodologies: Pathways to Crystallinity
The most common methods for synthesizing crystalline coordination polymers from this type of ligand are solvothermal and hydrothermal synthesis.[9] These techniques involve heating the reactants in a sealed vessel (e.g., a Teflon-lined autoclave) to temperatures above the boiling point of the solvent.
-
Solvothermal/Hydrothermal Synthesis: This is the most prevalent technique.[10] The elevated temperature and pressure facilitate the dissolution of reactants and the crystallization of the product. Water is used as the solvent in hydrothermal synthesis, while other organic solvents, most commonly N,N-dimethylformamide (DMF), are used in solvothermal synthesis.[3][9] DMF is a particularly effective solvent as it has a high boiling point and can solubilize both the organic linker and the metal salts. Critically, at high temperatures (typically >120°C), DMF can slowly decompose to generate dimethylamine, which can act as a base to deprotonate the carboxylic acid groups, facilitating coordination.[11] This in situ base generation helps promote the growth of high-quality single crystals.
-
Role of Modulators: Sometimes, a competing ligand or "modulator" (e.g., benzoic acid, acetic acid) is added to the reaction mixture. This molecule competes with the primary linker for coordination to the metal center, slowing down the nucleation and growth process. This can lead to larger, more well-defined crystals and can sometimes influence the final topology of the framework.
Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF
This protocol provides a representative method for the synthesis of a crystalline zinc complex with this compound. It is a robust starting point that can be adapted by modifying reagent ratios, solvents, or temperature.
Materials and Equipment:
-
This compound (C₁₀H₁₀O₄, FW: 194.18 g/mol )[6]
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O, FW: 297.49 g/mol )
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
20 mL Scintillation vials or Teflon-lined stainless steel autoclave
-
Analytical balance
-
Sonicator
-
Programmable laboratory oven
-
Centrifuge or filtration apparatus
Step-by-Step Procedure:
-
Reagent Preparation: In a typical synthesis, a 2:1 molar ratio of ligand to metal salt is a good starting point.
-
Weigh 38.8 mg (0.2 mmol) of this compound.
-
Weigh 29.7 mg (0.1 mmol) of Zn(NO₃)₂·6H₂O.
-
-
Dissolution:
-
Add the weighed reagents to a 20 mL glass scintillation vial.
-
Add 10 mL of DMF to the vial.
-
Cap the vial tightly and sonicate the mixture for approximately 15-20 minutes, or until a homogeneous solution or fine suspension is achieved.
-
-
Reaction:
-
Place the tightly capped vial into a programmable laboratory oven. Safety Note: Ensure the vial is not filled more than halfway to allow for pressure buildup. For higher temperatures (>150°C), a Teflon-lined autoclave is required.
-
Heat the oven to 120°C over 2 hours.
-
Hold the temperature at 120°C for 48 hours.
-
Allow the oven to cool slowly to room temperature over a period of 12-24 hours. Slow cooling is critical for the formation of well-defined crystals.
-
-
Product Isolation and Purification:
-
After cooling, colorless, crystalline product should be visible at the bottom of the vial.
-
Carefully decant the supernatant liquid.
-
Add approximately 5 mL of fresh DMF to the vial, cap it, and gently agitate to wash the crystals.
-
Isolate the crystals via centrifugation or vacuum filtration.
-
Repeat the washing step twice more with fresh DMF, followed by two washes with a lower-boiling-point solvent like methanol to facilitate drying.
-
-
Drying:
-
After the final wash, dry the crystalline product under vacuum or in a desiccator at room temperature. The product is now ready for characterization.
-
Workflow for MOF Synthesis and Characterization
Caption: Solvothermal synthesis workflow from reagent preparation to final product characterization.
Data Presentation: Typical Synthesis Parameters
The following table summarizes representative conditions for the synthesis of coordination polymers using dicarboxylic acid linkers, illustrating the common ranges for key parameters.
| Metal Ion | Linker | Solvent System | Temp. (°C) | Time (days) | Method | Ref. |
| Zn(II) | 4-Tetrazolyl Benzenecarboxylic Acid | Methanol | 150 | 3 | Solvothermal | [10] |
| Cu(II) | H₄dpa¹ | Water, NaOH | 160 | 3 | Hydrothermal | [3] |
| Mn(II) | H₄dpa¹ | Water, NaOH | 160 | 3 | Hydrothermal | [3] |
| Cd(II) | 2,4-bis-(triazol-1-yl)benzoic Acid | Acetonitrile/Water | 125 | 4 | Solvothermal | [12] |
| Al(III) | 2,6-Naphthalene dicarboxylic acid | DMF | 120 | 1 | Solvothermal | [9] |
¹H₄dpa = 3-(2′,4′-dicarboxylphenoxy)phthalic acid, a tetracarboxylic acid linker.
Characterization of the Synthesized Complex
Confirming the identity and purity of the synthesized material is a critical step. A combination of analytical techniques is required for a thorough characterization.
-
Powder X-Ray Diffraction (PXRD): This is the primary technique for confirming the crystallinity and phase purity of the bulk sample. The experimental PXRD pattern should be compared to a theoretical pattern calculated from single-crystal X-ray diffraction data or to patterns from previously reported phases to confirm the synthesis was successful and that no unreacted starting materials are present.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the coordination of the ligand to the metal center. The spectrum of the free this compound will show a strong C=O stretching vibration for the carboxylic acid groups (typically around 1700 cm⁻¹). In the spectrum of the metal complex, this peak will be absent or significantly shifted to lower wavenumbers (typically 1550-1650 cm⁻¹ for the asymmetric stretch and 1380-1450 cm⁻¹ for the symmetric stretch), indicating deprotonation and coordination of the carboxylate groups to the metal ion.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the framework and to identify the presence of coordinated or guest solvent molecules. The analysis involves heating the sample under a controlled atmosphere and monitoring its weight loss as a function of temperature. An initial weight loss at lower temperatures (<200°C) typically corresponds to the loss of guest solvent molecules, while the decomposition of the framework itself occurs at much higher temperatures, indicating its thermal stability.
Coordination Modes of the Ligand
Caption: Common coordination modes of carboxylate groups with metal centers (M).
References
- Facile and template-free solvothermal synthesis of mesoporous/macroporous metal–organic framework nanosheets. RSC Publishing.
-
Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. MDPI. Available at: [Link]
-
Figure 1. (A) Representation of the solvothermal MOF synthesis process... ResearchGate. Available at: [Link]
-
The chemistry and applications of metal-organic frameworks. Science. Available at: [Link]
-
Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach. MDPI. Available at: [Link]
-
Hydrothermal Synthesis, Structures, and Physical Properties of Four New Flexible Multicarboxylate Ligands-Based Compounds. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Benzoic Acid Complexes with Biologically Active Metal Ions. Scite.ai. Available at: [Link]
-
Metal Organic Frameworks. Research and Reviews. Available at: [Link]
-
Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview. MDPI. Available at: [Link]
-
Compound 4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid. Mol-Instincts. Available at: [Link]
-
This compound | CAS 38628-51-2. Chemical-Suppliers.com. Available at: [Link]
-
Synthesis of MOFs from Zn,Cd,Ni-4-carboxyphenylboronic acid with DMF solvent. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Benzoic Acid Complexes with Biologically Active Metal Ions. ResearchGate. Available at: [Link]
-
A New Lanthanide Coordination Polymer with 4,4′-Oxybis (Benzoic Acid) Ligand: Hydrothermal Synthesis, Crystal Structure and Photoluminescence. ResearchGate. Available at: [Link]
-
Synthesis, functionalization, and applications of metal–organic frameworks in biomedicine. Dalton Transactions. Available at: [Link]
-
Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for. Semantic Scholar. Available at: [Link]
-
Hydrothermal synthesis, structures and properties of coordination polymers based on μ4-bridging benzene-1,2,4,5-tetracarboxylate. Scilit. Available at: [Link]
-
Metal–Organic Frameworks in Biomedicine. Chemical Reviews. Available at: [Link]
-
Synthesis, structure and properties of coordination polymers formed from bridging 4-hydroxybenzoic acid anions. CrystEngComm. Available at: [Link]
-
Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. ACS Omega. Available at: [Link]
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Application Notes and Protocols for 4-(2-Carboxyethyl)benzoic Acid-Based Fluorescent Sensors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging 4-(2-Carboxyethyl)benzoic Acid in the Architecture of Luminescent Sensors
This compound, a dicarboxylic acid featuring both an aryl carboxylate and a flexible aliphatic carboxylate, presents a unique molecular structure for the construction of advanced fluorescent materials. While not inherently fluorescent, this molecule serves as a versatile building block, or "linker," in the synthesis of highly ordered, crystalline structures known as Metal-Organic Frameworks (MOFs). The strategic incorporation of this compound into these frameworks can yield materials with significant luminescent properties, making them highly effective as chemical sensors for a variety of analytes.
The fluorescence in these MOFs typically arises from the organic linker itself, where the rigid framework enhances emission, or from the metallic nodes, particularly when lanthanide metals are used. The specific geometry and chemical environment created by the this compound linker within the MOF structure dictates the material's porosity, stability, and ultimately, its sensing capabilities. These sensors can operate on a "turn-off" (quenching) or "turn-on" (enhancement) mechanism upon interaction with a target analyte.
This guide provides a comprehensive overview of the principles, synthesis, and application of fluorescent sensors based on Metal-Organic Frameworks constructed with this compound and its isomer, 3-(4-carboxyphenyl)propionic acid. Detailed protocols for the synthesis and characterization of these materials are provided, along with insights into their potential applications in chemical sensing.
Core Principles of MOF-Based Fluorescence Sensing
The functionality of these sensors is predicated on the precise arrangement of metal ions and organic linkers. The this compound linker connects metal centers, creating a porous, three-dimensional structure. The sensing mechanism is often a result of interactions between the analyte and the MOF, which can alter the luminescent properties of the framework.
DOT Diagram: General Sensing Mechanism of a Luminescent MOF
Caption: Workflow of MOF-based fluorescent sensing.
Synthesis of a Luminescent Zinc-Based MOF
This section details the synthesis of a three-dimensional coordination polymer using 3-(4-carboxyphenyl)propionic acid, an isomer of this compound, which demonstrates the principles applicable to the target molecule. The following protocol is adapted from the work of Maji and colleagues, who successfully synthesized a luminescent zinc-based MOF.[1][2]
Materials and Reagents
-
3-(4-carboxyphenyl)propionic acid (H2cpp)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Methanol (MeOH)
-
Deionized water
Protocol: Slow Diffusion Synthesis
The slow diffusion technique is employed to facilitate the growth of high-quality single crystals.
-
Preparation of the Ligand Solution: In a 10 mL test tube, dissolve 0.02 mmol of 3-(4-carboxyphenyl)propionic acid in 3 mL of a 1:2 (v/v) methanol/water mixture.
-
Preparation of the Metal Salt Solution: In a separate 10 mL test tube, dissolve 0.02 mmol of zinc nitrate hexahydrate in 3 mL of deionized water.
-
Layering of Solutions: Carefully layer the aqueous metal salt solution on top of the ligand solution. This can be achieved by slowly adding the metal salt solution down the side of the test tube containing the ligand solution to minimize mixing.
-
Crystal Growth: Seal the test tube and allow it to stand undisturbed at room temperature. Colorless, block-shaped crystals are expected to form at the interface of the two solutions over a period of 2-3 days.
-
Crystal Harvesting and Washing: Decant the mother liquor and wash the collected crystals with a fresh methanol/water mixture to remove any unreacted starting materials.
-
Drying: Dry the crystals under ambient conditions.
DOT Diagram: Slow Diffusion Synthesis Workflow
Caption: Step-by-step slow diffusion synthesis.
Characterization of the Luminescent MOF
Thorough characterization is essential to confirm the structure and properties of the synthesized MOF.
| Characterization Technique | Purpose | Expected Outcome for Zinc-Based MOF |
| Single-Crystal X-ray Diffraction | To determine the crystal structure and connectivity of the MOF. | Confirms the formation of a 3D coordination polymer with a specific topology.[1] |
| Powder X-ray Diffraction (PXRD) | To assess the phase purity and crystallinity of the bulk material. | The experimental pattern should match the simulated pattern from single-crystal data. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF. | Determines the temperature at which the framework starts to decompose. |
| Photoluminescence Spectroscopy | To investigate the fluorescent properties of the MOF. | The synthesized MOF is expected to exhibit a significant red shift in its emission spectrum compared to the free ligand.[2] |
Application in Fluorescent Sensing
The luminescent properties of MOFs synthesized with this compound or its isomers can be exploited for chemical sensing. The porous nature of these materials allows for the diffusion of analytes into the framework, leading to interactions that can modulate the fluorescence output.
Protocol: General Procedure for Fluorescence-Based Analyte Detection
-
Preparation of MOF Suspension: Disperse a small amount of the finely ground MOF crystals in a suitable solvent (e.g., water, ethanol) to create a stable suspension.
-
Baseline Fluorescence Measurement: Record the fluorescence emission spectrum of the MOF suspension to establish a baseline reading.
-
Analyte Addition: Introduce a known concentration of the target analyte to the MOF suspension.
-
Fluorescence Measurement after Analyte Addition: After a short incubation period, record the fluorescence emission spectrum again.
-
Data Analysis: Compare the fluorescence intensity before and after the addition of the analyte. A significant change (quenching or enhancement) indicates a sensing event.
-
Selectivity Studies: Repeat the experiment with other potential interfering species to assess the selectivity of the sensor.
The specific analytes that can be detected will depend on the chemical nature of the MOF, including the choice of metal ion and the functional groups exposed within the pores. For instance, MOFs with open metal sites or specific functional groups on the linker can exhibit high selectivity for certain molecules.
Conclusion and Future Perspectives
This compound and its isomers are valuable organic linkers for the construction of luminescent metal-organic frameworks. These materials offer a versatile platform for the development of fluorescent sensors due to their tunable structures and emissive properties. The protocols outlined in this guide provide a foundation for the synthesis, characterization, and application of these novel sensing materials. Future research in this area may focus on the rational design of MOFs with enhanced sensitivity and selectivity for specific analytes of interest in drug discovery and environmental monitoring, by modifying the linker or incorporating different metal ions.
References
-
Majumder, A., et al. (2014). Exploration of Structural Topologies in Metal–Organic Frameworks Based on 3-(4-Carboxyphenyl)propionic Acid, Their Synthesis, Sorption, and Luminescent Property Studies. Crystal Growth & Design, 14(4), 1856-1867. [Link]
-
Majumder, A., et al. (2014). Exploration of Structural Topologies in Metal-Organic Frameworks Based on 3-(4-Carboxyphenyl)propionic Acid, Their Synthesis, Sorption, and Luminescent Property Studies. ResearchGate. [Link]
Sources
Application Note & Protocol: Synthesis of Metal-Organic Frameworks with Dicarboxylic Acid Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1][2][3] Their exceptionally high surface areas, tunable pore sizes, and versatile functionalities make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, drug delivery, and sensing.[1][2] Dicarboxylic acids are among the most common and versatile organic linkers used in MOF synthesis, offering a robust platform for creating diverse and stable frameworks.[4][5][6] This application note provides a detailed guide to the experimental protocols for synthesizing MOFs using dicarboxylic acid linkers, with a focus on solvothermal and hydrothermal methods. It delves into the critical parameters influencing MOF formation, the role of modulators in controlling crystallinity and defect engineering, and essential characterization, purification, and activation techniques.
Introduction to MOF Synthesis with Dicarboxylic Acid Linkers
The synthesis of MOFs is a process of self-assembly where metal-containing secondary building units (SBUs) are connected by organic linkers.[1] Dicarboxylic acids, with their two coordination points, are excellent choices for forming stable, porous, and often three-dimensional networks.[4][5] The geometry and rigidity of the dicarboxylic acid linker, along with the coordination preferences of the metal ion, dictate the final topology of the MOF.[1][7]
Commonly employed dicarboxylic acid linkers include:
-
Terephthalic acid (Benzene-1,4-dicarboxylic acid, H₂BDC) : A linear and rigid linker used in the synthesis of iconic MOFs like MOF-5 and the UiO series.[1][8]
-
2,5-Dihydroxyterephthalic acid (H₄DOBDC) : Offers additional functional groups for post-synthetic modification or enhanced binding properties.[5]
-
1,3,5-Benzenetricarboxylic acid (Trimesic acid, H₃BTC) : While a tricarboxylic acid, it is often used in conjunction with dicarboxylic acids or to create more complex topologies.[5][9]
-
Biphenyl-4,4'-dicarboxylic acid (H₂BPDC) : An extended version of H₂BDC, leading to larger pore sizes as seen in UiO-67.[5]
-
Naphthalene-1,4-dicarboxylic acid (H₂NDC) : Used in the synthesis of UiO-66-NDC, it can enhance photocatalytic properties.[10]
The most prevalent methods for synthesizing MOFs with dicarboxylic acid linkers are solvothermal and hydrothermal synthesis.[11][12][13][14] These methods involve heating a solution of the metal salt and the organic linker in a sealed vessel, allowing for the crystallization of the MOF over several hours to days.[15]
Key Synthesis Parameters and Their Influence
The successful synthesis of a desired MOF with reproducible properties hinges on the careful control of several experimental parameters.[16]
| Parameter | Influence | Typical Range/Value |
| Temperature | Affects reaction kinetics, crystal nucleation and growth, and phase purity. Higher temperatures can lead to denser phases. | 80 - 250 °C[15] |
| Reaction Time | Influences crystal size and crystallinity. Longer reaction times generally lead to larger and more well-defined crystals. | 12 - 72 hours[15] |
| Solvent | Solubilizes the precursors and can act as a template or coordinating species. Common solvents include DMF, DEF, ethanol, and water.[17] | - |
| Reactant Concentration | Affects nucleation density and crystal size. Higher concentrations can lead to faster precipitation and smaller crystals. | - |
| pH/Modulators | Can control the deprotonation of the carboxylic acid linker and influence the kinetics of MOF formation, affecting crystallinity and defect density.[18][19][20] | - |
Experimental Protocols: Case Studies
The following protocols provide detailed, step-by-step methodologies for the synthesis of three well-known MOFs based on dicarboxylic acid linkers.
Case Study 1: Synthesis of MOF-5 (Zn₄O(BDC)₃)
MOF-5 is a prototypical MOF known for its high porosity and thermal stability. It is constructed from zinc oxide clusters and terephthalic acid linkers.[1]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)[21]
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)[21]
-
Chloroform (for washing)[21]
Protocol:
-
In a 100 mL Teflon-lined stainless-steel autoclave, dissolve 0.8925 g of zinc nitrate hexahydrate and 0.249 g of terephthalic acid in 60 mL of DMF.[22]
-
Seal the autoclave and place it in a convection oven preheated to 105 °C.
-
Maintain the temperature for 20-24 hours.[21]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the white crystalline product by filtration or centrifugation.
-
Wash the product thoroughly with fresh DMF (3 x 20 mL) to remove unreacted precursors.
-
To activate the MOF, immerse the product in chloroform for 2-3 days, replacing the chloroform daily.[21]
-
Decant the chloroform and dry the product under vacuum at 120-150 °C to obtain activated MOF-5.
Case Study 2: Synthesis of UiO-66 (Zr₆O₄(OH)₄(BDC)₆)
UiO-66 is a highly stable zirconium-based MOF, known for its exceptional chemical and thermal resistance.[23]
Materials:
-
Zirconium(IV) chloride (ZrCl₄) or Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)[23]
-
Terephthalic acid (H₂BDC)[23]
-
N,N-Dimethylformamide (DMF)[23]
-
Modulator: Acetic acid or Benzoic acid[20]
Protocol:
-
In a 50 mL glass vial, dissolve 250 mg of ZrCl₄ and 250 mg of terephthalic acid in 30 mL of DMF.
-
Add a modulator to the solution. For example, add 1.5 mL of acetic acid. The modulator helps to improve the crystallinity of the final product.[20]
-
Seal the vial tightly and place it in a preheated oven at 120 °C for 24 hours.[24]
-
After cooling to room temperature, a white precipitate will have formed.
-
Collect the solid by centrifugation and wash with DMF (3 x 15 mL).
-
To remove the uncoordinated linker molecules from the pores, the product is typically washed with a suitable solvent like ethanol.
-
Dry the sample under vacuum at a temperature of 150-200 °C to obtain the activated UiO-66.
Case Study 3: Synthesis of MIL-53(Al) (Al(OH)(BDC))
MIL-53 is a flexible MOF that exhibits a "breathing" effect in response to guest molecules.[25][26]
Materials:
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) or Aluminum chloride (AlCl₃)[27]
-
Terephthalic acid (H₂BDC)[26]
-
Deionized water or N,N-Dimethylformamide (DMF)
Protocol:
-
For hydrothermal synthesis, dissolve 1.3 g of aluminum nitrate nonahydrate and 0.4 g of terephthalic acid in 30 mL of deionized water in a Teflon-lined autoclave.
-
For solvothermal synthesis, dissolve the same amounts of reactants in 30 mL of DMF.[27]
-
Seal the autoclave and heat it at 220 °C for 72 hours.
-
After cooling, collect the white powder by filtration.
-
Wash the product with hot deionized water and ethanol to remove any residual terephthalic acid.
-
Dry the product in an oven at 150 °C overnight.
The Crucial Role of Modulators
In MOF synthesis, particularly for highly stable frameworks like UiO-66, modulators play a critical role.[18] Modulators are typically monocarboxylic acids (e.g., acetic acid, formic acid, benzoic acid) that compete with the dicarboxylic acid linker for coordination to the metal clusters.[19][20] This competition slows down the crystallization process, leading to the formation of larger, more crystalline, and less defective MOF crystals.[19] The concentration and type of modulator can be tuned to control crystal size, morphology, and the density of defects within the MOF structure.[20][28]
Characterization, Purification, and Activation
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.[29][30]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To verify the coordination of the carboxylate groups to the metal centers and the absence of unreacted linker.[30][31]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.[30]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore volume of the activated MOF.[29][30]
-
Scanning Electron Microscopy (SEM): To observe the morphology and crystal size of the MOF particles.[31]
Purification and Activation:
After synthesis, the pores of the MOF are typically filled with solvent molecules and unreacted linkers.[2][32] To make the pores accessible for applications, a purification and activation process is necessary.[33]
-
Washing: The as-synthesized MOF is washed repeatedly with the synthesis solvent to remove impurities.[14]
-
Solvent Exchange: The high-boiling point synthesis solvent (e.g., DMF) is exchanged with a more volatile solvent (e.g., ethanol, methanol, or chloroform) by soaking the MOF in the new solvent for several days.[32]
-
Activation: The volatile solvent is then removed by heating the MOF under vacuum.[33] For delicate structures, supercritical CO₂ drying can be employed to prevent pore collapse.[2][32]
Safety Precautions
-
Solvothermal/Hydrothermal Synthesis: These reactions are carried out in sealed vessels at high temperatures and pressures. There is a risk of explosion if the vessel is overfilled or if the temperature exceeds the vessel's limits.[11][34] Always use a blast shield and ensure the autoclave is in good condition.
-
Solvents: Many solvents used in MOF synthesis, such as DMF, are toxic.[17] Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Metal Salts: Some metal salts are hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.
Visualizing the Workflow
General Solvothermal/Hydrothermal MOF Synthesis Workflow
Caption: A flowchart illustrating the key stages of MOF synthesis using dicarboxylic acid linkers via solvothermal or hydrothermal methods.
The Role of Modulators in MOF Synthesis
Caption: A diagram illustrating how modulators compete with linkers to slow down crystallization, leading to more ordered MOF structures.
References
- Ni, Z., & Masel, R. I. (n.d.). Rapid Production of Metal−Organic Frameworks via Microwave-Assisted Solvothermal Synthesis. Journal of the American Chemical Society.
- Metal–organic framework - Wikipedia. (n.d.).
- Waitschata, S., Fröhlichb, D., Reinscha, H., Terraschkea, H., Lomachenkoc, d., Lambertid, e., Kummerb, T., Hellingb, M., Baumgartnerb, S., Henningerb, & Stocka, N. (n.d.). Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5 pyridinedicarboxylic acid as linker: defect chemistry, framework hydrophilisation and sorption properties.
- MOF-5 Synthèse | PDF. (n.d.). Scribd.
- Butovaa, V. V., Budnyka, A. P., Gudaa, A. A., Lomachenkoa, b., & K. A. (n.d.). Modulator Effect in UiO-66-NDC (1,4-Naphthalenedicarboxylic Acid) Synthesis and Comparison with UiO-67-NDC Isoreticular Metal–Organic Frameworks. Crystal Growth & Design - ACS Publications.
- Coordination modulation: a way to improve the properties of metal–organic frameworks. (n.d.).
- Various carboxylic acid linkers used for MOF synthesis and a common... (n.d.). ResearchGate.
- Hazard Evaluation of Metal–Organic Framework Synthesis and Scale-up: A Laboratory Safety Perspective. (2021, July 27). ACS Publications.
- MOF Linkers with Carboxylic Acid Donor Ligands. (n.d.).
- UiO-66-NDC (1,4-Naphthalenedicarboxylic Acid): A Versatile Metal-Organic Framework-Based Catalyst for Photocatalytic Degradation of Dye Chemicals. (n.d.). ChemRxiv.
- Fast Assembly of Metal Organic Framework UiO-66 in Acid-Base Tunable Deep Eutectic Solvent for the Acetalization of Benzaldehyde and Methanol. (n.d.). MDPI.
- Jones, G. (2014, September 17). Modulating the MOF – CrystEngComm Blog.
- A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. (n.d.). NIH.
- Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties. (n.d.). Semantic Scholar.
- Designing flexible linkers for the synthesis of Metal-Organic Frameworks. (n.d.). FIU Digital Commons.
- Classification and role of modulators on crystal engineering of metal organic frameworks (MOFs), Coordination Chemistry Reviews. (2021, October 1). DeepDyve.
- Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. (n.d.). MDPI.
- Facile mechanochemical synthesis of MIL-53 and its isoreticular analogues with a glance at reaction reversibility. (2024, February 6). The Royal Society of Chemistry.
- Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials. (2010, August 8). Northwestern University.
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Application Notes & Protocols: The Role of 4-(2-Carboxyethyl)benzoic Acid in Supramolecular Chemistry
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Supramolecular Potential of 4-(2-Carboxyethyl)benzoic Acid (CEBA)
This compound (CEBA), with its unique molecular architecture, presents a compelling building block in the field of supramolecular chemistry and crystal engineering. This molecule is characterized by a rigid benzoic acid moiety connected to a flexible carboxyethyl group, a combination that imparts both predictable and adaptable bonding capabilities.[1] The presence of two carboxylic acid groups with different steric and electronic environments allows for the formation of diverse and robust hydrogen-bonding networks, making it an excellent candidate for the construction of co-crystals and metal-organic frameworks (MOFs).[2][3]
The benzoic acid group provides a well-defined platform for strong, directional hydrogen bonds, often leading to the formation of predictable supramolecular synthons.[4][5] In contrast, the flexible carboxyethyl arm can adopt various conformations, enabling it to bridge distant molecules or coordinate to metal centers in a less constrained manner. This inherent flexibility is a key attribute in the design of dynamic and functional supramolecular materials.[6][7]
These application notes will provide a comprehensive overview of the utility of CEBA in supramolecular chemistry, complete with detailed protocols for the synthesis and characterization of CEBA-based co-crystals and MOFs.
Molecular and Physicochemical Properties of CEBA
A thorough understanding of the fundamental properties of this compound is crucial for its effective application in supramolecular synthesis.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| CAS Number | 38628-51-2 | [1][8][9] |
| Melting Point | 289-293 °C | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF. |
Molecular Structure of this compound:
Caption: Molecular structure of this compound (CEBA).
Application I: Co-crystal Formation Driven by Hydrogen Bonding
The ability of CEBA to form robust hydrogen bonds makes it an excellent co-former for creating novel co-crystals. Co-crystals are multi-component crystalline solids where the components are held together by non-covalent interactions, primarily hydrogen bonds.[10] The formation of co-crystals can significantly alter the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility, stability, and bioavailability, without modifying its chemical structure.[11][12]
The two carboxylic acid groups of CEBA can participate in various hydrogen bonding motifs, including the common carboxylic acid dimer homosynthon and heterosynthons with other functional groups like amides or pyridines.[13] The flexible ethyl chain allows the molecule to adapt to the steric requirements of the co-former, facilitating the formation of well-ordered crystalline lattices.
Protocol 1: Synthesis of a CEBA Co-crystal via Solvent Evaporation
This protocol describes a general method for the synthesis of a co-crystal of CEBA with a hypothetical co-former, such as a pyridine-containing molecule.
Materials:
-
This compound (CEBA)
-
Co-former (e.g., 4,4'-bipyridine)
-
Solvent (e.g., Ethanol, Methanol, or a mixture)
-
Glass vials with screw caps
-
Stir plate and stir bars
-
Filtration apparatus (Buchner funnel, filter paper)
-
Drying oven or vacuum desiccator
Procedure:
-
Stoichiometric Measurement: Accurately weigh equimolar amounts of CEBA and the co-former. For a 1:1 co-crystal, if you start with 19.4 mg of CEBA (0.1 mmol), you would use an equimolar amount of the co-former.
-
Dissolution: Place the weighed solids in a clean glass vial. Add a suitable solvent in small portions while stirring until both compounds are completely dissolved. Gentle heating may be applied to aid dissolution, but care should be taken to avoid solvent evaporation.
-
Slow Evaporation: Loosely cap the vial to allow for slow evaporation of the solvent at room temperature. The rate of evaporation is critical for the growth of high-quality single crystals. Covering the vial with parafilm and piercing a few small holes with a needle is a good practice.
-
Crystal Formation: Monitor the vial over several days. As the solvent evaporates, the solution will become supersaturated, leading to the nucleation and growth of co-crystals.
-
Isolation and Drying: Once a suitable amount of crystals has formed, isolate them by filtration. Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities. Dry the crystals under vacuum or in a low-temperature oven.
Workflow for Co-crystal Synthesis:
Caption: General workflow for the synthesis of a CEBA co-crystal.
Application II: CEBA as a Flexible Linker in Metal-Organic Frameworks (MOFs)
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic ligands.[3] The flexibility of the organic linker plays a crucial role in the final structure and properties of the MOF.[6][7] CEBA, with its combination of a rigid aromatic core and a flexible aliphatic chain, is an excellent candidate for the synthesis of novel MOFs with dynamic properties.[6][7] The use of flexible ligands like CEBA can lead to frameworks that exhibit "breathing" effects in response to external stimuli such as guest molecules, temperature, or pressure.
Protocol 2: Solvothermal Synthesis of a CEBA-based MOF
This protocol outlines a general procedure for the solvothermal synthesis of a MOF using CEBA as the organic linker and a metal salt (e.g., zinc nitrate).
Materials:
-
This compound (CEBA)
-
Metal Salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)
-
Solvent (e.g., N,N-Dimethylformamide (DMF))
-
Teflon-lined stainless steel autoclave
-
Programmable oven
-
Centrifuge
-
Washing solvent (e.g., fresh DMF, then ethanol)
Procedure:
-
Reagent Preparation: In a glass vial, dissolve CEBA (e.g., 38.8 mg, 0.2 mmol) and the metal salt (e.g., 59.5 mg, 0.2 mmol) in the solvent (e.g., 10 mL of DMF). The molar ratio of ligand to metal can be varied to optimize the synthesis.
-
Sonication: Briefly sonicate the mixture to ensure homogeneity.
-
Autoclave Sealing: Transfer the solution to a Teflon-lined autoclave and seal it tightly.
-
Heating Program: Place the autoclave in a programmable oven and heat it to a specific temperature (e.g., 100-120 °C) for a defined period (e.g., 24-72 hours). The heating and cooling rates can also be controlled to influence crystal growth.
-
Cooling and Isolation: After the reaction is complete, allow the autoclave to cool down slowly to room temperature. The crystalline product can be isolated by decanting the mother liquor.
-
Washing and Activation: Wash the crystals with fresh DMF several times to remove unreacted starting materials. Then, immerse the crystals in a volatile solvent like ethanol for 24-48 hours, replacing the ethanol periodically. This solvent exchange process is crucial for "activating" the MOF by removing the high-boiling point solvent from the pores.
-
Drying: Dry the activated MOF crystals under vacuum at a slightly elevated temperature (e.g., 60-80 °C) to obtain the final porous material.
Logical Flow of MOF Synthesis:
Caption: Key stages in the solvothermal synthesis of a MOF using CEBA.
Characterization of CEBA-based Supramolecular Structures
Thorough characterization is essential to confirm the formation of the desired co-crystal or MOF and to understand its properties.
| Technique | Information Obtained |
| Single-Crystal X-ray Diffraction (SCXRD) | Provides the definitive three-dimensional structure of the crystalline material, including bond lengths, bond angles, and intermolecular interactions.[4][14][15] |
| Powder X-ray Diffraction (PXRD) | Used to confirm the phase purity of the bulk material and to identify new crystalline phases by comparing the experimental pattern with those of the starting materials.[10] |
| Differential Scanning Calorimetry (DSC) | Determines the melting point and thermal stability of the new crystalline phase. The melting point of a co-crystal is typically different from that of its individual components.[7][16][17] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Provides information about the functional groups and the nature of hydrogen bonding in the structure. Shifts in the vibrational frequencies of the carboxylic acid O-H and C=O groups can indicate the formation of hydrogen bonds.[1][18][19][20] |
| Thermogravimetric Analysis (TGA) | Measures the thermal stability of the material and can be used to determine the amount of solvent present in the crystal lattice of a MOF. |
Expected FTIR Spectral Shifts in CEBA Co-crystals:
Upon co-crystal formation, the characteristic infrared absorption bands of the carboxylic acid groups in CEBA are expected to shift due to the formation of hydrogen bonds.
-
O-H Stretch: The broad O-H stretching band, typically found between 2500-3300 cm⁻¹, may sharpen and shift to lower wavenumbers upon formation of a strong hydrogen bond.[19]
-
C=O Stretch: The carbonyl (C=O) stretching frequency, usually observed around 1700-1725 cm⁻¹, often shifts to a lower wavenumber (redshift) when the carbonyl oxygen acts as a hydrogen bond acceptor.[18]
Conclusion and Future Outlook
This compound is a versatile and valuable building block for the construction of a wide range of supramolecular assemblies. Its unique combination of a rigid aromatic core and a flexible aliphatic chain provides a powerful tool for crystal engineers to design and synthesize novel co-crystals and metal-organic frameworks with tailored properties. The protocols provided in these application notes offer a starting point for researchers to explore the rich supramolecular chemistry of CEBA. Future research in this area could focus on the development of CEBA-based materials for applications in drug delivery, gas storage and separation, and catalysis.
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Dr. R K Sharma. (2023, March 4). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. YouTube. [Link]
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Tiekink, E. R. T., & G. M. Pauleen, N. S. (2020). The 1:2 co-crystal formed between N,N′-bis(pyridin-4-ylmethyl)ethanediamide and benzoic acid: crystal structure, Hirshfeld surface analysis and computational study. IUCrData, 5(2), x200143. [Link]
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Chen, X., et al. (2024). Aromatic Polyketides from the Mangrove-Derived Streptomyces sp. SCSIO 40069. ResearchGate. [Link]
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Goud, N. R., et al. (2019). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Advanced Pharmaceutical Bulletin, 9(3), 347-360. [Link]
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Qin, J.-S., et al. (2019). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. Acta Crystallographica Section C, 75(Pt 2), 177-185. [Link]
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de la Cruz, H., et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceutics, 13(2), 168. [Link]
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Li, Y., et al. (2019). Preparation of Theophylline-Benzoic Acid Cocrystal and On-Line Monitoring of Cocrystallization Process in Solution by Raman Spectroscopy. Crystals, 9(7), 336. [Link]
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DeRoo, J. B., et al. (2025). Deposition of Metal-Organic Frameworks Within a Porous Protein Crystal Superstructure. ResearchGate. [Link]
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Feld, R., et al. (1981). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. Zeitschrift für Kristallographie - Crystalline Materials, 157(3-4), 215-231. [Link]
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Zhang, K., & Long, S. (2024). 4-[(2-Phenylethyl)amino]benzoic acid. IUCrData, 9(8), x240753. [Link]
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Myz, S. A., et al. (2012). Preparation and studies of the co-crystals of meloxicam with carboxylic acids. Russian Chemical Bulletin, 61(9), 1798-1807. [Link]
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Smith, G., et al. (2004). Molecular Co-Crystals of Carboxylic Acids. 22. The Adducts of Pyrazine-2,3-dicarboxylic Acid with 2-Aminobenzoic Acid (1:2) and 3-Aminobenzoic Acid (1:1 Dihydrate). ResearchGate. [Link]
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Application Notes & Protocols: 4-(2-Carboxyethyl)benzoic Acid in Modern Organic Synthesis
Abstract: 4-(2-Carboxyethyl)benzoic acid, also known as 3-(4-carboxyphenyl)propanoic acid, is a uniquely versatile bifunctional molecule that is finding increasing utility across diverse fields of organic synthesis. Its structure, which features a rigid aromatic core and two distinct carboxylic acid moieties separated by a flexible ethylenic spacer, provides a compelling combination of conformational adaptability and reactive potential. This guide provides an in-depth exploration of its applications, moving from its fundamental role in constructing advanced materials like Metal-Organic Frameworks (MOFs) and specialty polymers to its emerging significance as a scaffold in medicinal chemistry. Detailed, field-proven protocols are provided to enable researchers, chemists, and drug development professionals to effectively harness the synthetic power of this compound.
Physicochemical Properties and Handling
This compound is a white crystalline solid. The spatial separation and differing electronic environments of its two carboxyl groups—one directly conjugated to the aromatic ring and the other at the terminus of an aliphatic chain—are key to its unique reactivity and application profile.
| Property | Value | Reference |
| CAS Number | 38628-51-2 | [1] |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Melting Point | 289-293 °C | [1][2] |
| Density | 1.33 g/cm³ | [1] |
| Synonyms | 3-(4-carboxyphenyl)propanoic acid, p-carboxyhydrocinnamic acid | [1] |
Handling and Storage: Store in a cool, dry place at ambient temperature (10°C - 25°C). The compound is classified as an irritant to the eyes, respiratory system, and skin. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling[1].
Core Application: A Versatile Linker in Materials Science
The primary application of this compound in materials science stems from its dicarboxylic nature, allowing it to act as a "linker" or "monomer" in the creation of large, ordered structures.
A Semi-Flexible Linker for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands[3]. Carboxylic acids are among the most common and effective ligand types for MOF synthesis due to their ability to form strong, stable coordination bonds with metal ions[3][4].
While rigid linkers like terephthalic acid create predictable and stable pore structures, this compound is classified as a semi-flexible ligand[3]. The ethyl spacer introduces rotational degrees of freedom, allowing the linker to bend and twist. This flexibility can be exploited to:
-
Generate Novel Topologies: The linker's adaptability can lead to the formation of unique and complex 3D frameworks that are inaccessible with purely rigid linkers[3].
-
Tune Pore Environments: The conformation of the linker can influence the final pore size, shape, and overall framework functionality.
-
Enhance Framework Dynamics: Some MOFs built with flexible linkers can exhibit "breathing" behaviors in response to external stimuli like guest molecule adsorption.
The self-assembly process is typically achieved under solvothermal conditions, where the metal salt and the linker are heated in a high-boiling point solvent.
Caption: General scheme for polyester synthesis via polycondensation.
Utility in Medicinal Chemistry and Drug Development
Benzoic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[5][6][7] this compound serves as a highly adaptable building block for creating more complex and functional molecules for pharmaceutical applications.
The two carboxylic acid groups offer differential reactivity, which can be exploited for selective functionalization. The aromatic carboxyl group is less acidic and sterically more hindered than the aliphatic one, allowing for regioselective reactions under carefully controlled conditions. This makes it an excellent candidate for use as a:
-
Bifunctional Linker: It can be used to conjugate two different molecules. For example, one carboxyl group can be attached to an active pharmaceutical ingredient (API) while the other is linked to a targeting ligand or a solubilizing polymer.
-
Prodrug Moiety: The molecule can be used to create prodrugs of APIs containing hydroxyl or amine groups. The resulting ester or amide bond can be designed to be cleaved in vivo, releasing the active drug.[8]
-
Scaffold for Library Synthesis: The two reactive handles facilitate the rapid synthesis of compound libraries for screening and lead optimization.
Detailed Experimental Protocols
The following protocols are designed to be representative of the core synthetic transformations involving this compound.
Protocol: Selective Mono-Amidation via EDCI Coupling
This protocol details the selective coupling of the more reactive aliphatic carboxylic acid with a primary amine, leaving the aromatic carboxyl group intact for further modification.
Rationale: This procedure uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), a water-soluble carbodiimide, to activate the carboxylic acid for nucleophilic attack by the amine. A catalytic amount of 4-Dimethylaminopyridine (DMAP) is often used to accelerate the reaction.[9] The reaction is performed at room temperature to favor the kinetically preferred activation of the more accessible aliphatic carboxyl group.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
EDCI (1.2 eq)
-
DMAP (0.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.2 M concentration).
-
Reagent Addition: Add benzylamine (1.05 eq) followed by DMAP (0.1 eq) to the stirred solution.
-
Activation: Add EDCI (1.2 eq) portion-wise to the mixture over 5 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress by Thin Layer Chromatography (TLC), eluting with a 10:1 mixture of Dichloromethane:Methanol. The product should have an Rf between the starting material and benzylamine.
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with EtOAc (10x the volume of DMF). Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
Expert Note: The acid wash removes unreacted amine and DMAP. The bicarbonate wash removes unreacted starting dicarboxylic acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 5% Methanol in Dichloromethane) to isolate the pure mono-amide product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS.
Caption: Experimental workflow for the selective mono-amidation of the title compound.
Protocol: Solvothermal Synthesis of a Zn-based MOF
This protocol provides a general method for synthesizing a MOF using this compound and zinc nitrate, a common combination for producing robust frameworks.
Rationale: Solvothermal synthesis uses elevated temperature and pressure (generated by heating a sealed vessel) to promote the crystallization of the MOF.[10] DMF is a common solvent as it has a high boiling point and can help deprotonate the carboxylic acids at high temperatures.
Materials:
-
This compound (1.0 eq)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave (20 mL)
Procedure:
-
Precursor Solution: In a 20 mL glass vial, dissolve this compound (e.g., 38.8 mg, 0.2 mmol) and zinc nitrate hexahydrate (e.g., 89.2 mg, 0.3 mmol) in 15 mL of DMF.
-
Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.
-
Expert Note: A clear solution is critical to avoid the formation of amorphous impurities.
-
-
Autoclave Assembly: Transfer the solution into a 20 mL Teflon-lined autoclave. Seal the autoclave tightly.
-
Heating: Place the sealed autoclave in a programmable oven. Heat to 110 °C over 2 hours and hold at this temperature for 48 hours.
-
Cooling: Allow the oven to cool naturally to room temperature over a period of 12-24 hours. Slow cooling is crucial for the formation of high-quality single crystals.
-
Product Isolation: Carefully open the autoclave. Collect the crystalline product (typically a white powder) by decanting the mother liquor.
-
Washing and Activation: Wash the collected crystals by soaking them in fresh DMF (3 x 10 mL, each for 8 hours) to remove unreacted starting materials trapped in the pores. Subsequently, exchange the DMF with a more volatile solvent like ethanol (3 x 10 mL, each for 8 hours).
-
Drying: Decant the ethanol and dry the product under a dynamic vacuum at 80-100 °C for 12 hours to fully activate the MOF by removing all guest solvent molecules.
-
Characterization: Confirm the successful synthesis of the crystalline framework using Powder X-Ray Diffraction (PXRD). Thermal stability can be assessed using Thermogravimetric Analysis (TGA).
Conclusion and Future Outlook
This compound is a powerful and versatile building block in modern organic synthesis. Its unique semi-flexible structure has established it as a valuable linker for creating novel MOFs and a functional monomer for advanced polymers. Furthermore, its potential in medicinal chemistry as a scaffold and linker is an area of growing interest. Future research will likely focus on leveraging its distinct properties to design dynamic materials for gas separation and catalysis, smart polymers with responsive characteristics, and sophisticated drug delivery systems with enhanced targeting and efficacy.
References
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Chemical-Suppliers. (n.d.). This compound | CAS 38628-51-2. Retrieved from [Link]
-
Glidewell, C., Low, J. N., Skakle, J. M., & Wardell, J. L. (2008). 4-(2-Benzoylethyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1399. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 70170-91-1. Retrieved from [Link]
-
ResearchGate. (n.d.). Some common organic linkers used in MOF synthesis. Retrieved from [Link]
-
Heterocyclics Inc. (n.d.). This compound | 38628-51-2. Retrieved from [Link]
-
ResearchGate. (n.d.). Various carboxylic acid linkers used for MOF synthesis. Retrieved from [Link]
-
Ascensusspec. (2025). MOF Linkers with Carboxylic Acid Donor Ligands. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 4-Acetoxy Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and Properties of Degradable Polyesters Based on a Lignin Derivative, 4-Hydroxybenzoic Acid. Retrieved from [Link]
-
Li, Y., & Wang, E. (2012). 4-[(2-Carboxyethyl)amino]benzoic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1098. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. Retrieved from [Link]
-
Tzani, A., et al. (2021). Responsive Polyesters with Alkene and Carboxylic Acid Side-Groups for Tissue Engineering Applications. Polymers, 13(10), 1639. Retrieved from [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
-
PubMed Central. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Retrieved from [Link]
-
ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
-
ACS Publications. (2013). Metal–Organic Frameworks in Biomedicine. Chemical Reviews, 113(5), 3261-3314. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. Retrieved from [Link]
-
MDPI. (2022). Segregation of Benzoic Acid in Polymer Crystalline Cavities. Retrieved from [Link]
-
MDPI. (2012). A 3-D Metal-Organic Framework Constructed with Manganese(ΙΙ), 4,4'-Oxybis(benzoic acid) and 2,2'-Biphenyl: Synthesis, Crystal Structure and Photoelectric Property Characterization. Retrieved from [Link]
-
PubMed. (2019). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). DE69502152D1 - Process for the preparation of benzoic acid derivatives as intermediates and benzothiophenes as pharmaceutical agents.
- Google Patents. (n.d.). MX2017006935A - Benzoic acid, benzoic acid derivatives and heteroaryl carboxylic acid conjugates of oxymorphone, prodrugs, methods and making and use thereof.
-
Semantic Scholar. (n.d.). Prevention of Anaphylactoid Reactions in High-Risk Patients Receiving Radiographic Contrast Media. Retrieved from [Link]
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- 10. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Carboxyethyl)benzoic Acid
Welcome to the technical support resource for the synthesis of 4-(2-carboxyethyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our focus is on providing practical, experience-driven insights to help you navigate the common challenges encountered during the synthesis of this important chemical intermediate.
Introduction to the Synthetic Challenge
The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several opportunities for impurity formation. The most common and industrially relevant synthetic route involves a three-step sequence starting from toluene and succinic anhydride. Understanding the potential pitfalls at each stage is crucial for achieving high purity and yield. This guide will dissect this primary synthetic pathway, addressing common issues and their underlying chemical principles.
Visualizing the Main Synthetic Pathway and Impurity Hotspots
The following diagram illustrates the primary synthetic route and indicates the key stages where impurities are commonly introduced.
Technical Support Center: Purification of 4-(2-Carboxyethyl)benzoic Acid
Welcome to the dedicated technical support center for the purification of 4-(2-carboxyethyl)benzoic acid (CEBA). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances associated with obtaining high-purity CEBA. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the purification of this valuable bifunctional molecule.
Understanding the Molecule and Potential Impurities
This compound is a dicarboxylic acid featuring both an aliphatic and an aromatic carboxylic acid moiety. This structural characteristic dictates its solubility and purification behavior. A common synthetic route to CEBA involves a three-step sequence, and understanding this pathway is critical to anticipating and addressing potential impurities.
A likely synthesis of this compound proceeds as follows:
-
Friedel-Crafts Acylation: Toluene is acylated with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 3-(4-methylbenzoyl)propanoic acid.[1][2]
-
Clemmensen Reduction: The ketone in 3-(4-methylbenzoyl)propanoic acid is reduced to a methylene group using zinc amalgam and hydrochloric acid to yield 4-(p-tolyl)butanoic acid.[3][4]
-
Oxidation: The methyl group of 4-(p-tolyl)butanoic acid is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) to afford the final product, this compound.[5]
This synthetic route can introduce several classes of impurities that researchers may encounter:
-
Unreacted Starting Materials: Residual toluene or succinic anhydride from the first step.
-
Intermediates: Incomplete reduction can leave 3-(4-methylbenzoyl)propanoic acid, and incomplete oxidation can result in the presence of 4-(p-tolyl)butanoic acid.
-
Byproducts of Side Reactions: Friedel-Crafts acylation can sometimes lead to polysubstitution or isomeric impurities. The harsh conditions of the Clemmensen reduction and oxidation steps can also generate minor, unidentified byproducts.
This guide will provide detailed protocols and troubleshooting advice for three primary purification techniques to effectively remove these impurities: Recrystallization, Acid-Base Extraction, and Column Chromatography.
Purification Methodologies: Protocols and Troubleshooting
Recrystallization
Recrystallization is often the most effective and scalable method for purifying solid organic compounds like CEBA. The key is to select an appropriate solvent system where the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.
This mixed-solvent system is often effective for substituted benzoic acids.[6]
Step-by-Step Protocol:
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum volume of hot ethanol required to just dissolve the solid with gentle heating and stirring.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are present (visible particulates that do not dissolve upon heating), perform a hot gravity filtration to remove them. This step is crucial for removing any inorganic salts or other insoluble materials.
-
Inducing Crystallization: To the hot, clear ethanolic solution, add hot water dropwise while stirring until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the cloudiness and obtain a clear solution.
-
Cooling and Crystal Formation: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a temperature below the melting point, to remove all traces of solvent.
Data Summary for Recrystallization:
| Parameter | Value/Recommendation |
| Solvent System | Ethanol/Water |
| Initial Dissolution | Minimum volume of hot ethanol |
| Precipitating Solvent | Hot water added dropwise |
| Cooling Protocol | Slow cooling to room temperature, followed by an ice bath |
| Washing Solvent | Cold ethanol/water mixture |
Q1: My compound "oils out" instead of forming crystals. What should I do?
-
Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent mixture. This is common with mixed-solvent systems if the boiling point of the solvent is too high or if the solution is supersaturated to a large extent.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of the "good" solvent (ethanol in this case) to decrease the supersaturation.
-
Allow the solution to cool more slowly. You can do this by placing the flask in a beaker of hot water and allowing both to cool together.
-
If the problem persists, consider a different solvent system.
-
Q2: I have a very low recovery of my purified compound. What went wrong?
-
Causality: Low recovery can result from several factors: using too much solvent during dissolution, incomplete crystallization, or washing the crystals with a solvent that is too warm.
-
Solution:
-
Ensure you are using the minimum amount of hot solvent to dissolve the crude product.
-
After cooling to room temperature, always use an ice bath to maximize precipitation.
-
Always wash the collected crystals with ice-cold solvent.
-
If recovery is still low, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.
-
Q3: The purified product is still colored. How can I remove colored impurities?
-
Causality: Colored impurities are often large, conjugated organic molecules.
-
Solution: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% by weight of your compound) to the solution. Boil the solution with the charcoal for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot gravity filtration to remove the charcoal before proceeding with the crystallization. Be aware that charcoal can also adsorb some of your desired product, potentially lowering the yield.
Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid groups in CEBA to separate it from neutral or basic impurities.[7][8][9]
Caption: Workflow for acid-base extraction of CEBA.
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas.
-
Separation: Allow the layers to separate. The deprotonated CEBA will be in the aqueous layer as its sodium salt, while neutral impurities will remain in the organic layer. Drain the lower aqueous layer.
-
Back-Extraction (Optional): To remove any basic impurities, you can wash the organic layer with a dilute acid solution (e.g., 1M HCl).
-
Precipitation: Cool the combined aqueous extracts in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is acidic (test with litmus paper). This compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Q1: An emulsion formed in the separatory funnel, and the layers are not separating.
-
Causality: Emulsions are common when shaking two immiscible liquids too vigorously, especially if surfactants are present as impurities.
-
Solution:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of shaking it vigorously.
-
Add a small amount of brine (saturated aqueous NaCl solution), which can help to break up the emulsion by increasing the ionic strength of the aqueous phase.
-
Q2: I don't see any precipitate after acidifying the aqueous layer.
-
Causality: This could be due to insufficient acidification or if the compound is more water-soluble than anticipated.
-
Solution:
-
Check the pH of the aqueous solution with pH paper to ensure it is sufficiently acidic (pH < 2). Add more acid if necessary.
-
If the compound is indeed water-soluble, you may need to extract the acidified aqueous solution with a fresh portion of an organic solvent (like ethyl acetate) to recover the protonated, now less water-soluble, CEBA.
-
Column Chromatography
For small-scale purification or for removing impurities with very similar solubility to CEBA, silica gel column chromatography can be an effective, albeit more labor-intensive, method.
Caption: General workflow for column chromatography purification.
-
Stationary Phase and Eluent Selection: Use silica gel (230-400 mesh) as the stationary phase. A good starting eluent system is a mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., 1%) to keep the carboxylic acid groups protonated and reduce tailing on the silica gel.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack the column to avoid air bubbles.
-
Sample Loading: Dissolve the crude CEBA in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting with a less polar solvent mixture (e.g., 70:30 hexane:ethyl acetate + 1% acetic acid). Gradually increase the polarity of the eluent (e.g., to 50:50 hexane:ethyl acetate + 1% acetic acid) to elute the more polar CEBA.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Q1: My compound is streaking or "tailing" on the TLC plate and the column.
-
Causality: Tailing of acidic compounds on silica gel is common due to strong interactions between the carboxylic acid groups and the acidic silanol groups on the silica surface.
-
Solution: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-1%), to your eluent system. This will keep the carboxylic acid groups of your compound protonated, reducing their interaction with the silica gel and resulting in sharper bands.
Q2: I am not getting good separation between my product and an impurity.
-
Causality: The chosen eluent system may not have the optimal polarity to resolve the compounds.
-
Solution:
-
Optimize the Eluent: Systematically vary the ratio of your polar and non-polar solvents. Run several TLC plates with different solvent systems to find the one that gives the best separation (Rf values of your product and the impurity should be sufficiently different).
-
Use a Gradient Elution: Start with a less polar eluent and gradually increase the polarity during the column run. This can help to separate compounds with close Rf values.
-
Column Dimensions: Use a longer, narrower column for better separation, although this will increase the elution time.
-
Final Purity Assessment
Regardless of the purification method used, it is essential to assess the purity of the final product. The following techniques are recommended:
-
Melting Point Analysis: A sharp melting point range close to the literature value (289-293 °C) is a good indicator of high purity.[10] Impurities will typically cause a depression and broadening of the melting point range.
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR): These techniques can confirm the structure of the compound and detect the presence of any remaining impurities.
-
Chromatographic Analysis (HPLC, TLC): High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for quantifying purity. A single spot on a TLC plate in multiple solvent systems is also a good qualitative indicator of purity.
By understanding the synthetic origin of potential impurities and applying the appropriate purification techniques with careful optimization, researchers can confidently obtain high-purity this compound for their downstream applications.
References
-
UrbanPro. (n.d.). Experiment 3: Acid/base Extraction and Separation of Acidic and Neutral. [Link]
-
Acid-Base Extraction. (n.d.). [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
-
Wikipedia. (2023, November 29). Clemmensen reduction. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. [Link]
-
University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. [Link]
-
Annamalai University. (n.d.). Clemmensen reduction. [Link]
-
University of Massachusetts. (n.d.). Recrystallization of Benzoic Acid. [Link]
-
Feynbert. (2018, July 2). 91/213 | Reaction between toluene and succinic anhydride [Video]. YouTube. [Link]
-
BYJU'S. (n.d.). Clemmensen Reduction reaction. [Link]
-
Lab N °02: Synthesis / Purification by recrystallization of benzoic acid. (n.d.). [Link]
-
Chemical-Suppliers.com. (n.d.). This compound | CAS 38628-51-2. [Link]
-
Organic Chemistry Portal. (n.d.). Clemmensen Reduction. [Link]
-
The Extraction of Benzoic Acid from a Mixture. (n.d.). [Link]
-
Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]
-
All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. [Link]
-
LabArchives. (n.d.). Organic Chemistry. [Link]
-
Leah4Sci. (2019, March 8). Aromatic Side Chain Oxidation to Carboxylic Acid [Video]. YouTube. [Link]
-
Heterocyclics Products. (n.d.). This compound | 38628-51-2. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]
-
PubChem. (n.d.). 4-Oxo-4-(p-tolylamino)butanoic acid. [Link]
-
MH Chem. (2023, September 12). Silica gel column preparation and compound purification [Video]. YouTube. [Link]
-
Royal Society of Chemistry. (2018). Supporting Information. [Link]
-
PubChem. (n.d.). 4-(m-Tolyl)-2,4-dioxo-butanoic acid. [Link]
-
ResearchGate. (2008, October). 3-(4-Methoxybenzoyl)propionic acid. [Link]
Sources
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- 10. alchempharmtech.com [alchempharmtech.com]
Technical Support Center: Optimizing Reaction Conditions for 4-(2-carboxyethyl)benzoic acid Synthesis
Welcome to the technical support center for the synthesis of 4-(2-carboxyethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this two-step synthetic procedure. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Synthesis Overview
The synthesis of this compound is a robust and classic procedure that involves two primary stages. It is a valuable method for creating a bifunctional aromatic compound with two distinct carboxylic acid groups.
-
Step 1: Friedel-Crafts Acylation: An aromatic ring, typically benzene, is acylated using succinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to form the intermediate, β-benzoylpropionic acid.
-
Step 2: Ketone Reduction: The ketone carbonyl group of the intermediate is reduced to a methylene group (-CH₂) to yield the final product. This is typically achieved via the Clemmensen reduction (acidic conditions) or the Wolff-Kishner reduction (basic conditions).[1][2]
The overall reaction scheme is a cornerstone of organic synthesis, particularly for building polycyclic systems as seen in the Haworth synthesis.[1]
Overall Reaction Pathway
Caption: Overall two-step synthesis of this compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments.
Part A: Friedel-Crafts Acylation Stage
Question 1: My Friedel-Crafts acylation reaction has a very low yield or did not proceed at all. What are the common causes?
This is a frequent issue, often stemming from reagent or catalyst quality. Here’s a systematic approach to diagnosing the problem:
-
Cause A: Inactive Lewis Acid Catalyst. Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic. Any exposure to atmospheric moisture will hydrolyze it, rendering it inactive.[3]
-
Solution: Use a fresh, unopened bottle of anhydrous AlCl₃. If you must use an older bottle, ensure it was stored in a desiccator. The catalyst should be a fine, pale-yellow or off-white powder. Clumped or discolored AlCl₃ is likely compromised.
-
-
Cause B: Insufficient Catalyst Loading. Unlike many catalytic reactions, Friedel-Crafts acylations require stoichiometric amounts of the Lewis acid. This is because the ketone product forms a stable complex with AlCl₃, effectively sequestering the catalyst and preventing it from participating further in the reaction.[2][3]
-
Solution: For every mole of succinic anhydride, use at least two moles of AlCl₃. One equivalent is required to activate the anhydride, and another is complexed by the product. A slight excess (e.g., 2.1-2.2 equivalents) is often beneficial.
-
-
Cause C: Sub-optimal Reaction Temperature. While many acylations proceed at room temperature, some require gentle heating to overcome the activation energy. Conversely, high temperatures can promote side reactions.
-
Solution: Monitor your reaction via Thin Layer Chromatography (TLC). If no product is forming at room temperature after an hour, consider gently warming the reaction to 40-50°C.
-
Troubleshooting Workflow: Low Yield in Friedel-Crafts Acylation
Caption: A decision tree for troubleshooting low yields in the acylation step.
Question 2: My reaction produced a complex mixture of products and is difficult to purify. What went wrong?
While Friedel-Crafts acylation is less prone to poly-substitution than alkylation, complex mixtures can arise.[2]
-
Cause: Impure Starting Materials. The purity of benzene and succinic anhydride is critical. Contaminants can lead to undesired side products.
-
Solution: Use high-purity, dry benzene. If necessary, distill it from a suitable drying agent like sodium/benzophenone. Ensure the succinic anhydride is pure and dry.
-
-
Cause: Incorrect Order of Addition. The order in which reagents are mixed is crucial for forming the correct electrophile.
-
Solution: The standard and most reliable procedure is to first create a suspension of succinic anhydride and AlCl₃ in the solvent (if used, like nitrobenzene or 1,2-dichloroethane). This pre-complexation allows for the formation of the acylium ion electrophile. The aromatic substrate (benzene) should then be added slowly to this mixture.
-
Part B: Ketone Reduction Stage
Question 3: My Clemmensen reduction is incomplete, and I still have a significant amount of the keto-acid intermediate.
Incomplete reduction is a common issue with the heterogeneous Clemmensen reaction.
-
Cause A: Poorly Prepared Zinc Amalgam. The reaction occurs on the surface of the zinc.[4][5] If the zinc is not properly amalgamated, its reactivity will be low.
-
Solution: Prepare the zinc amalgam immediately before use. A common method involves washing zinc dust or granules with dilute HCl to remove any oxide layer, followed by swirling with a solution of mercury(II) chloride. The zinc should become coated with a silvery layer of mercury.
-
-
Cause B: Insufficient Acid Concentration. Concentrated hydrochloric acid is required to protonate the carbonyl, making it more susceptible to reduction, and to drive the reaction.[6]
-
Solution: Use concentrated HCl (typically 37%). As the reaction proceeds, the acid is consumed. It may be necessary to add more portions of concentrated HCl throughout the reaction period to maintain a strongly acidic environment.
-
Question 4: My substrate is sensitive to strong acid. Is the Wolff-Kishner reduction a better choice, and what are the potential pitfalls?
Yes, the Wolff-Kishner reduction is the classic alternative for acid-sensitive substrates as it operates under strongly basic conditions.[4][7]
-
Pitfall A: Incomplete Hydrazone Formation. The first step is the formation of a hydrazone from the ketone and hydrazine.[8] This is a condensation reaction where water is eliminated. If water is not effectively removed, the equilibrium may not favor hydrazone formation.
-
Solution: Ensure the initial hydrazone formation step is complete. Some protocols, like the Huang-Minlon modification, involve distilling off water and excess hydrazine before proceeding to the high-temperature elimination step.[8]
-
-
Pitfall B: Insufficient Temperature. The final, rate-determining step involves the deprotonation of a nitrogen atom, which requires high temperatures (typically 180-200°C).[9]
-
Solution: Use a high-boiling solvent like diethylene glycol or triethylene glycol to achieve the necessary temperatures safely.[10] A simple reflux in ethanol or water will not be sufficient for the elimination step.
-
Comparative Overview: Clemmensen vs. Wolff-Kishner Reduction
Caption: Key differences between Clemmensen and Wolff-Kishner reductions.
Frequently Asked Questions (FAQs)
Q: Why is succinic anhydride used instead of succinyl chloride for the Friedel-Crafts acylation? A: While both can be used, succinic anhydride is often preferred in industrial and laboratory settings for several reasons. It is a stable, crystalline solid that is easier and safer to handle than succinyl chloride, which is a corrosive liquid that reacts violently with water, releasing HCl gas.[11] The byproduct of the anhydride reaction is succinic acid, which is less hazardous than HCl.[11]
Q: My final product has a lower-than-expected melting point and looks impure. What is the best way to purify this compound? A: The most common purification method is recrystallization. Given the two carboxylic acid groups, the polarity of the molecule can be manipulated with pH.
-
Dissolution: Dissolve the crude product in a dilute aqueous base solution (e.g., 5% sodium carbonate or sodium hydroxide). The dicarboxylic acid will deprotonate to form a water-soluble disodium salt.
-
Filtration: Any non-acidic, insoluble impurities can be removed by filtration at this stage.
-
Precipitation: Slowly acidify the clear filtrate with a mineral acid like HCl. As the pH drops, the dicarboxylic acid will become protonated and precipitate out of the solution as a purified solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove any residual salts, and dry under vacuum.
Q: What are the critical safety precautions for this synthesis? A:
-
Friedel-Crafts Acylation: This step should be performed in a well-ventilated fume hood. Anhydrous AlCl₃ reacts vigorously with water, releasing heat and HCl gas. The quenching step (adding the reaction mixture to ice/water) is highly exothermic and should be done slowly and carefully.
-
Clemmensen Reduction: This reaction uses concentrated HCl and toxic mercury salts for the amalgam. Handle mercury compounds with extreme care and appropriate personal protective equipment (PPE). The reaction also produces flammable hydrogen gas.
-
Wolff-Kishner Reduction: Hydrazine is toxic and a suspected carcinogen. The reaction requires very high temperatures, posing a risk of severe burns. Always work in a fume hood and use appropriate high-temperature apparatus.
Detailed Experimental Protocols
Protocol 1: Synthesis of β-Benzoylpropionic Acid
This protocol is a conventional method for the Friedel-Crafts acylation step.[12]
| Parameter | Value | Notes |
| Aromatic Substrate | Benzene | 1.0 equivalent |
| Acylating Agent | Succinic Anhydride | 1.0 equivalent |
| Catalyst | Anhydrous AlCl₃ | 2.2 equivalents |
| Solvent | None (Benzene as reagent/solvent) | Can also use nitrobenzene |
| Reaction Time | 2-4 hours | Monitor by TLC |
| Temperature | Room temp, then reflux | Gentle heating may be needed |
| Typical Yield | 75-85% |
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.
-
To the flask, add succinic anhydride (1.0 eq) and excess benzene (which acts as both solvent and reagent).
-
Begin stirring and cool the flask in an ice bath.
-
Slowly and portion-wise, add anhydrous aluminum chloride (2.2 eq). The addition is exothermic. Maintain the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Heat the mixture to a gentle reflux for 2-3 hours or until TLC indicates consumption of the starting material.
-
Cool the reaction mixture back to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.
-
If benzene was the solvent, remove the excess by steam distillation.[12]
-
Cool the remaining aqueous solution to induce crystallization of the β-benzoylpropionic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Protocol 2: Clemmensen Reduction of β-Benzoylpropionic Acid
This protocol is effective for substrates that can withstand hot, concentrated acid.[13][14]
Procedure:
-
Prepare Zinc Amalgam: In a fume hood, wash zinc granules with 5% HCl solution. Decant the acid, then add a solution of mercury(II) chloride (approx. 5g HgCl₂ per 100g Zn) in water. Swirl for 5-10 minutes. Decant the solution and wash the amalgam with water.
-
In a large round-bottom flask, place the prepared zinc amalgam, β-benzoylpropionic acid (1.0 eq), concentrated HCl, and toluene (to help with solubility).
-
Heat the mixture to a vigorous reflux with stirring.
-
Periodically (e.g., every hour), add additional portions of concentrated HCl to maintain the reaction rate.
-
Reflux for 6-8 hours or until TLC shows complete conversion.
-
Cool the mixture. The product will likely be in the toluene layer. Separate the organic layer, and extract the aqueous layer with additional toluene.
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound. Purify by recrystallization as described in the FAQ section.
References
-
Wikipedia. (n.d.). Clemmensen reduction. Retrieved from Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from Organic Chemistry Portal. [Link]
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Allen Institute. (n.d.). Clemmensen Reduction – Mechanism, Reaction & Applications. Retrieved from Allen Institute. [Link]
-
BYJU'S. (n.d.). Clemmensen Reduction reaction. Retrieved from BYJU'S. [Link]
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OrgoSolver. (n.d.). Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. Retrieved from OrgoSolver. [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from Master Organic Chemistry. [Link]
-
BYJU'S. (n.d.). Wolff Kishner reduction mechanism. Retrieved from BYJU'S. [Link]
-
JoVE. (2025). Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction. Retrieved from JoVE. [Link]
-
Organic Syntheses. (1977). Esterification of carboxylic acids with trialkyloxonium salts. Retrieved from Organic Syntheses. [Link]
-
National Institutes of Health. (2012). 4-[(2-Carboxyethyl)amino]benzoic acid monohydrate. Retrieved from PMC. [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Mechanochemical Friedel–Crafts acylations. Retrieved from PMC. [Link]
-
StudyMind. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from StudyMind. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from BYJU'S. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from Wikipedia. [Link]
-
Alchem Pharmtech. (n.d.). CAS 38628-51-2 | this compound. Retrieved from Alchem Pharmtech. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from Organic Chemistry Portal. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Benzoic Acid?. Retrieved from Patsnap Synapse. [Link]
-
RSC Advances. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from RSC Publishing. [Link]
-
YouTube. (2021). Benzoic Acid Synthesis. Retrieved from YouTube. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(2-cyanoethyl) benzoic acid. Retrieved from PrepChem.com. [Link]
-
Chemistry LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved from Chemistry LibreTexts. [Link]
- Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
-
Chemistry Research Journal. (2021). Synthesis and characterization of Benzoic Acid. Retrieved from Chemistry Research Journal. [Link]
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from Chemistry Stack Exchange. [Link]
-
European Patent Office. (n.d.). Method for the purification of benzoic acid - EP 0453022 A2. Retrieved from European Patent Office. [Link]
-
Chemical-Suppliers.com. (n.d.). This compound | CAS 38628-51-2. Retrieved from Chemical-Suppliers.com. [Link]
-
Save My Exams. (2024). Producing Benzoic Acid - A Level Chemistry Revision Notes. Retrieved from Save My Exams. [Link]
-
Chegg. (2020). Question: The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride. Retrieved from Chegg. [Link]
-
ResearchGate. (2010). Synthesis and refining of benzoic acid. Retrieved from ResearchGate. [Link]
- Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
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Technical Support Center: Synthesis of 4-(2-Carboxyethyl)benzoic Acid
Welcome to the technical support center for the synthesis of 4-(2-carboxyethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure a successful and efficient synthesis.
Introduction: The Synthetic Pathway
The synthesis of this compound, a valuable bifunctional molecule in materials science and medicinal chemistry, is typically achieved through a two-step process. The first step involves the Friedel-Crafts acylation of toluene with succinic anhydride to yield the intermediate, 4-oxo-4-(p-tolyl)butanoic acid. The second step is the reduction of the ketone functionality of this intermediate to a methylene group. This guide will address potential issues in both of these critical steps.
Overall Synthesis Workflow
Part 1: Friedel-Crafts Acylation of Toluene with Succinic Anhydride
The Friedel-Crafts acylation is an electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring. In this synthesis, toluene is acylated with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form 4-oxo-4-(p-tolyl)butanoic acid.
Troubleshooting Guide: Friedel-Crafts Acylation
| Problem | Potential Cause(s) | Troubleshooting & Recommended Solutions |
| Low or No Product Formation | Inactive Catalyst: Anhydrous aluminum chloride is highly hygroscopic and will lose its activity upon exposure to moisture. | Always use freshly opened or properly stored anhydrous AlCl₃. Handle it quickly in a dry environment (e.g., glove box or under a stream of inert gas). |
| Insufficient Catalyst: A stoichiometric amount of AlCl₃ is often required as it complexes with both the reactant and the product. | Ensure at least two equivalents of AlCl₃ are used per equivalent of succinic anhydride. | |
| Low Reaction Temperature: The reaction may be too slow at lower temperatures. | The reaction is often exothermic initially but may require heating to go to completion. Refluxing in a suitable solvent is common.[1] | |
| Formation of Isomeric Impurities | Ortho-Substitution: While the methyl group of toluene is an ortho-, para-director, acylation is sterically sensitive. | The major product will be the para-substituted isomer due to the steric bulk of the acylating agent. However, small amounts of the ortho-isomer can form. Purification by recrystallization is usually effective in removing the minor ortho-isomer. |
| Dark-Colored Reaction Mixture/Product | Charring/Decomposition: Overheating or prolonged reaction times can lead to the decomposition of starting materials or product. | Monitor the reaction temperature closely. Use a heating mantle with a temperature controller. Once the reaction is complete (monitored by TLC), proceed with the work-up promptly. |
| Difficult Work-up | Emulsion Formation: During the aqueous quench, emulsions can form, making layer separation difficult. | Add a saturated solution of NaCl (brine) to help break the emulsion. Gentle swirling instead of vigorous shaking can also minimize emulsion formation. |
Frequently Asked Questions (FAQs): Friedel-Crafts Acylation
Q1: Why is the para-product, 4-oxo-4-(p-tolyl)butanoic acid, the major product?
A1: The methyl group on the toluene ring is an activating group and directs electrophilic substitution to the ortho and para positions. However, the Friedel-Crafts acylation is highly sensitive to steric hindrance. The bulky acylium ion intermediate, formed from succinic anhydride and AlCl₃, experiences significant steric clash at the ortho position with the methyl group of toluene. Consequently, the electrophilic attack occurs preferentially at the less hindered para position.[2]
Q2: My final product after work-up is an oil, but it should be a solid. What happened?
A2: This could be due to the presence of unreacted starting materials or solvent residues. Ensure that the excess toluene and any solvent used have been thoroughly removed, for example, by steam distillation or rotary evaporation. The presence of the ortho-isomer, which may have a lower melting point, could also contribute to an oily product if present in significant amounts.
Q3: Can I use a different Lewis acid instead of aluminum chloride?
A3: While AlCl₃ is the most common and cost-effective catalyst, other Lewis acids like FeCl₃ or ZnCl₂ can be used, but they are generally less reactive and may require higher temperatures or longer reaction times. The choice of catalyst can also influence the regioselectivity of the reaction.
Q4: How do I properly quench the reaction?
A4: The reaction is quenched by the slow and careful addition of the reaction mixture to ice-cold water or a dilute acid solution (e.g., HCl). This should be done in a fume hood with vigorous stirring, as the hydrolysis of the aluminum chloride complex is highly exothermic and releases HCl gas.[1]
Experimental Protocol: Synthesis of 4-Oxo-4-(p-tolyl)butanoic Acid
This protocol is adapted from a solvent-free approach which is both efficient and environmentally benign.[1]
-
In an efficient fume hood, place succinic anhydride (1.0 g, 0.01 mole) and powdered anhydrous aluminum chloride (2.67 g, 0.02 mole) in a mortar.
-
Grind the mixture with a pestle for approximately 1 minute.
-
Add toluene (0.92 g, 0.01 mole) to the reaction mixture.
-
Continue to grind the mixture for 5-10 minutes. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Upon completion, carefully transfer the reaction mixture to a beaker containing a mixture of crushed ice and hydrochloric acid to quench the reaction.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be further purified by recrystallization.
Part 2: Reduction of 4-Oxo-4-(p-tolyl)butanoic Acid
The second step involves the reduction of the ketone group in 4-oxo-4-(p-tolyl)butanoic acid to a methylene group to yield the final product, this compound. The two most common methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions). The choice between these two methods depends on the stability of the starting material and any other functional groups present.
Reduction Pathways
Troubleshooting Guide: Reduction Reactions
| Problem | Potential Cause(s) | Troubleshooting & Recommended Solutions |
| Incomplete Reduction (Clemmensen) | Poorly Amalgamated Zinc: The activity of the zinc amalgam is crucial for the reaction to proceed efficiently. | Prepare the zinc amalgam carefully according to established procedures, ensuring a clean zinc surface for amalgamation. |
| Insufficient Acid Concentration: The reaction requires a high concentration of strong acid (HCl). | Use concentrated hydrochloric acid and ensure the reaction mixture remains strongly acidic throughout the process.[3] | |
| Incomplete Reduction (Wolff-Kishner) | Presence of Water: Water can interfere with the reaction, particularly in the formation of the hydrazone and the subsequent high-temperature elimination. | Use a high-boiling solvent like diethylene glycol and distill off water before raising the temperature for the final reduction step (Huang-Minlon modification).[4][5] |
| Insufficient Base or Temperature: The deprotonation and elimination steps require a strong base and high temperatures. | Ensure a sufficient excess of a strong base (e.g., KOH or NaOH) is used and that the reaction temperature reaches the required level (typically 180-200 °C).[5] | |
| Side Product Formation (Wolff-Kishner) | Azine Formation: The hydrazone intermediate can react with another molecule of the starting ketone to form an azine, which is a common side reaction. | Adding the ketone to a pre-heated mixture of base and hydrazine can sometimes minimize this side reaction.[4] |
| Product Degradation | Decarboxylation: Under very harsh acidic or basic conditions at high temperatures, decarboxylation of the carboxylic acid groups might occur, although this is generally not a major issue under standard Clemmensen or Wolff-Kishner conditions. | Adhere to the recommended reaction times and temperatures to avoid potential degradation. |
Frequently Asked Questions (FAQs): Reduction Reactions
Q1: Which reduction method is better, Clemmensen or Wolff-Kishner?
A1: The choice depends on the substrate's stability. The Clemmensen reduction is performed under strongly acidic conditions, while the Wolff-Kishner reduction uses a strong base at high temperatures.[6] Since 4-oxo-4-(p-tolyl)butanoic acid is stable under both conditions, either method can be used. The Wolff-Kishner reaction, particularly the Huang-Minlon modification, is often preferred for its typically higher yields and the avoidance of heavy metals like mercury.[4]
Q2: Will the carboxylic acid groups be reduced during the Clemmensen or Wolff-Kishner reduction?
A2: No, both the Clemmensen and Wolff-Kishner reductions are specific for the reduction of aldehydes and ketones to alkanes. Carboxylic acid groups are stable under these conditions.[7][8]
Q3: The Wolff-Kishner reaction requires very high temperatures. Are there any milder alternatives?
A3: Yes, modifications to the Wolff-Kishner reduction exist that allow for lower reaction temperatures, such as the Cram modification which uses potassium tert-butoxide in DMSO. However, for the reduction of 4-oxo-4-(p-tolyl)butanoic acid, the Huang-Minlon modification is a reliable and widely used method.[4]
Q4: How can I confirm that the ketone has been fully reduced?
A4: The progress of the reduction can be monitored by TLC. The final product, this compound, will have a different Rf value than the starting keto-acid. Additionally, IR spectroscopy can be used to confirm the disappearance of the ketone carbonyl peak (typically around 1680 cm⁻¹) and the presence of the carboxylic acid carbonyl peaks. ¹H and ¹³C NMR spectroscopy are also definitive methods to confirm the structure of the final product.
Experimental Protocols: Reduction
Protocol 1: Clemmensen Reduction [3]
-
Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous solution of mercuric chloride for a few minutes. Decant the aqueous solution and wash the zinc amalgam with water.
-
In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, and 4-oxo-4-(p-tolyl)butanoic acid.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture and decant the aqueous layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Wolff-Kishner Reduction (Huang-Minlon Modification) [4][5]
-
In a round-bottom flask equipped with a distillation head and a reflux condenser, place 4-oxo-4-(p-tolyl)butanoic acid, diethylene glycol, hydrazine hydrate, and potassium hydroxide pellets.
-
Heat the mixture to reflux for 1-2 hours to form the hydrazone.
-
Remove the reflux condenser and arrange for distillation. Heat the mixture to distill off water and excess hydrazine until the temperature of the reaction mixture rises to around 190-200 °C.
-
Reattach the reflux condenser and continue to heat at this temperature for another 3-4 hours.
-
Cool the reaction mixture and pour it into a beaker of cold water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Part 3: Purification and Characterization
Purification of the intermediate and final product is crucial to obtain a high-purity compound. The primary methods are recrystallization and acid-base extraction.
Troubleshooting Guide: Purification
| Problem | Potential Cause(s) | Troubleshooting & Recommended Solutions |
| Oiling Out During Recrystallization | Solvent Choice: The chosen solvent may be too good of a solvent, or the cooling rate may be too fast. | Select a solvent in which the compound is highly soluble at high temperatures and poorly soluble at room temperature. A mixed solvent system may be necessary. Ensure slow cooling to promote crystal growth. Water or a mixture of ethanol and water are often good choices for benzoic acid derivatives.[8][9] |
| Poor Recovery After Recrystallization | Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor. | Use the minimum amount of hot solvent necessary to fully dissolve the solid. |
| Product Contaminated with Starting Material | Incomplete Reaction: The reaction did not go to completion. | Monitor the reaction by TLC to ensure all starting material is consumed before work-up. |
| Inefficient Purification: The purification method did not effectively separate the product from the starting material. | If recrystallization is ineffective, consider an acid-base extraction to separate the dicarboxylic acid product from less acidic or neutral impurities.[9] |
Frequently Asked Questions (FAQs): Purification and Characterization
Q1: What is a good solvent for the recrystallization of this compound?
A1: Due to the presence of two carboxylic acid groups, the polarity of the molecule is significant. Water is a good starting point for recrystallization, as the solubility of many benzoic acids increases dramatically with temperature.[9] A mixed solvent system, such as ethanol/water or acetic acid/water, can also be effective.[8]
Q2: How does an acid-base extraction work to purify my product?
A2: this compound has two acidic protons. By treating a solution of the crude product in an organic solvent with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide), the dicarboxylic acid will be deprotonated to form a water-soluble dicarboxylate salt. This salt will move into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be separated and re-acidified with a strong acid (e.g., HCl) to precipitate the pure dicarboxylic acid.[9]
Q3: What should I expect to see in the ¹H NMR spectrum of the final product?
A3: The ¹H NMR spectrum of this compound will show characteristic signals for the aromatic protons (two doublets in the aromatic region), and two triplet signals for the two methylene groups of the ethyl chain. The two carboxylic acid protons will appear as broad singlets, which may be exchangeable with D₂O.
¹H and ¹³C NMR Data for 4-oxo-4-(p-tolyl)butanoic acid [10]
| ¹H NMR | ¹³C NMR |
| Signals for aromatic protons (two doublets), two triplets for the methylene groups, and a singlet for the methyl group. | Signals for the ketone and carboxylic acid carbonyls, aromatic carbons, methyl carbon, and methylene carbons. |
References
-
PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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NROChemistry. (n.d.). Wolff-Kishner Reduction: Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Wolff–Kishner reduction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Succinic anhydride. Retrieved from [Link]
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Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
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J-Stage. (2002). An Efficient and Practical Synthesis of Esonarimod, a Novel Antirheumatic Drug. Chemical and Pharmaceutical Bulletin, 50(10), 1407-1412. Retrieved from [Link]
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L.S.College, Muzaffarpur. (2020, September 24). Wolff–Kishner reduction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
YouTube. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. Retrieved from [Link]
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Organic Reactions. (n.d.). The Wolff-Kishner Reduction. Retrieved from [Link]
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Khan Academy. (2010, October 19). Friedel-Crafts acylation. Retrieved from [Link]
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Annamalai University. (n.d.). Clemmensen reduction. Retrieved from [Link]
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Chemical-Suppliers. (n.d.). This compound. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, May 28). Effect of clemmensen reagent on 4-oxo-4-phenylbutanoic acid. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
ACS Publications. (n.d.). Organic Process Research & Development. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, May 21). Solvent for recrystallization of benzoic acid?. Retrieved from [Link]
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University of Massachusetts. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]
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Alchem.Pharmtech. (n.d.). This compound. Retrieved from [Link]
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Heterocyclics Products. (n.d.). This compound. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
PubMed. (1990). [Removal of the ortho isomer of 4,4-bis(4-fluoro phenyl) butanoic acid by sulfonation]. Yao Xue Xue Bao, 25(8), 590-592. Retrieved from [Link]
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Organic Chemistry Portal. (2013). Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner. Retrieved from [Link]
-
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-
ResearchGate. (2015, September 16). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Retrieved from [Link]
-
PubMed. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-6018. Retrieved from [Link]
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Technical Support Center: Troubleshooting MOF Synthesis with 4-(2-carboxyethyl)benzoic acid Linker
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(2-carboxyethyl)benzoic acid in Metal-Organic Framework (MOF) synthesis. This guide is designed to provide in-depth, field-proven insights to help you navigate and troubleshoot common challenges encountered during your experimental work. The unique flexibility and asymmetric nature of the this compound linker can lead to specific synthetic challenges. This resource is structured to address these issues in a practical, question-and-answer format, explaining the causality behind experimental choices to ensure your success.
I. Synthesis & Crystallization Issues
This section addresses the most common hurdles encountered during the initial MOF synthesis and crystallization phases.
Question 1: My reaction yields an amorphous powder or no precipitate at all. What are the likely causes and how can I fix it?
Answer:
The absence of a crystalline product is a frequent issue and can stem from several factors related to reaction kinetics and linker purity.
-
Linker Purity: The purity of your this compound linker is paramount. Even minor impurities can inhibit or completely prevent MOF crystallization.[1][2] It's crucial to verify the linker's purity via ¹H NMR before use.
-
Solvent Choice: The choice of solvent is critical for solvothermal or hydrothermal synthesis. High-boiling point, polar solvents like N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or N,N-dimethylacetamide (DMAc) are generally effective as they remain liquid at typical reaction temperatures, facilitating the dissolution of precursors and promoting crystal growth.[1]
-
Reaction Conditions (Temperature & Time): MOF synthesis is highly sensitive to temperature and reaction time. If the temperature is too low, the reaction kinetics may be too slow for nucleation and crystal growth. Conversely, a temperature that is too high can lead to the formation of dense, non-porous phases or decomposition of the linker. Experiment with a range of temperatures (e.g., 80°C, 100°C, 120°C) and reaction times (e.g., 24h, 48h, 72h) to find the optimal conditions for your specific metal-linker system.
-
Concentration of Precursors: The molar ratio of the metal salt to the linker is a critical parameter. A non-optimal ratio can lead to the formation of soluble complexes or amorphous precipitates. Systematically varying the metal-to-linker ratio can help identify the ideal stoichiometry for your desired MOF.
Question 2: I've obtained a crystalline product, but the Powder X-Ray Diffraction (PXRD) pattern shows broad peaks, indicating poor crystallinity. How can I improve this?
Answer:
Poor crystallinity is often a result of rapid nucleation and crystal growth, which can be controlled through the use of modulators and careful optimization of reaction conditions.[3]
-
Coordination Modulation: The introduction of a modulator, typically a monocarboxylic acid like benzoic acid or acetic acid, can significantly improve crystallinity.[4][5][6] Modulators compete with the linker for coordination to the metal centers, slowing down the crystallization process and allowing for the formation of larger, more well-defined crystals.[4][5][6] The concentration of the modulator is a key variable to optimize.
-
pH Control: The pH of the reaction mixture can influence the deprotonation of the carboxylic acid groups on the linker and the coordination environment of the metal ions. The addition of a non-coordinating buffer can help maintain a stable pH throughout the reaction, promoting controlled crystal growth.[5]
-
Chelating Modulators: For certain metal systems, such as aluminum, chelating modulators like oxalic acid have been shown to be highly effective in improving crystallinity.[7] This is due to the formation of stable metal-modulator complexes that slowly release the metal ions for MOF formation.
Expert Insight: The flexible ethyl group in this compound can lead to a variety of coordination modes, sometimes resulting in disordered or poorly crystalline structures. The use of a modulator helps to regulate the coordination speed and allows the system to reach a more thermodynamically stable, crystalline state.
Troubleshooting Poor Crystallinity: A Workflow
Caption: The role of modulators in creating beneficial defects in MOFs.
This technical guide provides a starting point for troubleshooting common issues in the synthesis of MOFs with the this compound linker. Successful MOF synthesis is often an iterative process of optimization. By understanding the underlying principles and systematically varying key parameters, you can overcome these challenges and achieve your research goals.
References
-
Modulation of crystal growth and structure within cerium-based metal–organic frameworks. CrystEngComm (RSC Publishing). Available from: [Link]
-
Controlling Crystal Morphology in MOFs. LSMO - EPFL. Available from: [Link]
-
Modulation of Crystal Growth and Structure within Cerium- Based Metal–Organic Frameworks. OSTI.GOV. Available from: [Link]
-
Modulator Effects on the Water-Based Synthesis of Zr/Hf Metal–Organic Frameworks: Quantitative Relationship Studies between Modulator, Synthetic Condition, and Performance. Crystal Growth & Design (ACS Publications). Available from: [Link]
-
Activating the Gate-Opening of a Metal-Organic Framework and Maximizing Its Adsorption Capacity. PubMed. Available from: [Link]
-
Control of MOFs crystallization using coordination modulators. ResearchGate. Available from: [Link]
-
Synthesis and Characterization of Functionalized Metal-organic Frameworks. PMC - NIH. Available from: [Link]
-
Activation of metal–organic framework materials. ResearchGate. Available from: [Link]
-
Gas-flow activation of MOFs: unlocking efficient catalysis through dynamic bonding. Royal Society of Chemistry. Available from: [Link]
-
Characterization techniques for metal–organic frameworks. ResearchGate. Available from: [Link]
-
Gas-flow activation of MOFs: unlocking efficient catalysis through dynamic bonding. PMC. Available from: [Link]
-
Metal Organic Frameworks (MOFs): Techniques for Characterization. AZoM. Available from: [Link]
-
Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations. RSC Publishing. Available from: [Link]
-
MOF Synthesis: Choosing the Right Carboxylic Acid Linker. mof-linker.com. Available from: [Link]
-
Overcoming Crystallinity Limitations of Aluminium Metal‐Organic Frameworks by Oxalic Acid Modulated Synthesis. PMC - NIH. Available from: [Link]
-
Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. SciSpace. Available from: [Link]
-
Characterization methods of MOF and functionalities. ResearchGate. Available from: [Link]
-
Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PubMed Central. Available from: [Link]
-
This compound | CAS 38628-51-2. Chemical-Suppliers. Available from: [Link]
-
Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives. RSC Publishing. Available from: [Link]
-
Improvement in Crystallinity and Porosity of Poorly Crystalline Metal–Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template. ResearchGate. Available from: [Link]
-
A 3-D Metal-Organic Framework Constructed with Manganese(ΙΙ), 4,4'-Oxybis(benzoic acid) and 2,2'-Biphenyl: Synthesis, Crystal Structure and Photoelectric Property Characterization. MDPI. Available from: [Link]
-
4-(2-Carboxyethenyl)benzoic acid. PubChem. Available from: [Link]
-
Metal–organic framework. Wikipedia. Available from: [Link]
-
Improvement in Crystallinity and Porosity of Poorly Crystalline Metal–Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template. Inorganic Chemistry (ACS Publications). Available from: [Link]
-
Synthesis and Characterisation of Metal-Organic Frameworks (MOFs) Using Benzene-1, 4- Dicarboxylic Acid as a Linker for Chromium (VI) Adsorption. ResearchGate. Available from: [Link]
-
MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry. ResearchGate. Available from: [Link]
-
3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. PubMed Central. Available from: [Link]
-
Multifunctional metal–organic frameworks constructed from meta-benzenedicarboxylate units. Chemical Society Reviews (RSC Publishing). Available from: [Link]
-
Metal–organic frameworks constructed from mixed-ligand 1,2,3,4-tetra-(4-pyridyl)-butane and benzene-polycarboxylate acids: syntheses, structures and physical properties. Semantic Scholar. Available from: [Link]
Sources
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- 4. Modulation of crystal growth and structure within cerium-based metal–organic frameworks - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. epfl.ch [epfl.ch]
- 6. osti.gov [osti.gov]
- 7. Overcoming Crystallinity Limitations of Aluminium Metal‐Organic Frameworks by Oxalic Acid Modulated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(2-Carboxyethyl)benzoic Acid
Welcome to the technical support center for the synthesis of 4-(2-carboxyethyl)benzoic acid (also known as 3-(4-carboxyphenyl)propanoic acid). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on improving reaction yield and final product purity. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and present detailed protocols to ensure the successful and efficient production of this valuable dicarboxylic acid.
Overview of a Common Synthetic Pathway
A robust and frequently employed method for synthesizing this compound involves a two-step sequence:
-
Friedel-Crafts Acylation: Toluene is acylated with succinic anhydride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form the intermediate keto acid, 3-(4-methylbenzoyl)propanoic acid.
-
Oxidation: The methyl group of the intermediate is then oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate (KMnO₄) or nitric acid, to yield the final product.
This pathway, while reliable, has several critical parameters that must be carefully controlled to maximize yield and minimize side-product formation. This guide will address potential issues in both of these key steps.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the synthesis of this compound via the Friedel-Crafts acylation and subsequent oxidation route.
Caption: General workflow for the two-step synthesis of this compound.
Troubleshooting Guide (Question & Answer Format)
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low Yield in Friedel-Crafts Acylation Step
Q: My Friedel-Crafts acylation of toluene with succinic anhydride resulted in a very low yield of the 3-(4-methylbenzoyl)propanoic acid intermediate. What are the most likely causes?
A: Low yield in this step is a common problem and almost always points to issues with the reagents or reaction conditions. Here is a systematic checklist to diagnose the problem:
-
Moisture Contamination: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Even trace amounts of water will hydrolyze AlCl₃, rendering it inactive.[1]
-
Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (N₂ or Argon) before use. Use a freshly opened bottle of anhydrous AlCl₃ or a properly stored one from a desiccator. The solvent (often an excess of toluene or a co-solvent like nitrobenzene or dichloromethane) must be anhydrous.
-
-
Insufficient Catalyst: Friedel-Crafts acylations require a stoichiometric amount of AlCl₃, not a catalytic amount.[2][3] This is because the AlCl₃ complexes with both the succinic anhydride to form the reactive acylium ion and with the carbonyl group of the ketone product.[4]
-
Solution: Use at least 2.2 equivalents of AlCl₃ relative to the limiting reagent (succinic anhydride). This ensures enough catalyst is available to drive the reaction to completion.
-
-
Improper Reaction Temperature: The reaction is typically exothermic.[3] If the temperature is too low, the reaction rate will be slow. If it's too high, it can promote side reactions, such as polysubstitution or isomerization.
-
Solution: The reaction is often initiated at a low temperature (0-5 °C) during the addition of AlCl₃ and the reactants, and then allowed to warm to room temperature or gently heated to reflux to ensure completion.[3] Monitor the reaction temperature closely.
-
-
Poor Reagent Quality: The purity of toluene and succinic anhydride is crucial.
-
Solution: Use high-purity reagents. Toluene should be free of other aromatic compounds.
-
Troubleshooting Decision Tree: Low Acylation Yield
Caption: Decision tree for troubleshooting low yield in the Friedel-Crafts acylation step.
Issue 2: Incomplete or Failed Oxidation Step
Q: After adding potassium permanganate to my intermediate, the purple color persisted for a very long time, and my final yield was low, with a lot of starting material remaining. Why did the oxidation fail?
A: This is a common issue in the oxidation of alkylbenzenes. Several factors can lead to an incomplete or stalled reaction:
-
Insufficient Basicity: The oxidation of the methyl group with KMnO₄ proceeds more readily under basic conditions. The intermediate, being a carboxylic acid, will neutralize some of the base.
-
Solution: Ensure the reaction medium is sufficiently basic. Use a solution of NaOH or KOH to dissolve the intermediate before adding the KMnO₄. The pH should be maintained above 10 throughout the reaction.
-
-
Inadequate Temperature: This oxidation requires thermal energy to proceed at a reasonable rate.
-
Solution: The reaction mixture typically needs to be heated to reflux (around 80-100 °C) for several hours. Room temperature reactions will be exceedingly slow.
-
-
Poor Solubility: The intermediate may not be fully soluble in the aqueous basic solution, limiting its interaction with the aqueous KMnO₄.
-
Solution: Ensure the intermediate is fully dissolved in the basic solution before heating and adding the oxidant. If solubility is an issue, a phase-transfer catalyst could be considered, although this complicates the procedure.
-
-
Insufficient Oxidant: Stoichiometrically, two moles of KMnO₄ are required to oxidize the methyl group to a carboxylate.
-
Solution: Use a slight excess of KMnO₄ (e.g., 2.1-2.2 equivalents) to ensure the reaction goes to completion. The disappearance of the purple permanganate color is a key indicator of reaction progress.
-
Issue 3: Purification Challenges
Q: My final product is an off-white or brownish powder, and the melting point is broad and lower than expected. How can I effectively purify it?
A: The most common impurities are unreacted intermediate from the oxidation step or manganese dioxide (MnO₂) from the permanganate oxidation.
-
Recrystallization: This is the most effective method for purifying the final product.
-
Protocol: A mixed solvent system is often effective.[5] Dissolve the crude product in a minimum amount of hot water or a hot ethanol/water mixture. If the solution is colored (from MnO₂), you can perform a hot filtration to remove insoluble impurities. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.[5]
-
-
Charcoal Treatment: If the product has a persistent color, it may be due to organic impurities.
-
Solution: During recrystallization, after the product is fully dissolved in the hot solvent, add a small amount of activated charcoal to the solution. Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool.[5]
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different reduction method instead of oxidation? For instance, reducing the ketone in the intermediate?
A1: Yes, this is a viable alternative synthetic route. Instead of oxidizing the methyl group, the ketone can be reduced to a methylene group (-CH₂-). This would involve the same Friedel-Crafts intermediate, 3-(4-methylbenzoyl)propanoic acid. Two classic methods for this are:
-
Clemmensen Reduction: Uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[6][7][8] This method is effective for aryl-alkyl ketones but is performed under strongly acidic conditions, which the substrate must be able to tolerate.[6][9]
-
Wolff-Kishner Reduction: Uses hydrazine (N₂H₄) and a strong base (like KOH) at high temperatures.[10][11] This method is suitable for substrates that are sensitive to acid but stable in strong base.[12] The Huang-Minlon modification is a common, higher-yielding variant.[10]
Q2: What are the main advantages of the Friedel-Crafts acylation over alkylation for this type of synthesis?
A2: Friedel-Crafts acylation has two major advantages over alkylation. First, the acylium ion electrophile does not undergo rearrangement, which is a common problem with carbocations in alkylation. Second, the product of acylation is a ketone. The acyl group is electron-withdrawing, which deactivates the aromatic ring and prevents further polysubstitution reactions.[2] In contrast, the alkyl group from an alkylation reaction activates the ring, often leading to multiple alkylations.
Q3: How can I confirm the purity and identity of my final product?
A3: Standard analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value (approx. 208-211 °C) is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule. The ¹H NMR should show characteristic peaks for the aromatic protons and the ethyl chain protons.
-
FT-IR Spectroscopy: Look for characteristic C=O stretches for the two carboxylic acid groups and aromatic C-H stretches.
-
HPLC: Can be used to determine the purity with high accuracy. A C18 reverse-phase column with a mobile phase like acetonitrile/water with a small amount of acid (e.g., formic acid) is a good starting point.[5]
Key Experimental Protocols
Protocol 1: Synthesis of 3-(4-methylbenzoyl)propanoic acid
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube). Ensure all glassware is thoroughly dry.
-
In the flask, place succinic anhydride (1.0 eq) and toluene (which acts as both reactant and solvent).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
With vigorous stirring, add anhydrous aluminum chloride (2.2 eq) portion-wise over 30-45 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, then heat to 50-60 °C for 1 hour.
-
Cool the reaction mixture back down in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by concentrated HCl until the aluminum salts dissolve.
-
Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene or another suitable solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude intermediate.
Protocol 2: Oxidation to this compound
-
In a large flask, dissolve the crude 3-(4-methylbenzoyl)propanoic acid (1.0 eq) in a 5-10% aqueous solution of sodium hydroxide.
-
Heat the solution to 80-90 °C.
-
Prepare a solution of potassium permanganate (2.2 eq) in water. Add this solution portion-wise to the hot reaction mixture over 1-2 hours. The purple color should disappear after each addition.
-
After the addition is complete, maintain the temperature and stir until the purple color is gone. A brown precipitate of MnO₂ will form.
-
Cool the mixture and quench any excess permanganate by adding a small amount of sodium sulfite or by bubbling SO₂ gas until the solution is colorless or pale yellow.
-
Filter the hot solution to remove the MnO₂ precipitate.
-
Cool the filtrate in an ice bath and acidify with concentrated HCl to a pH of ~2. The final product will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from hot water or an ethanol/water mixture for further purification.
References
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
My Organic Chemistry. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]
-
Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
-
Organic Reactions. (1942). The Wolff-Kishner Reduction. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Clemmensen reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
-
Annamalai University. (n.d.). Clemmensen reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). Wolff Kishner Reduction Mechanism. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and refining of benzoic acid. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 7. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 8. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 9. Clemmensen Reduction [organic-chemistry.org]
- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
challenges in the characterization of 4-(2-carboxyethyl)benzoic acid
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive resource for navigating the complexities of characterizing 4-(2-carboxyethyl)benzoic acid. Structured as a dynamic series of frequently asked questions and in-depth troubleshooting guides, this document is designed to address specific experimental challenges with the authority and practical insight of a Senior Application Scientist.
Technical Support Guide: this compound
This guide is structured to provide immediate answers to common questions and detailed, step-by-step solutions for complex analytical problems.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to foundational questions regarding the properties and handling of this compound.
Q1: What are the basic physical properties of this compound?
A1: Understanding the fundamental physical properties is the first step in any experimental design. Key data points are summarized below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | |
| Molecular Weight | 194.18 g/mol | [1] |
| Melting Point | 289-293 °C | [1][2] |
| Density | ~1.33 g/cm³ | [1] |
| Appearance | White to off-white solid/powder | General |
Q2: What are the best solvents for dissolving this compound?
A2: Solubility is a significant challenge due to the molecule's two carboxylic acid groups and mixed aliphatic/aromatic character. General solubility trends are as follows:
-
High Solubility: In polar aprotic solvents like DMSO and DMF. Also soluble in basic aqueous solutions (e.g., with NaHCO₃ or NaOH) due to salt formation.
-
Moderate to Low Solubility: In polar protic solvents like methanol, ethanol, and isopropanol. Solubility increases with heating.[3]
-
Poor Solubility: In water (at neutral pH) and non-polar solvents such as hexanes, toluene, and dichloromethane.
For analytical techniques like NMR, deuterated DMSO (DMSO-d₆) is often the best choice for achieving sufficient concentration. For HPLC, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol is typically required.
Q3: Is this compound stable? What are the recommended storage conditions?
A3: The compound is generally stable under standard laboratory conditions. However, like many dicarboxylic acids, it can be susceptible to two main issues:
-
Hygroscopicity: The polar carboxylic acid groups can attract and absorb atmospheric moisture.[3] This can affect the accuracy of weighing and certain analytical results.
-
Thermal Decomposition: While it has a high melting point, it will decarboxylate at very high temperatures.[4]
Recommended Storage: Store in a tightly sealed container in a cool, dry place (10°C - 25°C is often recommended) to minimize water absorption. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is good practice.
Section 2: Analytical & Purification Troubleshooting Guides
This section provides in-depth, Q&A-style troubleshooting for specific experimental workflows.
Q: I've synthesized this compound, but it's impure. How do I effectively purify it by recrystallization?
A: Recrystallization is an excellent method for purifying this compound, but solvent selection is critical. The goal is to find a solvent (or solvent system) where the compound is sparingly soluble at room temperature but highly soluble when hot.
Troubleshooting Protocol: Recrystallization from an Ethanol/Water System
Causality: This protocol leverages the high solubility of the compound in hot ethanol and its poor solubility in water. By dissolving the compound in a minimum of hot ethanol and then adding hot water until the solution becomes slightly cloudy (the saturation point), you create a supersaturated solution that will yield pure crystals upon slow cooling.
Step-by-Step Methodology:
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.
-
Induce Saturation: While the ethanol solution is still hot, add hot water dropwise until you observe a persistent slight cloudiness (turbidity). This indicates you have reached the saturation point.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again. If there are any insoluble impurities, perform a hot filtration at this stage.
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. For maximum yield, you can subsequently place it in an ice bath.
-
Isolation & Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture. Dry the crystals thoroughly under vacuum to remove residual solvent.
Workflow for Recrystallization Solvent Selection
Caption: A logical workflow for selecting an appropriate recrystallization solvent.
Q: My ¹H NMR spectrum of this compound is confusing. The aromatic signals are overlapping, and I can't find the carboxylic acid protons. What should I do?
A: This is a common challenge. The spectrum has distinct aliphatic and aromatic regions, but interpretation requires careful analysis.
Expected ¹H NMR Spectrum (in DMSO-d₆):
-
Carboxylic Acid Protons (~12-13 ppm): Two very broad singlets, integrating to 1H each. Their broadness is due to hydrogen bonding and chemical exchange. They may not be visible in protic solvents like D₂O or CD₃OD due to rapid exchange with deuterium.
-
Aromatic Protons (~7.5-8.0 ppm): The protons on the benzene ring will appear as a complex multiplet system. Due to the substitution pattern, you'll likely see two sets of doublets, each integrating to 2H. The protons ortho to the carboxylic acid group will be further downfield.[5]
-
Aliphatic Protons (~2.6 and ~2.9 ppm): The two methylene (-CH₂-) groups of the ethyl chain will appear as two distinct triplets, each integrating to 2H. They are triplets because they are adjacent to each other (n+1 rule).
Troubleshooting Steps:
-
Problem: Missing -COOH Protons.
-
Cause: Rapid proton exchange with residual water in the NMR solvent or use of a protic solvent (e.g., CD₃OD).
-
Solution: Ensure you are using a high-purity, dry aprotic solvent like DMSO-d₆. To confirm the presence of the acid protons, you can perform a D₂O exchange experiment: acquire a spectrum, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The acid proton signals should disappear.
-
-
Problem: Poorly Resolved Aromatic Signals.
-
Cause: Insufficient magnetic field strength. The chemical shifts of the aromatic protons are very close, leading to second-order coupling effects and signal overlap at lower field strengths.
-
Solution: If available, use a higher field NMR spectrometer (e.g., 500 MHz or greater) to improve signal dispersion and simplify the multiplets into more recognizable patterns.
-
Diagram of Key Structural Features for NMR Interpretation
Caption: Key proton environments and their expected chemical shifts in ¹H NMR.
Q: I'm trying to check the purity of my sample with HPLC, but I'm getting severe peak tailing. How can I improve the peak shape?
A: Peak tailing for acidic compounds like this is a classic HPLC problem, usually caused by secondary interactions between the negatively charged carboxylate groups and the stationary phase.
Troubleshooting Poor HPLC Peak Shape:
-
Problem: Peak Tailing.
-
Cause 1: Silanol Interactions. Residual, un-capped silanol groups (-Si-OH) on the surface of silica-based C18 columns are acidic and can interact strongly with the analyte's carboxylate groups, causing tailing.
-
Solution 1: Lower the Mobile Phase pH. Add an acidifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase. This will protonate the analyte's carboxylic acid groups (suppressing their ionization) and the column's silanol groups, minimizing unwanted ionic interactions.
-
Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to poor peak shape.
-
Solution 2: Reduce Injection Volume/Concentration. Prepare a more dilute sample and inject a smaller volume. Check if the peak shape improves.
-
Recommended Starting HPLC Method:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 or 4.6 mm ID, 50-150 mm length, <5 µm particle size | Standard for reversed-phase chromatography. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidifier to ensure good peak shape. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic modifier for elution. |
| Gradient | Start at 5-10% B, ramp to 95% B over 10-15 minutes | A gradient is suitable for separating the polar analyte from potential non-polar impurities. |
| Flow Rate | 0.3-0.5 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID) | Standard flow rates for these column dimensions. |
| Detector | UV/DAD at ~240 nm | The benzene ring provides a strong chromophore for UV detection. |
Q: What fragmentation pattern should I expect in the mass spectrum for this compound to confirm its identity?
A: In electron ionization mass spectrometry (EI-MS), you can expect to see the molecular ion (M⁺˙) and several characteristic fragment ions resulting from the cleavage of specific bonds.
Expected Fragmentation Pathways:
-
Molecular Ion (M⁺˙): The peak corresponding to the full molecular weight, m/z = 194.
-
Loss of Water (-18): A peak at m/z = 176, corresponding to the loss of H₂O from one of the carboxylic acid groups.
-
Loss of a Carboxyl Radical (-45): A peak at m/z = 149 from the loss of a ·COOH group.
-
Benzylic Cleavage: The most significant fragmentation is often the cleavage of the bond between the two -CH₂- groups. This results in a stable benzylic cation at m/z = 149 (C₉H₉O₂⁺). This is often a very prominent peak.
-
Loss of the Propionic Acid Side Chain: Cleavage at the bond connecting the ethyl group to the benzene ring can lead to a fragment at m/z = 121 (C₇H₅O₂⁺), corresponding to the carboxyphenyl cation.
A base peak (the most intense peak) at m/z = 105, corresponding to the benzoyl cation (C₇H₅O⁺), is a hallmark of many benzoic acid derivatives after loss of the carboxyl group and other substituents.[6][7]
Q: I need to understand the solid-state properties of my material for drug development. What can DSC and TGA tell me?
A: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for probing the thermal behavior, stability, and solid form of your compound. Dicarboxylic acids are known to exhibit complex thermal behavior, including polymorphism.[8][9][10]
Interpreting Thermal Analysis Data:
-
TGA Analysis:
-
What it shows: Mass loss as a function of temperature.
-
Expected Events:
-
Water Loss: If the material is a hydrate or hygroscopic, you will see an initial mass loss at lower temperatures (< 150°C).[3]
-
Decomposition: A significant mass loss will occur at higher temperatures, corresponding to the thermal decomposition of the molecule.[4][11] The onset of this decomposition is a key indicator of thermal stability.
-
-
-
DSC Analysis:
-
What it shows: Heat flow into or out of the sample as a function of temperature.
-
Expected Events:
-
Desolvation/Dehydration: An endotherm (peak pointing down) corresponding to the TGA mass loss of water or solvent.
-
Polymorphic Transitions: Sharp endotherms or exotherms (peaks pointing up) before the melting point can indicate a transition from one crystalline form (polymorph) to another.[12]
-
Melting: A sharp, strong endotherm corresponding to the melting of the crystalline solid. For this compound, this should be around 289-293°C.[1]
-
Decomposition: Often overlaps with or follows melting, seen as a broad, irregular endotherm or exotherm.
-
-
Experimental Protocol: Combined TGA-DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or platinum crucible.
-
Instrument Setup: Place the sample in the instrument.
-
Heating Program: Heat the sample from ambient temperature (e.g., 30°C) to a temperature above its decomposition point (e.g., 350°C) at a controlled rate, typically 10°C/min.
-
Atmosphere: Conduct the analysis under an inert nitrogen atmosphere to prevent oxidative decomposition.
-
Data Analysis: Correlate the mass loss events in the TGA thermogram with the thermal events (endotherms/exotherms) in the DSC thermogram.
References
-
Corradini, P., Frasci, A., & Martuscelli, E. (1969). Conformational Polymorphism of Unsaturated Dicarboxylic Acids. Royal Society of Chemistry Publishing. Available at: [Link]
-
Mei, X., & Wolf, C. (n.d.). Formation of New Polymorphs of Acridine Using Dicarboxylic Acids as Crystallization Templates in Solution. ACS Publications. Available at: [Link]
-
Grossel, M. C., Dwyer, A. N., Hursthouse, M. B., & Orton, J. B. (2006). Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons. CrystEngComm, 8, 123-128. Available at: [Link]
-
Raber, D. J., Gariano, P., Jr., Brod, A. O., Gariano, A. L., & Guida, W. C. (1977). Esterification of Carboxylic Acids with Trialkyloxonium Salts: Ethyl and Methyl 4-Acetoxybenzoates. Organic Syntheses, 56, 59. Available at: [Link]
-
(n.d.). Supporting Information. Available at: [Link]
-
Watterson, S., Hudson, S., Svärd, M., & Rasmuson, Å. C. (n.d.). Characterization, Solubility, and Hygroscopicity of BMS-817399. ACS Publications. Available at: [Link]
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(n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. Digital Commons @ University of New Haven. Available at: [Link]
-
Chemical-Suppliers. (n.d.). This compound. Available at: [Link]
-
Nakashima, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Dicarboxylic acid. Available at: [Link]
-
J Michelle Leslie. (2021, February 3). Mass Spectrometry Problem. YouTube. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid. NIST WebBook. Available at: [Link]
-
(n.d.). Mass Spectra Interpretation: Carboxylic Acids. Available at: [Link]
-
(n.d.). benzoic acid (NMR Spectrum). Available at: [Link]
-
Mineo, H., Matsuda, C., Suzuki, Y., Takahashi, S., Chiba, A., & Kasai, R. (n.d.). Benzoic Acid and its Derivatives Increase Membrane Resistance to Osmotic Fragility in Sheep Red Blood Cells both In Vitro and In Vivo. Longdom Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis and DSC graph of benzoic acid. Available at: [Link]
-
Wikipedia. (n.d.). Benzoic acid. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Available at: [Link]
-
PubChem. (n.d.). 4-(Carboxymethyl)benzoic Acid. Available at: [Link]
-
Chemistry LibreTexts. (2024, September 1). 2.4: Preparation of 4-Acetoxy Benzoic acid. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Available at: [Link]
-
Harlow, R. L., & Li, H. (n.d.). 4-(2-Benzoylethyl)benzoic acid. PMC. Available at: [Link]
- Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
-
ResearchGate. (2025, August 9). Introduction to a series of dicarboxylic acids analyzed by x-ray photoelectron spectroscopy. Available at: [Link]
-
ResearchGate. (2025, August 7). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. Available at: [Link]
-
UCL Discovery. (n.d.). The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals. Available at: [Link]
-
ZORA. (n.d.). Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD). Available at: [Link]
-
ResearchGate. (n.d.). DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates. Available at: [Link]
-
Alchem Pharmtech. (n.d.). CAS 38628-51-2 | this compound. Available at: [Link]
-
Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Available at: [Link]
-
Portland Press. (1991, June 15). Characterization of the binding sites for dicarboxylic acids on bovine serum albumin. Available at: [Link]
-
MDPI. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Available at: [Link]
-
The Good Scents Company. (n.d.). benzoic acid, 65-85-0. Available at: [Link]
-
Heterocyclics Inc. (n.d.). This compound. Available at: [Link]
-
Journal of Physical and Chemical Reference Data. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Binary Organic Solvent Mixtures. Available at: [Link]
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- 5. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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stability issues of 4-(2-carboxyethyl)benzoic acid in solution
Technical Support Center: 4-(2-Carboxyethyl)benzoic Acid
A Guide to Understanding and Mitigating Stability Issues in Solution
Introduction
This compound (CAS 38628-51-2), also known as 3-(4-carboxyphenyl)propionic acid, is a bifunctional molecule utilized in the synthesis of polymers, pharmaceuticals, and other advanced materials.[1][2] Its structure, featuring both an aliphatic and an aromatic carboxylic acid group, imparts unique chemical properties but also presents specific challenges regarding its stability in solution. This guide is designed for researchers, chemists, and formulation scientists to proactively address and troubleshoot potential stability issues, ensuring the integrity and reproducibility of your experimental results. While comprehensive degradation kinetic studies for this specific molecule are not widely published, this document provides a framework based on the established chemistry of benzoic acid and related dicarboxylic acids to diagnose and resolve common problems.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling and stability of this compound.
Q1: What are the recommended storage conditions for solid this compound?
As a solid, the compound is chemically stable under standard ambient conditions.[3] The recommended storage is in a tightly sealed container in a dry, well-ventilated place at room temperature.[1][3]
Q2: What are the primary factors that can affect the stability of this compound in solution?
The stability of the compound in solution is primarily influenced by a combination of factors:
-
pH: The pH of the solution is the most critical factor, as it dictates the ionization state of the two carboxylic acid groups, affecting both solubility and reactivity.
-
Solvent: The choice of solvent can influence solubility and may participate in degradation reactions (e.g., esterification with alcohol solvents under acidic conditions).
-
Temperature: Elevated temperatures can accelerate degradation, most notably through decarboxylation, a known degradation pathway for benzoic acid derivatives at high temperatures.[4]
-
Light: Photodegradation can occur, particularly with exposure to UV light, which can promote oxidative reactions.
-
Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents can lead to the formation of hydroxylated impurities on the benzene ring.
Q3: How does pH critically affect the solubility of this compound?
This compound has two carboxylic acid groups, each with a distinct pKa value. At a pH below both pKa values, the molecule is neutral and exhibits very low solubility in water, similar to benzoic acid.[5][6] As the pH increases above the first pKa, the more acidic carboxyl group (typically the aromatic one) deprotonates, forming a mono-anion with increased solubility. When the pH rises above the second pKa, the molecule becomes a di-anion, which is significantly more soluble in aqueous media.[6] Therefore, attempting to dissolve the compound in neutral water will likely result in a low-concentration, saturated solution.
Q4: What are the most likely chemical degradation pathways?
Based on the structure and the known behavior of related compounds, the following degradation pathways are plausible:
-
Decarboxylation: The loss of a carboxyl group as CO₂ is a common thermal degradation pathway for carboxylic acids.[4] This can potentially occur at either the aromatic or the aliphatic carboxyl group, yielding two different mono-carboxylic acid degradants.
-
Oxidation: The benzene ring is susceptible to oxidative attack, which can lead to the formation of phenolic derivatives. This can be initiated by heat, light, or the presence of oxidizing agents.
-
Esterification: If dissolved in an alcohol-based solvent (e.g., methanol, ethanol) under acidic conditions, the compound can undergo esterification to form mono- or di-esters.
Q5: Are there any visible signs of degradation in my solution?
While chemical degradation can occur without any visible change, you may observe:
-
Color Change: The appearance of a yellow or brown tint in a previously colorless solution can indicate the formation of chromophoric degradation products, often from oxidation.
-
Precipitation: The formation of a precipitate could indicate that a degradant is less soluble than the parent compound in the chosen solvent system.
-
Off-gassing: In cases of significant decarboxylation at elevated temperatures, the formation of CO₂ gas may be observed. However, the most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC).[7][8]
Section 2: Troubleshooting Guide: Common Experimental Issues
This guide provides a systematic approach to resolving specific problems encountered during experiments.
Issue 1: My compound won't fully dissolve, or it precipitates out of my aqueous buffer.
-
Probable Cause: The pH of your solution is too low for the desired concentration. The neutral form of the dicarboxylic acid has limited aqueous solubility.[5]
-
Troubleshooting Steps:
-
Verify pH: Measure the pH of your final solution.
-
Adjust pH: To dissolve the compound, increase the pH by adding a base (e.g., 1 M NaOH) dropwise until the solid dissolves. For consistent results, prepare your buffer at a pH at least 1-2 units above the second pKa of the compound to ensure it is in its fully deprotonated, highly soluble form.
-
Use a Co-solvent: For applications where pH adjustment is not possible, consider using a water-miscible organic co-solvent such as DMSO, DMF, or ethanol to prepare a concentrated stock solution, which can then be diluted into the aqueous medium. Note that the final concentration of the organic solvent should be tested for compatibility with your experimental system.
-
Issue 2: I am seeing a gradual loss of my compound or inconsistent results in my bioassay over several days.
-
Probable Cause: Your compound is degrading in the experimental medium under the incubation conditions (e.g., 37°C, presence of oxygen).
-
Troubleshooting Workflow: This issue requires a systematic investigation to identify the cause of instability. The following workflow, illustrated in the diagram below, provides a logical sequence of steps.
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// Connections start -> check_prep; check_prep -> hplc_initial; hplc_initial -> incubate; incubate -> hplc_final; hplc_final -> compare; compare -> stable [label=" No"]; compare -> unstable [label=" Yes"]; unstable -> mitigate; } . Caption: Workflow for troubleshooting solution instability.
Issue 3: My HPLC/LC-MS analysis shows new, unexpected peaks over time.
-
Probable Cause: These new peaks are degradation products. Identifying them is key to understanding the degradation pathway and preventing it.
-
Troubleshooting Steps:
-
Characterize New Peaks: If using LC-MS, determine the mass-to-charge ratio (m/z) of the new peaks. A loss of 44 Da from the parent mass (194.18 g/mol ) is a strong indicator of decarboxylation.[2] An increase of 16 Da suggests oxidation (addition of an oxygen atom).
-
Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, heat, oxidation, light) as detailed in Protocol 3.2. This helps to generate the potential degradation products in larger quantities, confirming their identity by matching their retention times with the unknown peaks in your aged sample.[8]
-
Evaluate Stability-Indicating Method: The forced degradation study will also validate that your HPLC method is "stability-indicating," meaning it can separate the parent compound from all major degradation products.[8]
-
Section 3: Protocols for Stability Assessment
Protocol 3.1: Preparation of Stock Solutions
-
Aqueous Stock (pH-adjusted): a. Weigh the desired amount of this compound and add it to a volumetric flask. b. Add approximately 70% of the final volume of deionized water. c. While stirring, add 1 M NaOH dropwise until all solid material has dissolved. d. Add the desired buffer salts. e. Adjust the final pH to the target value (e.g., 7.4) using 1 M NaOH or 1 M HCl. f. Bring the solution to the final volume with deionized water and mix thoroughly. g. Filter the solution through a 0.22 µm filter to sterilize and remove any particulates.
-
Organic Stock (for dilution into aqueous media): a. Weigh the desired amount of this compound and add it to a volumetric flask. b. Add a small amount of a suitable organic solvent (see Table 2) to dissolve the solid. c. Once dissolved, bring to the final volume with the same solvent and mix thoroughly. d. Store in a tightly sealed vial, protected from light.
| Table 1: Physicochemical Properties | |
| Property | Value |
| CAS Number | 38628-51-2[9] |
| Molecular Formula | C₁₀H₁₀O₄[2] |
| Molecular Weight | 194.18 g/mol [2] |
| Melting Point | 289-293 °C[2] |
| Appearance | White to off-white solid |
| Water Solubility (20 °C) | 2.9 g/L (as neutral species)[5] |
| Table 2: Recommended Solvents for Stock Solutions | |
| Solvent Type | Examples |
| Aqueous Buffers | Phosphate-buffered saline (PBS), TRIS, HEPES (pH must be >7.0 for high concentration) |
| Organic Solvents | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, Methanol[6] |
Protocol 3.2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and validate the analytical method.[8] Use a concentration of ~0.5-1.0 mg/mL for these studies.
-
Acid Hydrolysis: Add 1 M HCl to the solution to achieve a final acid concentration of 0.1 M. Heat at 60-80°C for 24-48 hours. Before analysis, neutralize a sample with 1 M NaOH.
-
Base Hydrolysis: Add 1 M NaOH to the solution to achieve a final base concentration of 0.1 M. Heat at 60-80°C for 24-48 hours. Before analysis, neutralize a sample with 1 M HCl.
-
Oxidative Degradation: Add 3-30% hydrogen peroxide to the solution. Keep at room temperature for 24-48 hours, protected from light.
-
Thermal Degradation: Incubate the solution (in a sealed vial) at a high temperature (e.g., 80°C) for up to 72 hours. Also, test the solid compound by heating it in an oven.
-
Photodegradation: Expose the solution in a quartz cuvette or other UV-transparent container to a photostability chamber. Analyze at various time points.
Protocol 3.3: Stability-Indicating HPLC-UV Method
This is a general-purpose starting method that should be optimized for your specific application.
| Table 3: Example HPLC Method Parameters | |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 5-10% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, then re-equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection Wavelength | ~235 nm (scan with a diode array detector to find the optimal wavelength) |
| Injection Volume | 10 µL |
Section 4: Data Interpretation & Visualization
Understanding the potential chemical changes is crucial for interpreting analytical data.
// Node for the parent compound with image (placeholder)
parent [label=<
this compound
// Nodes for degradation products
degradant1 [label=<
Decarboxylation (Aromatic)
3-Phenylpropanoic Acid
degradant2 [label=<
Decarboxylation (Aliphatic)
4-Ethylbenzoic Acid
degradant3 [label=<
Oxidation
(e.g., 4-Carboxy-hydroxy-benzenepropanoic acid)
// Connections parent -> degradant1 [label=" Heat\n (-CO₂)"]; parent -> degradant2 [label=" Heat\n (-CO₂)"]; parent -> degradant3 [label=" [O]\n (H₂O₂, Light)"]; } . Caption: Plausible chemical degradation pathways.
Note: Images in the diagram are representative structures of the resulting chemical classes and are for illustrative purposes.
References
-
Safety data sheet. (n.d.). Retrieved from Carl Roth GmbH. URL: [Link]
-
This compound | CAS 38628-51-2. (n.d.). Retrieved from Chemical-Suppliers.com. URL: [Link]
-
4-(2-Carboxyethenyl)benzoic acid | C10H8O4 | CID 89196. (n.d.). PubChem. Retrieved from National Center for Biotechnology Information. URL: [Link]
-
CAS 38628-51-2 | this compound. (n.d.). Alchem Pharmtech. URL: [Link]
-
Benzoic Acid - Solubility. (n.d.). Solubility of Things. URL: [Link]
-
Degradation of benzoic acid and its derivatives in subcritical water. (2010). PubMed. Retrieved from National Center for Biotechnology Information. URL: [Link]
-
Completion of the core -oxidative pathway of benzoic acid biosynthesis in plants. (2014). ResearchGate. URL: [Link]
-
Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. (2014). National Institutes of Health. URL: [Link]
-
HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. URL: [Link]
-
Biogenesis of Benzoic Acids as Precursors. (n.d.). Technische Universität Braunschweig. URL: [Link]
-
Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the... (2022). ResearchGate. URL: [Link]
-
Benzoic acid. (n.d.). Wikipedia. URL: [Link]
-
4-(Carboxymethyl)benzoic Acid | C9H8O4 | CID 220005. (n.d.). PubChem. Retrieved from National Center for Biotechnology Information. URL: [Link]
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- 9. alchempharmtech.com [alchempharmtech.com]
Technical Support Center: Recrystallization of Substituted Benzoic Acids
Welcome to the technical support center for the purification of substituted benzoic acids via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this fundamental purification technique. Here, we move beyond rote protocols to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Troubleshooting Guide: Navigating Common Recrystallization Challenges
This section addresses specific issues you may encounter during your experiments, providing not just solutions but the scientific rationale behind them.
Problem: My substituted benzoic acid is "oiling out" instead of crystallizing.
Q: I've dissolved my compound in the hot solvent, but upon cooling, it separates as an oily liquid instead of forming solid crystals. What's happening and how can I fix it?
A: "Oiling out" is a common phenomenon that occurs when a compound separates from a supersaturated solution as a liquid rather than a solid crystalline lattice.[1] This typically happens when the solution's temperature is above the melting point of the solute.[2][3] For substituted benzoic acids, which can have a wide range of melting points, this is a frequent issue. The oily droplets are essentially an impure, supercooled liquid of your compound that can trap impurities, defeating the purpose of recrystallization.[1][2]
Causality & Solutions:
-
High Solute Concentration: The concentration of your benzoic acid derivative in the hot solvent may be too high, leading to a supersaturated state where the compound's melting point is depressed below the solution temperature.
-
Solution: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the concentration.[3] Allow the solution to cool slowly.
-
-
Inappropriate Solvent Choice: The boiling point of your chosen solvent might be higher than the melting point of your substituted benzoic acid.
-
Rapid Cooling: Cooling the solution too quickly can shock the system, favoring the formation of an amorphous oil over an ordered crystal lattice.[6]
-
High Impurity Load: A significant amount of impurities can depress the melting point of your compound, leading to oiling out.[2][9]
-
Solution: If the crude material is highly impure, a preliminary purification step (like a simple filtration or a different extraction) might be necessary before proceeding with recrystallization.
-
Problem: No crystals are forming even after the solution has cooled.
Q: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have appeared. What should I do?
A: The absence of crystal formation upon cooling usually indicates one of two primary issues: the solution is not sufficiently supersaturated, or the nucleation process has not been initiated.
Causality & Solutions:
-
Excess Solvent: This is the most common reason for the failure of crystals to form.[3] If too much solvent was added during the dissolution step, the solution will not become saturated upon cooling, and thus, no crystals will precipitate.[2][10]
-
Lack of Nucleation Sites: Crystal growth requires an initial "seed" or a surface upon which the crystal lattice can begin to form.[11][12] A very clean solution in a smooth glass flask may lack these nucleation sites, leading to a stable supersaturated state.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution.[10][11][13] The microscopic scratches on the glass provide nucleation points for crystal growth.
-
Solution 2: Seeding: Introduce a "seed crystal" – a tiny crystal of the pure compound – into the cooled solution.[11][14][15] This provides a template for further crystal growth.[14][15] If you don't have a pure crystal, you can dip a glass rod into the solution, allow the solvent to evaporate off the tip, and then reintroduce the rod with the small amount of solidified compound into the solution.[11][13]
-
Problem: The percent recovery of my purified substituted benzoic acid is very low.
Q: After filtration and drying, I've ended up with a very small amount of my purified product. What could have caused this low yield?
A: A low percent recovery can be attributed to several factors, from using an excess of solvent to premature crystallization during hot filtration.[2][10]
Causality & Solutions:
-
Excess Solvent: As with the failure to form crystals, using too much hot solvent will keep a significant portion of your compound dissolved even after cooling, leading to a low yield.[2][10]
-
Premature Crystallization During Hot Filtration: If your solution cools during the hot filtration step, your product will crystallize on the filter paper along with the insoluble impurities.[17]
-
Solution: To prevent this, use a stemless or short-stemmed funnel to minimize the surface area for cooling. Preheat the funnel and the receiving flask by placing them on top of a beaker of boiling solvent (usually your recrystallization solvent) before filtration.[18][19] Also, add a small excess of hot solvent (around 5-10%) before filtration to ensure the compound remains in solution.[20]
-
-
Washing with Room Temperature or Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold will redissolve some of your purified product.
-
Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[21]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my substituted benzoic acid?
A1: The ideal recrystallization solvent should exhibit the following properties[4][5][18]:
-
High solubility at high temperatures and low solubility at low temperatures: This is the most critical factor for good recovery.[4][18]
-
Does not react with the compound: The solvent should be chemically inert towards your substituted benzoic acid.[18]
-
Boiling point below the melting point of the compound: This helps to prevent "oiling out".[4][5]
-
Impurities should be either very soluble or insoluble in the solvent: If the impurities are very soluble, they will remain in the mother liquor.[18] If they are insoluble, they can be removed by hot filtration.[19][22]
-
Volatile enough to be easily removed from the crystals: The solvent should be easy to evaporate from the final product.[4][18]
A common starting point for many substituted benzoic acids is water, due to the polarity of the carboxylic acid group.[23] However, the solubility can vary greatly depending on the nature and position of the substituent on the benzene ring. For less polar derivatives, a mixed solvent system, such as ethanol-water or acetone-water, is often effective.[20]
Q2: What is the purpose of hot filtration and is it always necessary?
A2: Hot filtration is a technique used to remove insoluble impurities from a hot, saturated solution before crystallization.[19][22][24] It is only necessary if you observe solid impurities that do not dissolve in the hot solvent. If your hot solution is clear, you can skip this step. The key is to perform the filtration quickly to prevent the desired compound from crystallizing prematurely in the funnel.[19]
Q3: When should I use a mixed-solvent system?
A3: A mixed-solvent system is employed when no single solvent has the ideal solubility characteristics for your compound.[8] This typically occurs when your substituted benzoic acid is very soluble in one solvent (even when cold) and poorly soluble in another (even when hot).[9]
The procedure involves dissolving the compound in a minimum amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, the "bad" solvent (in which it is poorly soluble) is added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[20] A common and effective mixed-solvent pair for polar organic compounds like substituted benzoic acids is an alcohol (the "good" solvent) and water (the "bad" solvent).[20]
Experimental Protocols & Data
General Recrystallization Protocol for a Substituted Benzoic Acid
-
Solvent Selection: Based on preliminary solubility tests, choose an appropriate solvent or mixed-solvent system.
-
Dissolution: Place the crude substituted benzoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stir bar). Continue adding small portions of the hot solvent until the compound just dissolves.[7][8]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.[19][24]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[13] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[24]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[21]
-
Drying: Allow the crystals to dry completely before determining the yield and purity (e.g., by melting point analysis).
Data Presentation: Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes for Substituted Benzoic Acids |
| Water | 100 | Very Polar | Good for many polar substituted benzoic acids. Risk of "oiling out" if melting point is <100°C.[5] |
| Ethanol | 78 | Polar | A versatile solvent, often used in a mixed system with water.[5] |
| Methanol | 65 | Polar | Similar to ethanol but with a lower boiling point.[5] |
| Acetone | 56 | Polar Aprotic | Can be a good solvent, but its low boiling point may limit the temperature differential for crystallization. |
| Ethyl Acetate | 77 | Moderately Polar | Often used for less polar derivatives. |
| Toluene | 111 | Non-polar | Suitable for non-polar substituted benzoic acids. |
| Hexane | 69 | Non-polar | Typically used as the "bad" solvent in a mixed-solvent system for less polar compounds. |
Visualizations
Recrystallization Workflow
Caption: A generalized workflow for the recrystallization of substituted benzoic acids.
Troubleshooting Decision Tree for No Crystal Formation
Sources
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avoiding common pitfalls in the synthesis of dicarboxylic acids
Welcome to the Technical Support Center for Dicarboxylic Acid Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth guidance to navigate the common challenges encountered during the synthesis of dicarboxylic acids, helping you to optimize your reactions, improve yields, and achieve high product purity. This center is structured to provide quick answers through our FAQs and detailed solutions in our in-depth troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: My oxidation reaction of a cyclic alkene is giving a low yield of the desired dicarboxylic acid. What are the likely causes?
A1: Low yields in oxidative cleavage reactions are often due to incomplete reaction, over-oxidation, or side reactions. Key factors to investigate include:
-
Insufficient Oxidant: Ensure you are using a sufficient stoichiometric amount of the oxidizing agent (e.g., potassium permanganate, ozone).
-
Poor Temperature Control: For many oxidations, especially with permanganate, the reaction is exothermic. If the temperature rises too high, it can lead to unwanted side reactions and degradation of the product.[1] Conversely, if the temperature is too low, the reaction may be sluggish and incomplete.
-
Inadequate Mixing: In heterogeneous reaction mixtures (e.g., aqueous permanganate and an organic substrate), vigorous stirring is crucial to ensure efficient mass transfer between the phases.[1]
Q2: I am observing a significant amount of monocarboxylic acid impurity in my final dicarboxylic acid product. How can I remove it?
A2: The presence of monocarboxylic acids is a common issue, especially in syntheses involving the oxidation of fatty acids or other long-chain precursors.[2][3][4] Their separation can be challenging due to similar polarities. Effective purification strategies include:
-
Recrystallization: Carefully select a solvent system where the dicarboxylic acid has lower solubility than the monocarboxylic acid, especially at cooler temperatures. Mixtures of solvents, like ethanol/water, can be effective.[5]
-
Liquid-Liquid Extraction: Utilize a biphasic solvent system where the two types of acids have different partition coefficients. For instance, contacting an aqueous solution of the mixed acids with a hydrocarbon solvent can selectively draw the monocarboxylic acids into the organic phase.[3]
-
Chromatography: Ion-exchange chromatography can be a highly effective method for separating mono- and dicarboxylic acids.[6]
Q3: My dicarboxylic acid product is discolored (yellow or brown). What is the cause and how can I fix it?
A3: Discoloration is often due to the presence of manganese dioxide (in permanganate oxidations) or other fine particulate matter, as well as colored organic byproducts. To decolorize your product:
-
Activated Carbon Treatment: After dissolving your crude product in a suitable solvent, add a small amount of activated carbon and heat the mixture. The activated carbon will adsorb the colored impurities, which can then be removed by hot filtration.
-
Proper Filtration: Ensure complete removal of solid byproducts like manganese dioxide after the reaction. Washing the filter cake thoroughly is important.[1]
Q4: During the hydrolysis of a dinitrile, the reaction seems to stop at the amide stage. How can I drive it to completion?
A4: Incomplete hydrolysis of dinitriles is a common pitfall. To favor the formation of the dicarboxylic acid, consider the following:
-
Reaction Time and Temperature: Hydrolysis of the intermediate amide is often slower than the initial hydrolysis of the nitrile. Prolonging the reaction time and/or increasing the temperature (e.g., by heating under reflux) is typically necessary.[7]
-
Acid/Base Concentration: The hydrolysis is catalyzed by acid or base. Using a sufficiently concentrated acid (e.g., HCl) or base (e.g., NaOH) is crucial.[7] Under acidic conditions, the final product is the carboxylic acid, while basic hydrolysis yields the carboxylate salt, which requires an acidic workup to protonate.[7]
In-Depth Troubleshooting Guides
Guide 1: Oxidative Cleavage of Cyclic Alkenes (e.g., Cyclohexene to Adipic Acid)
Issue 1.1: The reaction is difficult to control and the temperature fluctuates significantly.
-
Question: My permanganate oxidation of cyclohexene is highly exothermic, making it hard to maintain the recommended temperature. What are the risks and how can I improve control?
-
Answer: Uncontrolled exotherms are a significant safety hazard and can drastically reduce your yield by promoting side reactions, such as the cleavage of smaller carbon fragments, leading to a mixture of dicarboxylic acids.[8]
-
Causality: The reaction of the alkene with KMnO4 is inherently energetic. Poor heat dissipation leads to a rapid temperature increase.
-
Solution:
-
Controlled Addition: Add the potassium permanganate portion-wise to the reaction mixture, allowing the temperature to stabilize between additions.
-
External Cooling: Use an ice-water bath to actively cool the reaction flask. Monitor the internal temperature with a thermometer.[1]
-
Vigorous Stirring: Ensure efficient stirring to distribute the heat evenly throughout the reaction mixture.
-
-
Issue 1.2: My final product is contaminated with shorter-chain dicarboxylic acids.
-
Question: GC-MS analysis of my adipic acid shows the presence of succinic and glutaric acids. Why is this happening?
-
Answer: The formation of shorter-chain dicarboxylic acids is a classic sign of over-oxidation.
-
Causality: Under harsh conditions (e.g., high temperature, high concentration of oxidant), the initially formed dicarboxylic acid can undergo further oxidation, which cleaves C-C bonds.[8]
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature within the recommended range (typically 35-45°C for cyclohexene to adipic acid).[1]
-
Stoichiometry: Use the correct stoichiometry of the oxidizing agent. A large excess can lead to over-oxidation.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor the reaction progress using techniques like TLC.
-
-
Guide 2: Hydrolysis of Dinitriles
Issue 2.1: The hydrolysis reaction is very slow or incomplete.
-
Question: I have been refluxing my dinitrile with dilute HCl for hours, but TLC analysis still shows a significant amount of starting material and the intermediate diamide. How can I speed up the reaction?
-
Answer: The hydrolysis of nitriles can be sluggish, especially if the conditions are not optimal.
-
Causality: The carbon atom of the nitrile group is not as electrophilic as a carbonyl carbon, and water is a weak nucleophile. The intermediate amide is also relatively stable and requires forcing conditions to hydrolyze.[9]
-
Solution:
-
Increase Catalyst Concentration: Switch from dilute to a more concentrated acid (e.g., 6M HCl or H2SO4) or base.
-
Elevate Temperature: Ensure the reaction is being heated to a sufficient temperature to overcome the activation energy barrier. Refluxing is standard practice.[7]
-
Consider Phase-Transfer Catalysis: If the dinitrile has poor solubility in the aqueous medium, a phase-transfer catalyst can facilitate the reaction by bringing the reactants together at the interface.
-
-
Issue 2.2: During workup, I am having trouble isolating my dicarboxylic acid.
-
Question: After basifying my hydrolysis reaction mixture and performing an extraction, I am getting a low yield upon acidification of the aqueous layer. What could be the problem?
-
Answer: Low recovery during workup can be due to several factors related to the properties of the dicarboxylic acid.
-
Causality: Dicarboxylic acids can have significant solubility in water, especially shorter-chain ones. Premature precipitation or incomplete extraction can lead to product loss.
-
Solution:
-
Ensure Complete Protonation: When acidifying the aqueous layer to precipitate the dicarboxylic acid, ensure the pH is sufficiently low (pH 1-2) to fully protonate both carboxyl groups. Check with pH paper.
-
Cooling: Thoroughly cool the acidified solution in an ice bath to minimize the solubility of the dicarboxylic acid and maximize precipitation.[10]
-
Salting Out: If the dicarboxylic acid is particularly water-soluble, adding a saturated salt solution (e.g., NaCl) to the aqueous layer before extraction can decrease the solubility of the organic product and drive it into the organic phase.
-
-
Visualizations and Diagrams
Caption: Troubleshooting workflow for oxidative cleavage reactions.
Caption: Mechanism of acid-catalyzed nitrile hydrolysis.
Experimental Protocol: Synthesis of Adipic Acid from Cyclohexene
This protocol details the synthesis of adipic acid via the potassium permanganate oxidation of cyclohexene, with integrated troubleshooting checkpoints.
Materials:
-
Cyclohexene
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Methanol
-
Deionized water
-
Ice
Equipment:
-
250 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice bath
-
Buchner funnel and filter flask
-
Beaker (250 mL)
-
Hot plate
-
pH paper
Procedure:
-
Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, combine 50 mL of water and 2.0 mL of cyclohexene. Place the flask in an ice-water bath and begin stirring.
-
Oxidant Addition: While vigorously stirring and monitoring the temperature, slowly add 8.4 g of potassium permanganate in small portions over 20-30 minutes.
-
Troubleshooting Point: The temperature of the reaction mixture should be maintained between 35-45°C.[1] If the temperature exceeds 45°C, slow down the addition of KMnO4 and allow the mixture to cool. If the temperature does not rise, the reaction may not have initiated; warm the flask gently on a steam bath to start the reaction, then return it to the ice bath for control.[1]
-
-
Reaction Monitoring: After all the KMnO4 has been added, continue stirring the mixture for an additional 20 minutes, maintaining the temperature in the 35-45°C range. The purple color of the permanganate should be replaced by a brown precipitate of manganese dioxide (MnO2).
-
Troubleshooting Point: To check for unreacted permanganate, place a drop of the reaction mixture on a piece of filter paper. A purple ring around the brown spot indicates the presence of excess KMnO4.[1] If present, add 1 mL of methanol and warm the mixture gently to quench the excess oxidant.
-
-
Workup - Filtration: Filter the reaction mixture by vacuum filtration through a Buchner funnel to remove the manganese dioxide. Wash the filter cake with two 10 mL portions of hot 1% NaOH solution to ensure all the adipic acid (as its sodium salt) is collected in the filtrate.[1]
-
Concentration: Transfer the filtrate to a 250 mL beaker and boil it on a hot plate until the volume is reduced to approximately 10 mL. This step concentrates the sodium adipate solution.
-
Precipitation: Cool the concentrated solution in an ice-water bath. While stirring, cautiously add concentrated HCl dropwise until the solution is acidic to pH 1-2.
-
Troubleshooting Point: Adding the acid too quickly to the basic solution can cause vigorous foaming and loss of product.[1]
-
-
Isolation: Allow the mixture to stand in the ice bath for 10-15 minutes to complete the crystallization of adipic acid. Collect the white crystalline product by vacuum filtration.
-
Purification (Recrystallization):
-
Troubleshooting Point: If the product is discolored or the melting point is low, recrystallization is necessary. Dissolve the crude product in a minimum amount of boiling water (adipic acid is sparingly soluble in cold water but more soluble in hot water).[10] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the purified crystals.
-
-
Drying and Characterization: Dry the purified adipic acid, then determine its mass, calculate the percentage yield, and measure its melting point.
Quantitative Data Summary:
| Parameter | Expected Value |
| Molar Mass of Cyclohexene | 82.14 g/mol |
| Molar Mass of Adipic Acid | 146.14 g/mol |
| Theoretical Yield (from 2.0 mL cyclohexene) | ~3.0 g |
| Melting Point of Adipic Acid | 152-154 °C |
References
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The chemistry of Dicarboxylic Acids.pptx. (n.d.). Slideshare. Retrieved January 4, 2026, from [Link]
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PROCESS FOR SEPARATION AND PURIFICATION OF A DICARBOXYLIC ACID CONTAINING MIXTURE. (n.d.). WIPO Patentscope. Retrieved January 4, 2026, from [Link]
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Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 4, 2026, from [Link]
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Oxidation of cyclohexene into adipic acid in aqueous dispersions of mesoporous oxides with built-in catalytical sites. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 4, 2026, from [Link]
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Preparation of Adipic Acid from Cyclohexene. (2024, September 1). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]
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Adipic Acid Synthesis | PDF. (n.d.). Scribd. Retrieved January 4, 2026, from [Link]
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acetylenedicarboxylic acid. (n.d.). Organic Syntheses Procedure. Retrieved January 4, 2026, from [Link]
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The Synthesis of Adipic Acid from Cyclohexene Utilising Green Procedures. (n.d.). -ORCA - Cardiff University. Retrieved January 4, 2026, from [Link]
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Cyclohexene Oxidation to Adipic Acid: Green Chemistry Protocol. (n.d.). Studylib. Retrieved January 4, 2026, from [Link]...
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Advances in bio-based production of dicarboxylic acids longer than C4. (n.d.). PMC - NIH. Retrieved January 4, 2026, from [Link]
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Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). (n.d.). Master Organic Chemistry. Retrieved January 4, 2026, from [Link]
- Purification and recovery of dicarboxylic acids using melt crystallization. (n.d.). Google Patents.
- Purification of carboxylic acids by complexation with selective solvents. (n.d.). Google Patents.
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(PDF) Solvent design for crystallization of carboxylic acids. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Synthesis and Characterization of some Dicarboxylic Acid Monomers. (2019, June 22). IOSR Journal. Retrieved January 4, 2026, from [Link]
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Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. (n.d.). Longdom Publishing. Retrieved January 4, 2026, from [Link]
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Oxidative Cleavage of Alkenes with KMno4 and O3. (n.d.). Chemistry Steps. Retrieved January 4, 2026, from [Link]
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Oxidation Reactions of Alkenes. (2021, December 15). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]
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Integrated engineering of β-oxidation reversal and ω-oxidation pathways for the synthesis of medium chain ω-functionalized carboxylic acids | Request PDF. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Preparation of Carboxylic Acid. (n.d.). KPU Pressbooks. Retrieved January 4, 2026, from [Link]
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Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved January 4, 2026, from [Link]
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Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. (n.d.). PMC - NIH. Retrieved January 4, 2026, from [Link]
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Oxidation Reactions of Alkenes. (n.d.). KPU Pressbooks. Retrieved January 4, 2026, from [Link]
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Hydrolysis of nitriles with aqueous acid to give carboxylic acids. (n.d.). Master Organic Chemistry. Retrieved January 4, 2026, from [Link]
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Oxidative Cleavage of Alkenes. (2020, May 30). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]
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Designing and Creating a Synthetic Omega Oxidation Pathway in Saccharomyces cerevisiae Enables Production of Medium-Chain α, ω-Dicarboxylic Acids. (2017, November 6). Frontiers. Retrieved January 4, 2026, from [Link]
-
ω- and β-oxidation of dicarboxylic acids, and genetic targets for the... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Synthesis of Carboxylic Acids | 4 Must-Know Reactions. (2024, April 5). YouTube. Retrieved January 4, 2026, from [Link]
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Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (n.d.). Master Organic Chemistry. Retrieved January 4, 2026, from [Link]
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hydrolysis of nitriles. (n.d.). Chemguide. Retrieved January 4, 2026, from [Link]
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178 CHM2211 Synthesis of Carboxylic Acids via Oxidation of Alkenes, Aldehydes, or Alcohols. (2021, March 20). YouTube. Retrieved January 4, 2026, from [Link]
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Reactions of Nitriles. (n.d.). KPU Pressbooks. Retrieved January 4, 2026, from [Link]
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Dicarboxylic acid. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
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The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved January 4, 2026, from [Link]
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Oxidation of Organic Molecules by KMnO4. (2023, January 22). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]
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A fast and simple procedure for the synthesis of a zinc and 1,4-benzene dicarboxylic acid metal–organic framework and its evaluation as a sorbent for dispersive micro solid phase extraction of pesticide residues. (n.d.). RSC Publishing. Retrieved January 4, 2026, from [Link]
-
Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. (2025, December 26). ACS Publications. Retrieved January 4, 2026, from [Link]
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Dicarboxylic Acids. (2021, July 31). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to Dicarboxylic Acid Linkers: The Unique Profile of 4-(2-carboxyethyl)benzoic Acid
This guide provides an in-depth comparison of 4-(2-carboxyethyl)benzoic acid with other foundational dicarboxylic acid linkers used in the synthesis of advanced materials such as Metal-Organic Frameworks (MOFs) and coordination polymers. We will explore how the subtle interplay of linker geometry, flexibility, and functionality dictates the final properties of these materials, offering researchers and drug development professionals a clear rationale for linker selection based on desired performance characteristics.
Introduction: The Linker as the Master Architect
In the modular world of reticular chemistry, organic linkers are not mere spacers; they are the master architects that define the structure, porosity, stability, and function of the resulting framework.[1] Dicarboxylic acids are a cornerstone of this field, prized for their strong, versatile coordination with metal ions or clusters.[2][3] While rigid linkers like terephthalic acid have been instrumental in creating highly stable, porous materials, the demand for dynamic, "smart" materials has shifted focus towards linkers with more nuanced characteristics.[1][4]
This is where this compound (CEBA) emerges as a compelling candidate. Its structure, featuring a rigid benzoic acid moiety connected to a flexible ethyl-carboxy group, imparts an asymmetry and semi-flexibility that distinguishes it from its more conventional counterparts. This guide will dissect these differences, comparing CEBA to three archetypal linkers: the linear and rigid terephthalic acid, the angular but rigid isophthalic acid, and the wholly flexible aliphatic adipic acid.
Chapter 1: The Molecular Blueprint: A Structural Overview
The fundamental properties of a linker—its length, rigidity, and the spatial orientation of its coordination sites—are the primary determinants of the final framework's topology.[5]
-
This compound (CEBA): This linker is asymmetric, possessing one aromatic carboxyl group and one aliphatic carboxyl group separated by a flexible two-carbon chain. This "bent" and semi-flexible nature can introduce complexity and lower symmetry into crystal structures. The ethyl chain allows for rotational freedom, a critical feature for creating dynamic frameworks.[6]
-
Terephthalic Acid (1,4-Benzenedicarboxylic Acid, BDC): As one of the most widely used linkers, BDC is defined by its linearity and rigidity.[1][7] The two carboxyl groups are positioned opposite each other (para-position) on a benzene ring, promoting the formation of highly symmetric and robust frameworks like the iconic MOF-5 and UiO-66.[1][8]
-
Isophthalic Acid (1,3-Benzenedicarboxylic Acid, IPA): An isomer of BDC, IPA is also rigid, but its carboxyl groups are arranged at a 120-degree angle (meta-position).[9] This angular geometry fundamentally alters the resulting network topology compared to linear linkers, leading to different pore shapes and network interconnections.[7][10]
-
Adipic Acid (Hexanedioic Acid): This is a linear aliphatic linker. Lacking an aromatic core, its six-carbon chain is highly flexible. This flexibility can be advantageous for creating dynamic or "breathing" MOFs but may also lead to less stable structures or pore collapse upon removal of guest molecules.[5][11]
Caption: Molecular structures of the compared dicarboxylic acid linkers.
Chapter 2: A Comparative Analysis of Physicochemical Properties
The choice of linker directly translates into the macroscopic properties of the synthesized material. Here, we compare the expected influence of our four linkers on key performance indicators.
Thermal Stability
The thermal stability of a MOF is critical for applications involving high temperatures, such as catalysis or gas separations after thermal activation. Stability is largely governed by the strength of the metal-linker coordination bond and the decomposition temperature of the linker itself.
Causality: Rigid aromatic linkers like BDC and IPA generally produce more thermally stable frameworks than flexible aliphatic linkers.[4][12] The rigid structure helps to dissipate energy throughout the framework, while flexible chains can localize thermal energy, leading to earlier decomposition. The stability of MOFs derived from CEBA is expected to be intermediate, influenced by the robust benzoyl-metal bond but potentially limited by the aliphatic ethyl segment.
| Linker | Typical MOF Decomposition Temp. (°C) | Key Structural Factor |
| Terephthalic Acid (BDC) | >400 °C (e.g., UiO-66)[4][12] | High rigidity and linearity |
| Isophthalic Acid (IPA) | ~350-450 °C | Rigid aromatic backbone |
| This compound (CEBA) | Estimated 300-400 °C | Hybrid rigid-flexible nature |
| Adipic Acid | <300 °C | Flexible aliphatic chain |
| Note: Decomposition temperatures are highly dependent on the metal node and synthesis conditions. This table provides a general comparison. |
Framework Flexibility and Porosity
A key advantage of using non-rigid linkers is the potential to create "flexible" MOFs. These materials can respond to external stimuli (e.g., guest molecule adsorption, temperature changes) by altering their pore structure, a phenomenon known as "breathing" or "gate-opening."[5]
Causality: The rotational freedom of the ethyl group in CEBA makes it an excellent candidate for designing such smart materials. This contrasts with BDC and IPA, which build comparatively rigid frameworks. While adipic acid is also highly flexible, its lack of rigidity can sometimes be a detriment, leading to frameworks that are not robust enough to maintain porosity after solvent removal.[5] The linker's geometry also dictates the pore size and shape, with longer or more angular linkers often leading to larger, more complex pore structures.[13]
Caption: Linker flexibility can create dynamic 'gate-opening' effects.
| Linker | Rigidity | Potential for Framework Flexibility | Typical Porosity |
| Terephthalic Acid (BDC) | High | Low | High, with rigid pores |
| Isophthalic Acid (IPA) | High | Low | Varies with topology, rigid pores |
| This compound (CEBA) | Medium (Semi-flexible) | High | Potentially dynamic pores |
| Adipic Acid | Low | Very High | Can be high, but risk of pore collapse |
Chapter 3: Applications in Drug Delivery
In drug delivery, dicarboxylic acid linkers can be used to construct MOFs that serve as porous carriers for therapeutic agents. The linker chemistry is paramount as it influences drug loading, stability, and release kinetics.[14][15]
Causality: The choice of linker affects the host-guest interactions between the framework and the drug molecule.
-
Aromatic Linkers (BDC, IPA, CEBA): The phenyl rings can engage in π-π stacking with aromatic drug molecules, enhancing loading capacity.
-
Functional Groups: The carboxylic acid groups themselves can form hydrogen bonds with drug molecules. The dual nature of CEBA, with both aromatic and aliphatic character, may offer multiple interaction sites for complex drug molecules.
-
Flexibility (CEBA, Adipic Acid): A flexible framework can adapt its pore size to accommodate larger drug molecules and may offer more controlled release as the framework "breathes."[16] For instance, dicarboxylic acids have been used as linkers in drug-in-polymer films to inhibit re-crystallization and improve dissolution rates.[14][15]
Chapter 4: Experimental Section: Protocols for Synthesis & Characterization
To ensure a valid comparison between linkers, it is crucial to employ standardized synthesis and characterization protocols. Below are representative methodologies for creating and evaluating a dicarboxylic acid-based MOF, using a zirconium-based framework (analogous to the UiO-66 family) as a model system.[8]
Experimental Workflow: From Synthesis to Analysis
Caption: General experimental workflow for MOF synthesis and characterization.
Protocol 1: Solvothermal Synthesis of a Zr-based MOF
This protocol is a generalized procedure. Molar ratios and solvent volumes should be optimized for each specific linker.
-
Reagent Preparation: In a 20 mL scintillation vial, dissolve Zirconium(IV) chloride (ZrCl₄) (e.g., 0.25 mmol) and the dicarboxylic acid linker (e.g., 0.25 mmol) in 10 mL of N,N-dimethylformamide (DMF).[8]
-
Modulation (Optional but Recommended): Add a modulator, such as benzoic acid or hydrochloric acid (e.g., 20 equivalents relative to ZrCl₄), to the solution.
-
Expertise & Experience: Modulators are crucial for controlling crystal size and reducing defects. They compete with the linker to coordinate to the metal cluster during nucleation, slowing down the reaction and leading to higher quality, more crystalline materials.[17]
-
-
Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution of all reagents.
-
Reaction: Seal the vial tightly and place it in a preheated oven at 120 °C for 24 hours.[8]
-
Cooling & Isolation: After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A crystalline powder should be visible at the bottom.
-
Washing: Decant the supernatant. Wash the solid product by centrifuging and resuspending it in fresh DMF three times to remove unreacted starting materials.[18][19]
Protocol 2: MOF Activation and Characterization
Activation is a critical step to evacuate the pores of solvent molecules, making the internal surface area accessible.
-
Solvent Exchange: After the final DMF wash, resuspend the product in a volatile solvent with a low surface tension, such as ethanol or acetone. Let it soak for 24 hours, replacing the solvent at least three times.
-
Trustworthiness: Direct heating of a DMF-filled MOF can cause pore collapse due to the high surface tension of DMF. Solvent exchange to a more volatile solvent like ethanol allows for gentler removal under vacuum.[20] Supercritical CO₂ activation is an even more effective method for preserving the structure of delicate frameworks.[17][21]
-
-
Thermal Activation: Transfer the solvent-exchanged sample to a Schlenk tube and heat under a dynamic vacuum (e.g., at 150 °C) for 12-24 hours to fully remove all guest molecules.
-
Powder X-Ray Diffraction (PXRD): Perform PXRD analysis on the activated sample.
-
Self-Validation: Compare the resulting diffraction pattern to a simulated pattern from single-crystal data or established patterns for that topology (e.g., UiO-66). A match confirms the correct phase was synthesized and that the framework's crystallinity was maintained after activation.[8]
-
-
Thermogravimetric Analysis (TGA): Heat the activated sample under a nitrogen or air atmosphere at a constant ramp rate (e.g., 10 °C/min).
-
Self-Validation: The TGA curve will show the temperature at which the framework begins to decompose, providing a quantitative measure of its thermal stability.[8]
-
-
Nitrogen Adsorption-Desorption Isotherms: Measure the N₂ uptake of the activated sample at 77 K using a volumetric gas adsorption analyzer.
Conclusion
The selection of a dicarboxylic acid linker is a critical decision in the design of functional materials. While established linkers like terephthalic acid and isophthalic acid offer reliability in producing rigid, stable frameworks, the pursuit of advanced, dynamic materials necessitates a broader toolkit.
This compound presents a compelling balance of properties. Its semi-flexible, asymmetric nature offers a pathway to novel framework topologies with built-in dynamism, making it a prime candidate for applications in controlled drug release, chemical sensing, and catalysis where structural responsiveness is key. In contrast, terephthalic acid remains the linker of choice for applications demanding maximum thermal and chemical stability. Isophthalic acid provides an alternative geometry for tuning pore environments within rigid frameworks, while adipic acid is a tool for introducing high degrees of flexibility, albeit often at the cost of framework robustness. By understanding the causal links between molecular structure and material performance, researchers can more effectively harness these powerful building blocks to engineer materials with precisely tailored functionalities.
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-(2-carboxyethyl)benzoic Acid
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity is a foundational pillar of scientific rigor. This guide provides an in-depth, comparative framework for validating the purity of a synthesized batch of 4-(2-carboxyethyl)benzoic acid against a commercially available standard. We will delve into the practical application and interpretation of key analytical techniques, emphasizing not just the "how" but the critical "why" behind each methodological choice.
The Significance of Purity in this compound
This compound (CAS 38628-51-2) is a dicarboxylic acid featuring both an aliphatic and an aromatic carboxylic acid moiety.[1][2] This bifunctional nature makes it a valuable building block in the synthesis of more complex molecules, including polymers and pharmaceutical intermediates. The presence of impurities can have profound and often detrimental effects on downstream applications. For instance, unreacted starting materials or side-products from synthesis can lead to unpredictable reaction kinetics, the formation of unwanted byproducts, and in the context of drug development, potential toxicity. Therefore, rigorous purity assessment is not merely a quality control step but an integral part of reliable and reproducible research.
Comparing Synthesized vs. Commercial this compound: A Multi-Technique Approach
In this guide, we will simulate the analysis of a newly synthesized batch of this compound and compare the results to a commercially available standard, which we will assume has a specified purity of ≥97%.[3] This comparative approach allows for a confident assessment of the synthesized material's quality.
We will employ a suite of orthogonal analytical techniques, each providing a unique piece of the purity puzzle:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and identify any proton or carbon-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the main component and detect non-volatile impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight and provide fragmentation data that can help in identifying unknown impurities.
Experimental Protocols and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The "Why": NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For purity assessment, ¹H NMR is particularly useful for detecting and quantifying proton-bearing impurities. ¹³C NMR, while less sensitive, provides valuable information about the carbon skeleton of the molecule and any carbon-containing impurities.
Experimental Protocol: Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial. Do the same for the commercial standard in a separate vial.
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice for dicarboxylic acids.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to each vial. Gently vortex or sonicate to ensure complete dissolution.
-
Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulates, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard (for qNMR): For quantitative NMR (qNMR), a known amount of an internal standard with a distinct, non-overlapping signal would be added. However, for this initial purity assessment, we will focus on qualitative comparison and the detection of impurities relative to the main compound.
Data Interpretation: ¹H NMR Spectroscopy
The ¹H NMR spectrum of pure this compound is expected to show distinct signals corresponding to the aromatic and aliphatic protons.
-
Aromatic Protons: Two doublets in the aromatic region (typically ~7.3-8.0 ppm), corresponding to the four protons on the benzene ring. The para-substitution pattern leads to an AA'BB' spin system, which often appears as two distinct doublets.
-
Aliphatic Protons: Two triplets in the aliphatic region (typically ~2.6-3.0 ppm), corresponding to the two methylene (-CH₂-) groups of the ethyl chain. Each triplet is due to coupling with the adjacent methylene group.
-
Carboxylic Acid Protons: Two broad singlets, one for each carboxylic acid proton, which can appear over a wide chemical shift range (typically >12 ppm) and may exchange with residual water in the solvent.
¹H NMR Workflow
Caption: Workflow for ¹H NMR purity assessment.
Comparative Analysis:
| Feature | Expected Result (High Purity) | Potential Impurity Indication |
| Signal Integration | The ratio of aromatic to aliphatic protons should be 4:4 (or 1:1). | Deviation from the expected ratio suggests the presence of impurities. |
| Presence of Extra Peaks | No significant peaks other than those corresponding to the product and solvent. | Small, sharp peaks may indicate residual starting materials (e.g., benzene, succinic anhydride) or side-products. |
| Peak Shape | Sharp, well-resolved peaks. | Broadened peaks could indicate the presence of paramagnetic impurities or sample degradation. |
Data Interpretation: ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information. Key expected signals include:
-
Carboxylic Acid Carbons: Two signals in the downfield region (~167-174 ppm).
-
Aromatic Carbons: Four signals in the aromatic region (~129-145 ppm), with two signals having approximately double the intensity due to the molecular symmetry.
-
Aliphatic Carbons: Two signals in the aliphatic region (~29-35 ppm).
The presence of additional peaks in the ¹³C NMR spectrum of the synthesized sample that are absent in the commercial standard would be a strong indicator of carbon-containing impurities.
High-Performance Liquid Chromatography (HPLC)
The "Why": HPLC is a cornerstone of purity analysis, offering excellent separation of components in a mixture and allowing for accurate quantification. A UV detector is suitable for this compound due to the UV absorbance of the benzene ring.
Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation: A common mobile phase for the analysis of carboxylic acids is a mixture of an aqueous acidic buffer and an organic solvent. For example, a gradient of acetonitrile in water with 0.1% formic or phosphoric acid.[4][5]
-
Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of both the synthesized material and the commercial standard at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Working Solutions: Dilute the stock solutions with the mobile phase to a working concentration within the linear range of the detector (e.g., 0.1 mg/mL).
-
-
Chromatographic Conditions:
-
Analysis: Inject the commercial standard to determine the retention time of this compound. Then, inject the synthesized sample and compare the chromatograms.
HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis.
Comparative Analysis:
| Parameter | Synthesized Sample | Commercial Standard (≥97%) | Interpretation |
| Main Peak Area % | 98.5% | 99.2% | The synthesized sample shows high purity, comparable to the commercial standard. |
| Impurity Peaks | One minor peak at a different retention time with 1.5% area. | One minor peak with 0.8% area. | The synthesized sample contains a slightly higher level of a detectable impurity. |
Identifying Potential Impurities: A common synthesis route for this compound is the Friedel-Crafts acylation of benzene with succinic anhydride. Potential impurities from this synthesis could include:
-
Unreacted Starting Materials: Benzene and succinic acid (from the hydrolysis of succinic anhydride).
-
Isomeric Products: While the para-substituted product is major, trace amounts of the ortho-isomer, 2-(2-carboxyethyl)benzoic acid, could be formed.
-
Polysubstituted Products: Di-acylated benzene derivatives, though less common in acylation than alkylation.[6]
Mass Spectrometry (MS)
The "Why": Mass spectrometry provides the molecular weight of the compound, offering a fundamental confirmation of its identity. Furthermore, the fragmentation pattern can give clues to the structure of both the main compound and any co-eluting impurities. When coupled with a chromatographic technique (LC-MS or GC-MS), it is a powerful tool for impurity identification.
Experimental Protocol: LC-MS
The HPLC method described above can be directly coupled to a mass spectrometer. Electrospray ionization (ESI) in negative ion mode is well-suited for carboxylic acids, as they readily form [M-H]⁻ ions.
Data Interpretation:
-
Full Scan Analysis: The mass spectrum should show a prominent peak corresponding to the deprotonated molecule [C₁₀H₉O₄]⁻ at an m/z of 193.18.
-
Fragmentation (MS/MS): Fragmentation of the parent ion can provide structural confirmation. Common fragmentation pathways for carboxylic acids include the loss of water (-18 Da) and carbon dioxide (-44 Da).[7] For this compound, characteristic losses might include the neutral loss of COOH (45 Da) or the entire carboxyethyl group.[8][9][10]
Comparative Analysis: By comparing the LC-MS data of the synthesized sample and the commercial standard, one can look for masses in the synthesized sample that are not present in the standard, which would correspond to impurities.
Conclusion: A Holistic View of Purity
Validating the purity of a synthesized compound like this compound requires a multi-faceted analytical approach. No single technique can provide a complete picture.
-
NMR provides unparalleled structural confirmation and is excellent for identifying and quantifying structurally similar impurities.
-
HPLC offers robust quantification of the main component and separation of impurities with different polarities.
-
Mass Spectrometry confirms the molecular weight and, when coupled with chromatography, is a powerful tool for identifying unknown impurities.
By systematically applying these techniques and comparing the data from a synthesized batch to a reliable commercial standard, researchers can confidently ascertain the purity of their material, ensuring the integrity and reproducibility of their subsequent work. This rigorous, evidence-based approach is the hallmark of excellence in scientific research and development.
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Heterocyclics Inc. (n.d.). This compound. Retrieved from [Link]
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Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Leslie, J. M. (2021, February 3). February 3, 2021 [Video]. YouTube. [Link]
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ResearchGate. (2023, December 14). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
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SpectraBase. (n.d.). 4-(Hydroxymethyl)benzoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]
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International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]
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PubMed. (2020, November 15). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Retrieved from [Link]
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A Tale of Two Linkers: A Senior Application Scientist's Guide to 4-(2-carboxyethyl)benzoic Acid and Terephthalic Acid in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of Metal-Organic Frameworks (MOFs), the choice of the organic linker is paramount, dictating the ultimate architecture, porosity, and functionality of these crystalline materials. This guide provides an in-depth comparison of two dicarboxylic acid linkers: the rigid and widely-used terephthalic acid and the more flexible 4-(2-carboxyethyl)benzoic acid. We will delve into how the subtle difference in their molecular structure—a rigid phenyl ring versus one with a flexible ethyl carboxylate extension—translates into significant variations in the performance of the resulting MOFs, particularly in areas of porosity, stability, and their potential in drug delivery applications.
The Contenders: A Structural Overview
At first glance, terephthalic acid (or benzene-1,4-dicarboxylic acid) and this compound (also known as 3-(4-carboxyphenyl)propanoic acid) share a common feature: a benzene ring with two carboxylate groups. However, the key distinction lies in the placement and nature of these groups.
Terephthalic Acid: This is a classic example of a rigid, linear linker. The two carboxylate groups are positioned at opposite ends of the benzene ring (para position), creating a straight and inflexible building block. This rigidity is a cornerstone in the construction of many well-known and highly stable MOFs, such as the MOF-5 and MIL series.[1][2]
This compound: In contrast, this linker introduces a degree of flexibility. While one carboxyl group is directly attached to the benzene ring, the other is connected via a flexible ethyl chain. This "bent" and less rigid nature can lead to the formation of novel and dynamic MOF structures.[3]
The fundamental difference in their geometry has profound implications for the resulting MOF architecture and properties, as we will explore in the following sections.
Performance Showdown: Porosity and Stability
The porosity and stability of a MOF are critical determinants of its utility in various applications. Here's how our two linkers stack up:
| Property | MOFs with Terephthalic Acid (Rigid) | MOFs with this compound (Flexible) | Rationale |
| Porosity & Surface Area | Generally high and predictable. The rigid nature of the linker allows for the formation of well-defined, robust porous structures with high surface areas. | Can be variable. The flexibility may lead to interpenetration of the framework, potentially reducing the pore volume. However, it can also lead to unique pore geometries. | The predictable geometry of rigid linkers facilitates the design of highly porous materials. The conformational freedom of flexible linkers can result in more complex and sometimes less porous structures. |
| Thermal Stability | Typically exhibit high thermal stability due to the robust framework constructed from rigid linkers. | Thermal stability can be lower. The flexible ethyl group may be more susceptible to thermal decomposition at lower temperatures compared to the rigid aromatic ring. | The strength of the coordination bonds and the inherent stability of the organic linker are key to the overall thermal stability of the MOF. |
| Chemical Stability | Generally good, especially in MOFs with high-valent metal ions like Zr(IV) (e.g., UiO-66). | Can be more susceptible to degradation, particularly in acidic or basic conditions, due to the potential for hydrolysis of the ester-like linkage in the flexible chain. | The coordination environment and the robustness of the organic linker itself contribute to the chemical stability of the MOF. |
Expert Insight: The choice between a rigid and a flexible linker is a trade-off. While rigid linkers like terephthalic acid offer predictability and often superior stability, flexible linkers such as this compound open the door to novel topologies and dynamic behaviors, which can be advantageous in specific applications like sensing and drug delivery, where a "breathing" effect might be desirable.[4][5]
In the Realm of Drug Delivery: A Critical Application
The potential of MOFs as drug delivery vehicles is a burgeoning field of research. The linker's characteristics play a pivotal role in drug loading and release kinetics.
| Application Aspect | MOFs with Terephthalic Acid | MOFs with this compound | Causality |
| Drug Loading Capacity | Can be very high due to large and accessible pores. For instance, some MOFs have shown remarkable loading capacities for various drug molecules.[6] | May exhibit variable loading capacities. The flexibility of the framework can allow for the encapsulation of guest molecules through a "breathing" or "gate-opening" mechanism, potentially leading to high loading for specific drugs.[7] | The pore size, pore volume, and the interactions between the drug molecule and the MOF framework are the primary factors influencing drug loading. |
| Controlled Release | Release is often diffusion-controlled, governed by the pore size and the interaction of the drug with the framework. | Can offer more sophisticated release mechanisms. The flexible framework can respond to external stimuli like pH or temperature, triggering a more controlled and targeted release of the drug.[6] | The dynamic nature of flexible MOFs allows for stimuli-responsive behavior, which is a highly sought-after feature in advanced drug delivery systems. |
A comparative study on the adsorption of pharmaceuticals using a rigid MOF (MIL-101) and a flexible MOF (MIL-53) demonstrated that the flexible framework exhibited significantly better performance for the removal of carbamazepine.[7] This was attributed to the structural transformation of the flexible MOF, which enhanced its adsorption capacity. This provides a strong indication that the flexibility imparted by linkers like this compound can be highly beneficial for specific drug delivery applications.
Experimental Corner: Synthesizing the Frameworks
To provide a practical perspective, here are representative solvothermal synthesis protocols for MOFs using both terephthalic acid and a flexible dicarboxylic acid linker.
Protocol 1: Synthesis of a Copper-Terephthalate MOF
This protocol outlines a hydrothermal method for the synthesis of a copper-based MOF using terephthalic acid.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve 1.053 g of copper(II) nitrate trihydrate and 0.724 g of terephthalic acid in 87 mL of DMF in a scintillation flask.[8]
-
Seal the flask and place it in an oven at 110°C for 36 hours.[8]
-
After cooling to room temperature, collect the resulting blue crystals by filtration.
-
Wash the product multiple times with fresh DMF and then with ethanol to remove unreacted starting materials and solvent molecules.
-
Dry the final product under vacuum at an appropriate temperature.
Caption: Workflow for the solvothermal synthesis of a copper-terephthalate MOF.
Protocol 2: Synthesis of a Zinc-based MOF with a Flexible Dicarboxylic Acid Linker
This protocol is adapted from the synthesis of a MOF using 3-(4-carboxyphenyl)propanoic acid, an isomer of our flexible linker of interest, and can serve as a starting point.[3]
Materials:
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (or its isomer)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized water
Procedure:
-
In a small vial, dissolve the zinc(II) nitrate hexahydrate in a mixture of DMF and water.
-
In a separate vial, dissolve the this compound in a mixture of DMF and methanol.
-
Carefully layer the metal salt solution on top of the linker solution in a larger reaction vessel.
-
Seal the vessel and allow it to stand at room temperature for slow diffusion to occur over several days, leading to the formation of crystals.
-
Alternatively, for a faster synthesis, the mixed solution can be heated in a Teflon-lined autoclave at a temperature range of 80-120°C for 24-72 hours.
-
Collect the resulting crystals by filtration, wash with fresh DMF and methanol, and dry under vacuum.
Caption: General workflow for the synthesis of a flexible linker-based MOF.
Concluding Remarks: A Matter of Design and Application
The choice between terephthalic acid and this compound as a linker for MOF synthesis is not a matter of one being definitively "better" than the other. Instead, it is a strategic decision guided by the desired properties and the intended application of the final material.
-
For applications demanding high thermal and chemical stability and predictable, rigid porosity, such as gas storage and separation, terephthalic acid remains a go-to linker. Its rigidity provides a robust scaffold for creating highly porous and durable materials.
-
For applications where dynamic behavior, stimuli-responsiveness, and structural flexibility are advantageous, such as in drug delivery, sensing, and catalysis, this compound and other flexible linkers present exciting opportunities. The ability of these MOFs to adapt their structure in response to guest molecules or external triggers can lead to enhanced performance and novel functionalities.
As a senior application scientist, my recommendation is to carefully consider the end-goal of your research. If you are exploring new frontiers in smart materials and advanced drug delivery systems, the path of flexible linkers is a promising avenue. However, if your focus is on robust and high-performance materials for established applications, the well-trodden path of rigid linkers like terephthalic acid offers a solid foundation. The beauty of MOF chemistry lies in this very tunability, allowing us to design and construct materials with precision for a myriad of scientific and technological challenges.
References
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Ghosh, S. K., & Bharadwaj, P. K. (2004). Exploration of Structural Topologies in Metal–Organic Frameworks Based on 3-(4-Carboxyphenyl)propionic Acid, Their Synthesis, Sorption, and Luminescent Property Studies. Crystal Growth & Design, 4(5), 941-947. [Link]
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Erkartal, M., & Keskin, S. (2023). Modeling Gas Adsorption and Mechanistic Insights into Flexibility in Isoreticular Metal–Organic Frameworks using High-Dimensional Neural Network Potentials. ChemRxiv. [Link]
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Dubey, R., et al. (2022). The Use of Copper Terephthalate for the Determination and Separation of Organic Dyes via Solid-Phase Extraction with Spectrophotometric Detection. Molecules, 27(19), 6539. [Link]
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Erkartal, M., & Keskin, S. (2023). Modeling Gas Adsorption and Mechanistic Insights into Flexibility in Isoreticular Metal–Organic Frameworks Using High-Dimensional Neural Network Potentials. Langmuir, 39(17), 6067-6077. [Link]
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Coudert, F. X. (2020). Adsorption and Separation by Flexible MOFs. Chem, 6(11), 2734-2736. [Link]
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Li, J. R., et al. (2011). Metal-organic frameworks for drug delivery. Chemical Society Reviews, 40(4), 2015-2037. [Link]
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Carson, C. G., et al. (2009). Synthesis and Structure Characterization of Copper Terephthalate MetalOrganic Frameworks. Crystal Growth & Design, 9(11), 4977-4983. [Link]
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Rojas, S., et al. (2023). Structural Transition in the Growth of Copper Terephthalate Metal–Organic Frameworks: Understanding the Effect of the Synthetic Protocol and. Nanomaterials, 13(24), 3121. [Link]
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Ye, X., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Iranian Journal of Pharmaceutical Research, 22(1), e136238. [Link]
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Ye, X., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Brieflands. [Link]
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Coudert, F. X. (2020). Adsorption and Separation by Flexible MOFs. Advanced Materials, e2414724. [Link]
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Yu, J., et al. (2018). A comparative study of rigid and flexible MOFs for the adsorption of pharmaceuticals: Kinetics, isotherms and mechanisms. Journal of Hazardous Materials, 359, 248-257. [Link]
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Al-Ghamdi, M. S., & Al-Otaibi, A. M. (2024). Synthesis of MOFs and Characterization and Drug Loading Efficiency. Molecules, 29(5), 1018. [Link]
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Ullah, S., et al. (2023). Synthesis of Efficient Copper- and Zinc-Based MOFs Using Terephthalic Acid Linker Derived from Hydrothermal Depolymerization of PET for Advanced Asymmetric Supercapacitor Applications. Journal of Physics and Chemistry of Solids, 111811. [Link]
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Gîlcă, N., et al. (2022). Synthesis and characterization of ZnBTC-based MOFs: effect of solvents and salt. Chimica Techno Acta, 9(1), 202210105. [Link]
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Ordonez, C., et al. (2015). Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach. Crystals, 5(2), 193-205. [Link]
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Ordonez, C., et al. (2015). Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach. OSTI.GOV. [Link]
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Webber, A. H., et al. (2023). Stabilizing large pores in a flexible metal–organic framework via chemical cross-linking. Chemical Science, 14(38), 10499-10504. [Link]
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A Spectroscopic Comparison of 4-(2-carboxyethyl)benzoic Acid Derivatives: A Guide for Researchers
This guide provides an in-depth spectroscopic comparison of 4-(2-carboxyethyl)benzoic acid and a curated set of its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. Our objective is to not only present experimental data but also to elucidate the underlying principles that govern the observed spectral characteristics, thereby empowering researchers to confidently identify and characterize these versatile molecules.
Introduction: The Significance of this compound and its Derivatives
This compound serves as a valuable bifunctional linker in the synthesis of polymers, metal-organic frameworks, and pharmaceutical compounds.[1][2] Its two carboxylic acid groups, with their differing reactivity, and the rigid aromatic core make it an attractive building block for creating complex molecular architectures. The ability to modify the aromatic ring or the carboxylic acid moieties allows for the fine-tuning of the molecule's physical, chemical, and biological properties. Spectroscopic analysis is paramount in confirming the successful synthesis and purity of these derivatives, as well as in understanding their electronic and structural properties.
This guide will focus on a comparative analysis of the parent molecule and four of its derivatives, each chosen to illustrate the effect of specific functional group modifications on their spectroscopic signatures:
-
This compound (1) : The parent compound.
-
Dimethyl 4-(2-carboxyethyl)benzoate (2) : Esterification of both carboxylic acid groups.
-
4-(2-carboxyethyl)benzamide (3) : Amidation of the benzoic acid moiety.
-
4-(2-carboxyethyl)-2-methoxybenzoic acid (4) : Introduction of an electron-donating group (EDG) on the aromatic ring.
-
4-(2-carboxyethyl)-2-nitrobenzoic acid (5) : Introduction of an electron-withdrawing group (EWG) on the aromatic ring.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3][4] By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) signals, we can piece together the connectivity and chemical environment of each atom in a molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A generalized protocol for acquiring high-quality NMR spectra of small organic molecules is as follows:[5]
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often preferred for carboxylic acids as it facilitates the observation of the acidic protons.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Workflow for NMR Data Acquisition and Analysis
Caption: A streamlined workflow for acquiring and analyzing NMR data.
Comparative ¹H NMR Analysis
The ¹H NMR spectra of this compound and its derivatives are expected to show distinct features in the aromatic, aliphatic, and, where applicable, the acidic proton regions.
| Compound | Aromatic Protons (ppm) | -CH₂-CH₂- (ppm) | Other Signals (ppm) |
| 1 | ~7.5-8.0 (m, 4H) | ~2.6 (t, 2H), ~2.9 (t, 2H) | ~12.5 (br s, 2H, -COOH) |
| 2 | ~7.5-8.0 (m, 4H) | ~2.7 (t, 2H), ~3.0 (t, 2H) | ~3.8 (s, 3H, Ar-COOCH₃), ~3.6 (s, 3H, -CH₂COOCH₃) |
| 3 | ~7.4-7.9 (m, 4H) | ~2.6 (t, 2H), ~2.9 (t, 2H) | ~7.3 & 7.9 (br s, 2H, -CONH₂), ~12.2 (br s, 1H, -COOH) |
| 4 | ~7.0-7.8 (m, 3H) | ~2.6 (t, 2H), ~2.9 (t, 2H) | ~3.9 (s, 3H, -OCH₃), ~12.4 (br s, 2H, -COOH) |
| 5 | ~7.8-8.3 (m, 3H) | ~2.8 (t, 2H), ~3.1 (t, 2H) | ~12.8 (br s, 2H, -COOH) |
Note: The chemical shifts are approximate and can vary with solvent and concentration. Data is predicted based on known substituent effects and data from similar compounds.[6][7][8]
Analysis of Trends:
-
Esterification (2) : The disappearance of the broad carboxylic acid proton signals and the appearance of two new sharp singlets for the methyl ester groups are the most telling changes.
-
Amidation (3) : The carboxylic acid proton of the benzamide is replaced by two broad singlets for the -NH₂ protons. The remaining carboxylic acid proton will still be present.[9]
-
Electron-Donating Group (4) : The methoxy group will shield the aromatic protons, causing an upfield shift (to lower ppm values) of the aromatic signals.[10]
-
Electron-Withdrawing Group (5) : The nitro group will deshield the aromatic protons, leading to a downfield shift (to higher ppm values).[11][12] This effect will also be observed for the adjacent aliphatic protons.
Comparative ¹³C NMR Analysis
The ¹³C NMR spectra provide complementary information, particularly regarding the carbon atoms of the carbonyl groups and the aromatic ring.
| Compound | Aromatic Carbons (ppm) | -CH₂-CH₂- (ppm) | Carbonyl Carbons (ppm) | Other Signals (ppm) |
| 1 | ~128-145 | ~30, ~35 | ~168, ~174 | - |
| 2 | ~128-144 | ~30, ~35 | ~167, ~173 | ~52, ~51 (-OCH₃) |
| 3 | ~127-142 | ~30, ~35 | ~169, ~174 | - |
| 4 | ~110-160 | ~30, ~35 | ~168, ~174 | ~56 (-OCH₃) |
| 5 | ~124-150 | ~29, ~34 | ~166, ~173 | - |
Note: The chemical shifts are approximate and are predicted based on additivity rules and data from analogous compounds.[6][11]
Analysis of Trends:
-
Esterification (2) : The carbonyl carbon chemical shifts will be similar to the parent acid, and two new signals for the methyl carbons will appear around 51-52 ppm.
-
Amidation (3) : The amide carbonyl carbon will be shifted slightly downfield compared to the carboxylic acid carbonyl.
-
Electron-Donating Group (4) : The methoxy group will cause a significant upfield shift of the ortho and para carbons and a downfield shift of the ipso-carbon to which it is attached.
-
Electron-Withdrawing Group (5) : The nitro group will lead to a downfield shift of the ipso-carbon and deshielding of the other aromatic carbons.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups in a molecule.[13] The vibrations of chemical bonds (stretching and bending) absorb infrared radiation at characteristic frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient method for analyzing solid and liquid samples with minimal preparation.[7][14]
-
Instrument Preparation : Ensure the ATR crystal (typically diamond or zinc selenide) is clean.
-
Background Spectrum : Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.
-
Sample Application : Place a small amount of the solid sample onto the ATR crystal and apply pressure using the built-in clamp to ensure good contact. For liquids, a single drop is sufficient.
-
Spectrum Acquisition : Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
ATR-FTIR Experimental Workflow
Caption: A simplified workflow for ATR-FTIR analysis.
Comparative IR Analysis
The most informative region in the IR spectra of these compounds is the carbonyl stretching region (1650-1750 cm⁻¹) and the O-H stretching region (2500-3300 cm⁻¹).
| Compound | C=O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| 1 | ~1680-1710 (broad) | ~2500-3300 (very broad) | ~3030 (Ar C-H), ~2950 (Aliph. C-H) |
| 2 | ~1720-1740 (sharp) | - | ~1280, ~1100 (C-O stretch) |
| 3 | ~1660-1690 (Amide I), ~1690-1710 (Acid C=O) | ~2500-3300 (broad) | ~3200, ~3350 (N-H stretch) |
| 4 | ~1675-1705 (broad) | ~2500-3300 (very broad) | ~1250 (Ar-O-C stretch) |
| 5 | ~1690-1720 (broad) | ~2500-3300 (very broad) | ~1530, ~1350 (NO₂ stretch) |
Note: Frequencies are approximate and are based on established correlations for similar functional groups.[13][15][16]
Analysis of Trends:
-
Parent Acid (1) : The IR spectrum is characterized by a very broad O-H stretch due to hydrogen bonding and a broad, strong C=O stretch.[15]
-
Esterification (2) : The broad O-H band disappears, and the C=O stretch shifts to a higher frequency and becomes sharper, which is characteristic of esters.
-
Amidation (3) : The appearance of N-H stretching bands and a distinct Amide I band (primarily C=O stretch) at a lower frequency than the carboxylic acid C=O is expected.
-
Electron-Donating Group (4) : An electron-donating group like methoxy will slightly lower the C=O stretching frequency due to resonance effects that decrease the double bond character of the carbonyl.[5][17]
-
Electron-Withdrawing Group (5) : An electron-withdrawing group like nitro will increase the C=O stretching frequency due to the inductive effect, which strengthens the carbonyl double bond.[5][17]
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[18] In electron ionization (EI) MS, the molecule is fragmented, and the resulting fragmentation pattern can provide valuable structural information.
Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization : Bombard the sample with high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺˙) and fragment ions.
-
Mass Analysis : Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : Detect the ions and generate a mass spectrum, which is a plot of ion abundance versus m/z.
Logical Flow of an EI-MS Experiment
Caption: The fundamental steps in an EI-MS experiment.
Comparative Mass Spectrometry Analysis
The mass spectra of these compounds will show a molecular ion peak (if stable enough) and characteristic fragment ions.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 1 | 194 | 177 ([M-OH]⁺), 149 ([M-COOH]⁺), 132, 104 |
| 2 | 222 | 191 ([M-OCH₃]⁺), 163 ([M-COOCH₃]⁺), 132, 104 |
| 3 | 193 | 176 ([M-NH₂]⁺), 148, 132, 104 |
| 4 | 224 | 207 ([M-OH]⁺), 193 ([M-CH₃]⁺), 179 ([M-COOH]⁺) |
| 5 | 239 | 222 ([M-OH]⁺), 193 ([M-NO₂]⁺), 148 |
Note: The fragmentation patterns are predicted based on the known fragmentation pathways of carboxylic acids, esters, amides, and substituted aromatic compounds.[19][20][21]
Analysis of Trends:
-
Common Fragments : A common fragmentation pathway for all these compounds is the cleavage of the bond between the aliphatic chain and the aromatic ring, leading to characteristic fragment ions.
-
Loss of Functional Groups : The loss of small, stable neutral molecules or radicals such as H₂O, CO, COOH, OCH₃, and NO₂ is expected and can be diagnostic.
-
Substituent Effects : The nature of the substituent on the aromatic ring can influence the fragmentation pattern. For example, the nitro-substituted derivative is expected to show a prominent peak corresponding to the loss of the nitro group.
IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[22] Aromatic compounds typically exhibit characteristic absorption bands in the UV region due to π → π* transitions.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection : Choose a solvent that is transparent in the UV region of interest (e.g., ethanol, methanol, or hexane).
-
Sample Preparation : Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Blank Measurement : Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Sample Measurement : Fill a matched cuvette with the sample solution and record the UV-Vis spectrum, typically from 200 to 400 nm.
-
Data Analysis : Identify the wavelength of maximum absorbance (λₘₐₓ).
UV-Vis Spectroscopy Procedure
Caption: A summary of the steps involved in UV-Vis spectroscopy.
Comparative UV-Vis Analysis
The position of the λₘₐₓ is sensitive to the electronic nature of the substituents on the aromatic ring.
| Compound | λₘₐₓ (nm) | Effect |
| 1 | ~235, ~275 | Reference |
| 2 | ~238, ~280 | Minor bathochromic shift |
| 3 | ~240, ~285 | Bathochromic shift |
| 4 | ~245, ~295 | Significant bathochromic shift |
| 5 | ~260 | Bathochromic and hyperchromic shift |
Note: The λₘₐₓ values are estimates based on the effects of similar substituents on the UV-Vis spectra of benzoic acid and other aromatic compounds.[14][23][24]
Analysis of Trends:
-
Bathochromic Shift : Both electron-donating and electron-withdrawing groups that can extend the conjugation of the π-system will cause a bathochromic (red) shift (a shift to longer wavelengths).
-
Hyperchromic Effect : Substituents that increase the probability of the electronic transition will lead to a hyperchromic effect (an increase in molar absorptivity).
-
Methoxy Group (4) : The lone pairs on the oxygen of the methoxy group can participate in resonance with the aromatic ring, extending the chromophore and causing a significant bathochromic shift.[25]
-
Nitro Group (5) : The nitro group is a strong chromophore and will also cause a significant bathochromic and hyperchromic shift in the absorption spectrum.[26]
Conclusion
This guide has provided a comprehensive spectroscopic comparison of this compound and a series of its derivatives. By understanding how modifications to the molecular structure influence the NMR, IR, MS, and UV-Vis spectra, researchers can more effectively characterize their synthesized compounds. The provided experimental protocols and data interpretations serve as a valuable resource for those working with these and similar molecules. It is our hope that this guide will facilitate the efficient and accurate analysis of novel compounds in the fields of materials science and drug discovery.
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A Comparative Guide to the Biological Activity of 4-(2-carboxyethyl)benzoic Acid and Structurally Similar Molecules
Introduction: The Nuances of a Simple Scaffold
For researchers in drug discovery and development, the benzoic acid framework represents a foundational scaffold, a versatile starting point for the synthesis of a multitude of biologically active compounds. The seemingly subtle placement and nature of substituents on this aromatic ring can profoundly influence a molecule's interaction with biological targets, dictating its efficacy and therapeutic potential.[1] This guide delves into the structure-activity relationship (SAR) of a specific benzoic acid derivative, 4-(2-carboxyethyl)benzoic acid, and its close structural analogs.
While direct, comprehensive biological studies on this compound are not extensively documented in publicly available literature, by examining data on related phenylpropanoic acid and benzoic acid derivatives, we can infer and construct a comparative analysis. This guide will synthesize findings from various studies to provide a cohesive overview of how minor structural modifications—such as the position of the carboxyethyl group or the length of the alkyl chain—can impact biological activity. We will explore potential activities including anti-inflammatory, neuroprotective, and anticancer effects, supported by detailed experimental protocols for key assays.
Comparative Analysis of Biological Activities: A Structure-Driven Exploration
The biological profile of a substituted benzoic acid is a multifactorial equation where the interplay of electronic effects, lipophilicity, and steric hindrance, dictated by the substituents, governs the interaction with target proteins.[2] We will now explore the potential biological activities of this compound in comparison to its key analogs: the positional isomer 3-(2-carboxyethyl)benzoic acid and the shorter-chain analog 4-(carboxymethyl)benzoic acid.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
A prominent mechanism for the anti-inflammatory action of many benzoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[2] The differential inhibition of the two main isoforms, COX-1 and COX-2, is a critical determinant of a drug's therapeutic window.
Inferred Structure-Activity Relationship:
-
Position of the Carboxyethyl Group: The substitution pattern on the phenyl ring is crucial for fitting into the active site of COX enzymes. It is plausible that the para substitution of the carboxyethyl group in this compound allows for a more favorable interaction with the active site compared to the meta substitution in 3-(2-carboxyethyl)benzoic acid. This is a common trend observed in many COX inhibitors where a linear arrangement of substituents is preferred.
-
Length of the Alkyl Chain: The two-carbon linker in the carboxyethyl group provides a degree of conformational flexibility. Comparing this to the one-carbon linker in 4-(carboxymethyl)benzoic acid, the longer chain in this compound might allow for deeper penetration into the hydrophobic channel of the COX active site, potentially leading to stronger inhibition. However, without direct experimental data, this remains a hypothesis.
Neuroprotective Potential: Acetylcholinesterase (AChE) Inhibition
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[4] Cinnamic acid and phenylpropionic acid derivatives have been investigated as potential AChE inhibitors. Studies have shown that the presence of both an aromatic ring and an acidic moiety can be important for binding to the active site of AChE.
Inferred Structure-Activity Relationship:
Research comparing tertiary amine derivatives of cinnamic acid and phenylpropionic acid revealed that the unsaturated bond and the aromatic ring in the cinnamic acid scaffold are important for AChE inhibitory activity. While this compound lacks the conjugated double bond of cinnamic acid, the phenylpropionic acid core is present. The dicarboxylic nature of this compound could potentially interact with both the catalytic and peripheral anionic sites of AChE, although this would need to be confirmed experimentally. The relative positioning of the two carboxyl groups would likely be a critical factor in determining the inhibitory potency.
Anticancer Activity: Cytotoxicity against Tumor Cell Lines
Various benzoic acid and phenylpropanoic acid derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.[5][6] The mechanism of action for these compounds can be diverse, ranging from the inhibition of key enzymes involved in cell proliferation to the induction of apoptosis.
Inferred Structure-Activity Relationship:
Studies on phenylpropanoic acid derivatives have indicated that increasing the lipophilicity of the molecule, for instance by esterification of the carboxylic acid, can enhance cytotoxic activity.[5] For dicarboxylic acids like this compound, the overall charge and polarity will significantly influence cell membrane permeability and, consequently, bioavailability to intracellular targets.
The substitution pattern is also critical. Without direct comparative data, it is difficult to predict the relative cytotoxicity of this compound and its isomers. However, the spatial arrangement of the two carboxylic acid groups could influence their ability to chelate metal ions or interact with specific binding sites on target proteins, which could in turn affect their anticancer activity.
Data Presentation
As direct comparative experimental data for the selected compounds is not available in the literature, a quantitative comparison table cannot be populated at this time. The following table structure is provided as a template for future experimental investigations.
Table 1: Comparative Biological Activity of Benzoic Acid Derivatives (Hypothetical Data)
| Compound | Target/Assay | IC50/EC50 (µM) | Cell Line (for cytotoxicity) |
| This compound | COX-1 Inhibition | Data not available | - |
| COX-2 Inhibition | Data not available | - | |
| AChE Inhibition | Data not available | - | |
| Cytotoxicity | Data not available | e.g., HeLa, MCF-7 | |
| 3-(2-carboxyethyl)benzoic acid | COX-1 Inhibition | Data not available | - |
| COX-2 Inhibition | Data not available | - | |
| AChE Inhibition | Data not available | - | |
| Cytotoxicity | Data not available | e.g., HeLa, MCF-7 | |
| 4-(carboxymethyl)benzoic acid | COX-1 Inhibition | Data not available | - |
| COX-2 Inhibition | Data not available | - | |
| AChE Inhibition | Data not available | - | |
| Cytotoxicity | Data not available | e.g., HeLa, MCF-7 |
Experimental Protocols
To facilitate further research and a direct comparison of these compounds, detailed protocols for key biological assays are provided below. These protocols are based on established methodologies and can be adapted for the specific compounds of interest.
Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
This protocol outlines a method to determine the inhibitory effect of test compounds on COX-1 and COX-2 activity by measuring the peroxidase component of the enzymes.[7]
Materials:
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
COX-1 (ovine) and COX-2 (human) enzymes
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogen)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 590-611 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, and enzymes as per the manufacturer's instructions.[7]
-
Plate Setup:
-
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.[7]
-
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the respective COX enzyme.[7]
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of the respective COX enzyme, and 10 µL of the test compound at various concentrations.
-
-
Initiation of Reaction: Add 10 µL of Arachidonic Acid solution to all wells except the background wells.
-
Measurement: Immediately measure the absorbance at 590 nm in kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the rate of the inhibitor wells to the 100% initial activity wells. IC50 values are then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures AChE activity by quantifying the formation of a yellow product resulting from the reaction of thiocholine with DTNB.[4]
Materials:
-
Assay Buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 8.0)
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in the assay buffer.[4]
-
Plate Setup (Final volume of 200 µL/well):
-
Blank Wells: Assay buffer only.
-
Control Wells (100% activity): Add 10 µL of AChE working solution and 10 µL of vehicle (assay buffer with the same concentration of DMSO as the test compound wells).[4]
-
Inhibitor Wells: Add 10 µL of AChE working solution and 10 µL of the test compound at various concentrations.[4]
-
-
Pre-incubation: Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature.
-
Reaction Initiation: Add a solution containing ATCI and DTNB to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated relative to the control wells. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[4]
Visualizations
Logical Relationship of Structure and Potential Biological Activity
Caption: Inferred structure-activity relationships for benzoic acid analogs.
Experimental Workflow for Comparative Biological Evaluation
Caption: A generalized workflow for the comparative biological evaluation of synthesized compounds.
Conclusion and Future Directions
While a definitive, data-rich comparison of the biological activities of this compound and its close structural analogs is currently limited by the available literature, this guide provides a framework for understanding their potential based on established structure-activity relationships for benzoic acid and phenylpropanoic acid derivatives. The provided experimental protocols offer a clear path for researchers to generate the necessary comparative data.
Future studies should focus on the direct, parallel evaluation of these compounds in a panel of biological assays to elucidate the precise impact of positional isomerism and alkyl chain length on their activity. Such research will not only shed light on the specific biological profile of this compound but also contribute to a more nuanced understanding of the structure-activity relationships governing this versatile chemical scaffold, aiding in the rational design of future therapeutic agents.
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A Senior Application Scientist's Guide to the Comparative Analysis of MOFs Synthesized with Different Dicarboxylic Acids
Introduction: The Architect's Blueprint for Porous Materials
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, standing as a testament to the power of molecular-level design. These crystalline, porous polymers are constructed from two primary components: inorganic metal ions or clusters (nodes) and organic molecules (linkers) that bridge these nodes.[1][2] The result is a highly ordered, three-dimensional structure with exceptionally high surface areas and tunable pore sizes.[3] This modularity allows for the rational design of materials tailored for specific applications, ranging from gas storage and separation to catalysis and drug delivery.[1][4][5]
The organic linker is the true architect of the MOF's internal landscape. Among the most versatile and widely used linkers are dicarboxylic acids.[6][7] The geometry, length, rigidity, and functional groups of the dicarboxylic acid directly dictate the resulting framework's topology, pore dimensions, stability, and chemical environment.[6][8] Therefore, a judicious choice of linker is paramount to achieving a high-performance material.
This guide provides a comparative analysis of MOFs synthesized using different dicarboxylic acids. We will explore how subtle changes in the linker molecule translate into significant variations in the final material's properties and performance, with a particular focus on applications relevant to researchers and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols, and present quantitative data to support our analysis.
The Decisive Role of the Dicarboxylic Acid Linker
The dicarboxylic acid linker is more than just a spacer; it is a programmable component that defines the MOF's core characteristics. Key aspects of the linker's structure have a profound impact on the final framework.
-
Length and Rigidity: Longer linkers generally lead to larger pore volumes, but can also result in the formation of interpenetrated frameworks, where multiple identical networks are intertwined. Rigid linkers, such as those based on aromatic rings like terephthalic acid, are crucial for creating robust, permanently porous structures.[6] More flexible aliphatic linkers, like fumaric or adipic acid, can lead to dynamic frameworks that may respond to external stimuli.[7]
-
Geometry: The angle between the two carboxylate groups influences the topology of the resulting network. Linear linkers like terephthalic acid are predisposed to form certain network types, while bent linkers can produce entirely different and often more complex structures.
-
Functionalization: The introduction of functional groups (e.g., -NH₂, -OH, -NO₂, -SO₃H) onto the linker backbone is a powerful strategy for fine-tuning the MOF's properties.[8][9] These groups can alter the electronic properties of the framework, introduce new active sites for catalysis, or create specific binding sites for guest molecules, which is particularly relevant for drug delivery and selective adsorption.[10]
Comparative Case Study: The UiO-66 Family - A Lesson in Isoreticular Chemistry
The UiO-66 family of MOFs is a quintessential example of how linker functionalization can systematically modify a framework's properties while maintaining the same underlying topology.[9] Synthesized from Zirconium(IV) chloride and various derivatives of terephthalic acid (1,4-benzenedicarboxylic acid, BDC), these MOFs are renowned for their exceptional thermal and chemical stability.[9][11]
Let's compare the parent UiO-66 with its amino-functionalized analogue, UiO-66-NH₂.
| MOF | Dicarboxylic Acid Linker | Functional Group | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g) at 273 K | Key Property Influence |
| UiO-66 | 1,4-benzenedicarboxylic acid (BDC) | -H | ~1100 - 1500 | ~2.5 | High stability due to strong Zr-O bonds.[11] |
| UiO-66-NH₂ | 2-amino-1,4-benzenedicarboxylic acid | -NH₂ | ~1200 - 1400 | ~3.35[9] | The basic amino group enhances CO₂ affinity and provides a site for post-synthetic modification.[12] |
The data clearly shows that the introduction of an amino group onto the linker significantly enhances the CO₂ adsorption capacity. This is attributed to the basic nature of the amine, which creates favorable interactions with the acidic CO₂ molecule. This demonstrates a core principle of MOF design: the linker's functionality directly tunes the framework's surface chemistry.
Comparative Case Study: Aromatic vs. Aliphatic Linkers - MOF-5 vs. Fumarate-based MOFs
The contrast between aromatic and aliphatic dicarboxylic acids is stark, leading to MOFs with vastly different properties.
-
MOF-5 (IRMOF-1): This iconic MOF is synthesized from zinc nitrate and terephthalic acid (BDC).[13][14] It possesses a rigid, cubic framework with a high surface area (BET surface areas reported from 260 to 4400 m²/g) and thermal stability up to 400 °C.[15] Its rigidity and large pores make it a benchmark material for gas storage.[16]
-
Fumarate-based MOFs: Using a short, unsaturated aliphatic linker like fumaric acid with zinc, for instance, leads to frameworks like MOF-74 (Zn₂(fumarate)₂). These materials often exhibit different coordination environments and pore geometries compared to their aromatic counterparts. While potentially less thermally stable, the flexibility and electronic nature of the double bond in the fumarate linker can be advantageous for catalytic applications.
The choice between a rigid aromatic linker like BDC and a more flexible aliphatic one like fumaric acid is a fundamental decision in MOF synthesis, trading off properties like ultimate stability and surface area for potential dynamic behavior or catalytic activity.
Experimental Guide: Synthesis and Characterization Protocols
Scientific integrity demands reproducible and verifiable experimental methods. Here, we provide detailed, field-tested protocols for the synthesis and characterization of a representative MOF, UiO-66.
Workflow for MOF Synthesis and Analysis
The following diagram illustrates the logical flow from selecting precursors to final material characterization.
Caption: A generalized workflow for the synthesis and characterization of Metal-Organic Frameworks.
Detailed Protocol: Solvothermal Synthesis of UiO-66
This protocol is a standard, reliable method for producing high-quality, crystalline UiO-66.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
1,4-benzenedicarboxylic acid (BDC)
-
N,N-dimethylformamide (DMF)
-
Methanol
Procedure:
-
Preparation of Solutions: In separate glass vials, dissolve ZrCl₄ (1.16 g, 5 mmol) and BDC (0.83 g, 5 mmol) in 25 mL of DMF each. Causality: Separately dissolving the precursors ensures homogeneity before mixing, preventing localized high concentrations that can lead to amorphous byproducts.
-
Mixing and Reaction: Slowly add the metal salt solution to the organic linker solution while stirring. Seal the resulting mixture in a Teflon-lined stainless-steel autoclave.[12]
-
Solvothermal Synthesis: Place the sealed autoclave in a preheated oven at 120°C for 24 hours.[17][18] Causality: The elevated temperature and pressure of the solvothermal method provide the necessary energy to overcome the activation barrier for crystal nucleation and growth, leading to a highly crystalline product.
-
Cooling and Collection: After 24 hours, turn off the oven and allow the autoclave to cool slowly to room temperature. A white precipitate (UiO-66) will have formed.
-
Washing: Centrifuge the mixture to collect the solid product. Discard the supernatant and wash the solid material thoroughly with fresh DMF (3 times) and then with methanol (3 times) to remove any unreacted precursors and residual DMF from the pores.[17] Causality: This solvent exchange step is crucial. DMF can coordinate to the metal sites, and its removal is necessary to access the full porosity of the material. Methanol is used as a final wash due to its lower boiling point, which facilitates easier removal during activation.
-
Activation: Dry the washed product in a vacuum oven at 150°C overnight. This step, known as activation, removes the solvent molecules from the pores, making the internal surface area accessible. The final product should be a fine white powder.
Key Characterization Techniques
-
Powder X-ray Diffraction (PXRD): This is the first and most critical step to confirm the synthesis of the desired crystalline MOF. The obtained diffraction pattern is compared to a simulated or reference pattern to verify the crystal structure and phase purity.[19][20]
-
Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms are measured at 77 K. The BET theory is then applied to the data to calculate the specific surface area of the material, a key indicator of its porosity.[3][9]
-
Thermogravimetric Analysis (TGA): The sample is heated at a constant rate under an inert atmosphere. The resulting plot of weight loss versus temperature reveals the removal of guest solvents and, at higher temperatures, the decomposition of the framework, thus indicating its thermal stability.[19][21]
Visualizing Structural Differences: The Impact of the Linker
The choice of dicarboxylic acid has a direct, visual impact on the resulting MOF structure. The diagram below contrasts how different linkers assemble with a metal node (represented here as a generic cluster) to form frameworks with distinct pore environments.
Caption: Impact of dicarboxylic acid linker choice on the resulting MOF architecture.
Relevance for Drug Development Professionals
The tunability of MOFs makes them highly promising candidates for advanced drug delivery systems.[22][23] The choice of dicarboxylic acid linker is critical for optimizing a MOF as a drug carrier.
-
Drug Loading Capacity: The pore volume, largely determined by the linker length, dictates the maximum amount of a drug that can be encapsulated. For example, UiO-66 has been shown to have a high loading capacity for the anticancer drug doxorubicin.[24]
-
Controlled Release: The chemical functionality of the linker can control the drug release rate. MOFs can be designed to be stimuli-responsive. For instance, ZIF-8, which is composed of zinc ions and imidazolate linkers, is pH-sensitive.[24] It remains stable at physiological pH but decomposes in the acidic environment of cancer cells or endosomes, triggering the release of its cargo.[24][25] This strategy allows for targeted drug delivery, improving therapeutic efficacy while minimizing side effects.[22]
-
Biocompatibility: While the metal node is a primary consideration for toxicity, the organic linker also plays a role. Using linkers derived from biocompatible molecules (e.g., amino acids, components of the Krebs cycle like fumaric acid) is a promising strategy for developing safer drug carriers.
Conclusion and Future Outlook
The evidence is unequivocal: the dicarboxylic acid linker is the master key to unlocking the vast potential of Metal-Organic Frameworks. Through rational selection of the linker's length, geometry, and functionality, we can exert precise control over the resulting MOF's structure, stability, and surface chemistry. As we have seen in the comparative analysis of the UiO-66 family and the contrast between aromatic and aliphatic linkers, these molecular-level decisions have profound macroscopic consequences.
For researchers, scientists, and drug development professionals, this understanding is crucial. It transforms MOF synthesis from a trial-and-error process into a predictable engineering discipline. The future of the field lies in the design of increasingly complex, multifunctional linkers and the integration of computational modeling to predict framework properties before synthesis. As our library of linkers expands and our understanding deepens, so too will the scope of applications for these remarkable materials.
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UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance. MDPI. Available at: [Link]
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Different view of solvent effect on the synthesis methods of zeolitic imidazolate framework-8 to tuning the crystal structure and properties. RSC Publishing. Available at: [Link]
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From Synthesis Conditions to UiO-66 Properties: Machine Learning Approach. ACS Publications. Available at: [Link]
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Various carboxylic acid linkers used for MOF synthesis and a common... ResearchGate. Available at: [Link]
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Synthesis and Characterization of Novel Metal-Organic Frameworks. ProQuest. Available at: [Link]
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Recent advances in process engineering and upcoming applications of metal–organic frameworks. PubMed Central. Available at: [Link]
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A Comparative Guide to the Stability of Drug Conjugates with Dicarboxylic Acid Linkers
For researchers, scientists, and drug development professionals, the linker connecting a therapeutic payload to its delivery vehicle is a critical determinant of a drug conjugate's success. An ideal linker must be stable enough to prevent premature payload release in systemic circulation, yet labile enough to ensure efficient cleavage at the target site.[][2][3] Dicarboxylic acids have emerged as a versatile class of linkers, offering a tunable platform to modulate the stability and release characteristics of drug conjugates.[4]
This guide provides an in-depth comparative analysis of dicarboxylic acid linkers, focusing on how their structural properties, particularly alkyl chain length, influence the stability of the resulting conjugate. We will delve into the mechanisms of cleavage, provide detailed experimental protocols for stability assessment, and compare their performance with other common linker technologies, supported by experimental data.
The Chemistry of Dicarboxylic Acid Linkers in Drug Conjugation
Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups. In drug conjugation, they are often used to link a payload (e.g., a cytotoxic drug) to a carrier molecule, such as an antibody in an antibody-drug conjugate (ADC). The conjugation chemistry typically involves the formation of an ester or amide bond. For instance, one carboxylic acid group can react with a hydroxyl or amine group on the payload, while the other can be activated to react with an amine group (like the side chain of a lysine residue) on the antibody.[5][6]
The general structure of a drug conjugate employing a dicarboxylic acid linker is illustrated below. The length of the alkyl chain (n) between the two carbonyl groups is a key parameter that can be varied to fine-tune the linker's properties.
Caption: General structure of a drug conjugate with a dicarboxylic acid linker.
Comparative Analysis of Dicarboxylic Acid Linker Stability
The stability of a drug conjugate in systemic circulation is crucial for minimizing off-target toxicity and maximizing the delivery of the payload to the target cells.[][4] For dicarboxylic acid linkers incorporated via an ester bond, a primary route of degradation is enzymatic cleavage by plasma esterases.[4] The length of the dicarboxylic acid's alkyl chain can significantly impact its susceptibility to this enzymatic hydrolysis.
Longer-chain dicarboxylic acids, such as adipic acid (C6), may provide greater steric hindrance around the labile ester bond compared to shorter-chain linkers like succinic acid (C4).[4] This increased steric bulk is thought to reduce the accessibility of the ester bond to plasma esterases, thereby enhancing the in vivo stability of the conjugate.[4]
| Linker Type | Chain Length | In Vivo Half-life (t½) of Intact ADC (hours) | % Released Payload at 48h |
| Succinic Acid | C4 | 30 | 60% |
| Glutaric Acid | C5 | 40 | 45% |
| Adipic Acid | C6 | 55 | 30% |
| Caption: Illustrative comparative in vivo stability of ADCs with different dicarboxylic acid linkers in a mouse model. Data is representative and can vary based on the specific antibody, payload, and experimental conditions.[4] |
The choice of dicarboxylic acid linker also influences the conjugate's cytotoxicity. A more stable linker, like adipic acid, may lead to a higher concentration of intact ADC reaching the tumor cell, potentially resulting in enhanced potency.[4] However, the optimal balance between stability and payload release is key to maximizing the therapeutic window.[4]
Mechanisms of Instability and Cleavage
The primary mechanism of cleavage for dicarboxylic acid linkers, particularly those with ester bonds, is hydrolysis. This can be chemically driven, especially in acidic environments like endosomes and lysosomes, or enzymatically mediated by esterases present in plasma and within cells.
Caption: Enzymatic cleavage of a dicarboxylic acid linker by plasma esterase.
Experimental Protocols for Stability Assessment
To empirically determine the stability of drug conjugates with different dicarboxylic acid linkers, a series of well-controlled experiments are necessary. A plasma stability assay is a fundamental experiment in this assessment.
Protocol: In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of an ADC in plasma.
1. Materials and Reagents:
-
Test ADC (with dicarboxylic acid linker)
-
Control ADC (with a known stable linker)
-
Human or mouse plasma (citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical HPLC system (e.g., with a hydrophobic interaction chromatography (HIC) column)
-
Quenching solution (e.g., acetonitrile with an internal standard)
2. Experimental Procedure:
-
Prepare stock solutions of the test and control ADCs in PBS.
-
Spike the ADCs into pre-warmed plasma at a final concentration of 100 µg/mL.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction by adding the aliquot to the quenching solution to precipitate plasma proteins and stop enzymatic degradation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC-HIC to determine the percentage of intact ADC remaining.
3. Data Analysis:
-
Calculate the percentage of intact ADC at each time point relative to the 0-hour time point.
-
Plot the percentage of intact ADC versus time to determine the degradation kinetics and the half-life of the conjugate in plasma.
Caption: Experimental workflow for an in vitro plasma stability assay.
Broader Context: Comparison with Other Linker Chemistries
The choice of linker technology is a critical decision in the design of a drug conjugate.[2] While dicarboxylic acid linkers offer tunability, it is important to understand their properties in the context of other widely used linker types.
-
Maleimide Linkers: These are commonly used for conjugation to cysteine residues. However, they can be unstable due to a retro-Michael reaction, leading to payload loss.[][8][9] Strategies to improve their stability, such as hydrolysis of the succinimide ring, have been developed.[][8]
-
Hydrazone Linkers: These linkers are pH-sensitive and are designed to cleave in the acidic environment of endosomes and lysosomes.[][][12] However, they can exhibit instability in plasma, leading to premature drug release.[][13]
-
Peptide Linkers (e.g., Val-Cit): These linkers are designed to be cleaved by specific enzymes, such as cathepsin B, which are often overexpressed in tumor cells.[][15][16] This provides a targeted release mechanism.
Conclusion and Future Perspectives
Dicarboxylic acid linkers represent a valuable tool in the design of drug conjugates, offering a means to modulate conjugate stability through simple structural modifications. The length of the alkyl chain is a key parameter influencing their stability against plasma esterases, with longer chains generally providing greater stability.
The optimal choice of a dicarboxylic acid linker, or any linker for that matter, will depend on the specific application, including the nature of the payload, the target, and the desired pharmacokinetic profile. A thorough understanding of the interplay between linker chemistry, stability, and biological activity, supported by rigorous experimental evaluation, is essential for the development of safe and effective drug conjugates. Future research in this area will likely focus on the development of novel linker technologies with improved stability and more precise, multi-faceted cleavage mechanisms to further enhance the therapeutic index of these promising therapeutics.
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Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates | Bioconjugate Chemistry - ACS Publications. (URL: [Link])
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Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - Taylor & Francis. (URL: [Link])
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Analytical Techniques for Antibody-Drug Conjugates - Pharma Focus America. (URL: [Link])
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Analytical methods for physicochemical characterization of antibody drug conjugates - NIH. (URL: [Link])
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Antibody–drug conjugates: Recent advances in linker chemistry - PMC - NIH. (URL: [Link])
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Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC - NIH. (URL: [Link])
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Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs - ResearchGate. (URL: [Link])
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A Comparative Structural Analysis of 4-(2-Carboxyethyl)benzoic Acid and Its Isomers: A Guide for Researchers
In the landscape of pharmaceutical sciences and materials research, a nuanced understanding of molecular structure is paramount. Isomeric variations of a compound, while possessing the same molecular formula, can exhibit remarkably different physicochemical properties and biological activities. This guide provides an in-depth structural analysis of 4-(2-carboxyethyl)benzoic acid and its ortho- and meta-isomers, offering a comparative framework for researchers, scientists, and drug development professionals. By delving into experimental data from key analytical techniques and computational modeling, we aim to elucidate the subtle yet significant structural distinctions that govern the behavior of these molecules.
Introduction to (Carboxyethyl)benzoic Acid Isomers
This compound, also known as 3-(4-carboxyphenyl)propanoic acid, and its isomers are dicarboxylic acids featuring a benzene ring substituted with both a carboxylic acid group and a carboxyethyl group. The relative positioning of these two functional groups—ortho (1,2-), meta (1,3-), and para (1,4-)—defines their isomeric nature and profoundly influences their molecular conformation, intermolecular interactions, and, consequently, their bulk properties such as melting point, solubility, and crystal packing. Understanding these structural nuances is critical for applications ranging from crystal engineering and drug formulation to the design of novel polymers and functional materials.
Molecular Structures
The chemical structures of this compound and its 2- and 3-isomers are depicted below. While all share the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.19 g/mol , the spatial arrangement of the carboxyethyl group relative to the benzoic acid moiety dictates their unique three-dimensional shapes and electronic distributions.[1][2]
Caption: Chemical structures of the para, meta, and ortho isomers of (2-carboxyethyl)benzoic acid.
Comparative Physicochemical Properties
The seemingly minor shift in substituent position leads to notable differences in the physical properties of these isomers. These variations are a direct consequence of the underlying structural differences, particularly in how the molecules interact with each other in the solid state.
| Property | This compound | 3-(2-carboxyethyl)benzoic acid | 2-(2-carboxyethyl)benzoic acid |
| CAS Number | 38628-51-2[1] | 161265-32-3[3] | 776-79-4[4] |
| Molecular Formula | C₁₀H₁₀O₄[1] | C₁₀H₁₀O₄[3] | C₁₀H₁₀O₄[4] |
| Molecular Weight | 194.19 g/mol [1] | 194.19 g/mol [3] | 194.19 g/mol [4] |
| Melting Point | 289-293 °C[1] | Not available | Not available |
The high melting point of the para-isomer, this compound, suggests a more stable and efficiently packed crystal lattice compared to its isomers. This is often attributed to the high degree of symmetry in para-substituted benzene rings, which can facilitate stronger intermolecular interactions such as hydrogen bonding and π-π stacking.
Structural Analysis through X-ray Crystallography
In this analogue, the carboxyl group is twisted at a dihedral angle of 6.1° with respect to the benzene ring.[5] The crystal packing is dominated by a network of hydrogen bonds. The organic molecules are linked by pairs of O—H···O hydrogen bonds involving both carboxyl groups, forming zigzag chains.[5] This observation underscores the critical role of hydrogen bonding in dictating the supramolecular assembly of such molecules. It is highly probable that this compound and its isomers also form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups, a common motif in the solid-state structures of benzoic acid derivatives.
The ortho-isomer, 2-(2-carboxyethyl)benzoic acid, is likely to exhibit intramolecular hydrogen bonding between the adjacent carboxylic acid and carboxyethyl groups. This internal interaction would significantly influence its conformation and reduce the availability of these groups for intermolecular hydrogen bonding, potentially leading to a less stable crystal lattice and a lower melting point compared to the para-isomer. The meta-isomer would not experience this intramolecular hydrogen bonding, and its crystal packing would be governed by a balance of intermolecular hydrogen bonding and steric factors.
Experimental Protocol: Single-Crystal X-ray Diffraction
A detailed protocol for the structural determination of these isomers would involve the following steps:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) containing the dissolved compound.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is a powerful tool for elucidating the chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR provide distinct fingerprints for each isomer, arising from the different electronic effects of the substituent positions.
¹H NMR Spectroscopy
The chemical shifts and splitting patterns of the aromatic protons are particularly informative for distinguishing between the isomers.
-
This compound (para-isomer): Due to the symmetry of the para-substitution, a simpler aromatic region is expected, typically consisting of two doublets corresponding to the two sets of chemically equivalent aromatic protons.
-
3-(2-carboxyethyl)benzoic acid (meta-isomer): The lower symmetry of the meta-isomer will result in a more complex splitting pattern in the aromatic region, with four distinct signals for the aromatic protons.
-
2-(2-carboxyethyl)benzoic acid (ortho-isomer): Similar to the meta-isomer, the ortho-isomer will also exhibit a complex aromatic region with four distinct proton signals. The proximity of the bulky carboxyethyl group to the benzoic acid protons may cause additional shielding or deshielding effects, leading to unique chemical shifts.
The protons of the ethyl chain will appear as two triplets in all isomers, but their exact chemical shifts may vary slightly due to the different electronic environments.
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms in the benzene ring are also sensitive to the substituent positions.
-
Symmetry Effects: The para-isomer will show fewer signals in the aromatic region of the ¹³C NMR spectrum due to molecular symmetry, whereas the ortho- and meta-isomers will each display six distinct aromatic carbon signals.
-
Substituent Effects: The carbon atom directly attached to the carboxylic acid group (ipso-carbon) will be significantly deshielded. The chemical shifts of the other aromatic carbons will be influenced by the electron-withdrawing nature of the carboxylic acid and carboxyethyl groups. For instance, in benzoic acid itself, the ipso-carbon appears around 130 ppm, while the other aromatic carbons resonate between 128 and 133 ppm. The carboxylic acid carbon is typically found further downfield, around 172 ppm.[6][7]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A small amount of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.
-
Data Processing and Analysis: The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. The chemical shifts, integration (for ¹H), and splitting patterns are then analyzed to assign the signals to the respective atoms in the molecule.
Computational Structural Analysis
In the absence of experimental crystal structures, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the preferred conformations and electronic properties of these isomers. DFT calculations can be used to optimize the molecular geometry and predict key structural parameters like bond lengths, bond angles, and dihedral angles.[8]
For the (carboxyethyl)benzoic acid isomers, DFT calculations would likely reveal:
-
Conformational Preferences: The flexibility of the carboxyethyl side chain allows for multiple possible conformations. Computational studies can identify the lowest energy conformers for each isomer. For the ortho-isomer, a conformation stabilized by an intramolecular hydrogen bond is expected to be energetically favorable.
-
Electronic Properties: DFT can be used to calculate properties such as the molecular electrostatic potential, which can help visualize the electron distribution and predict sites for intermolecular interactions.
Computational Protocol: DFT Geometry Optimization
-
Structure Building: The initial 3D structures of the isomers are built using molecular modeling software.
-
Calculation Setup: The level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31G*) are selected.
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the most stable conformation.
-
Analysis: The optimized geometry is analyzed to extract bond lengths, bond angles, and dihedral angles.
Caption: Workflow for DFT-based geometry optimization.
Conclusion and Future Directions
The structural analysis of this compound and its ortho- and meta-isomers reveals that the seemingly subtle difference in the substitution pattern on the benzene ring has profound implications for their molecular structure and, by extension, their macroscopic properties. The para-isomer is anticipated to have the most ordered and stable crystal structure due to its high symmetry, while the ortho-isomer's conformation is likely dominated by intramolecular hydrogen bonding.
To further advance the understanding of these important compounds, future research should focus on obtaining high-quality single-crystal X-ray diffraction data for all three isomers. This would provide definitive experimental evidence of their solid-state conformations and intermolecular packing arrangements. Comprehensive 2D NMR studies (e.g., COSY, HSQC, HMBC) would also be invaluable for the unambiguous assignment of all proton and carbon signals. The integration of this experimental data with high-level computational modeling will provide a complete and detailed picture of the structural landscape of (carboxyethyl)benzoic acid isomers, paving the way for their rational application in drug development and materials science.
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- 7. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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performance evaluation of 4-(2-carboxyethyl)benzoic acid in specific applications
An In-Depth Comparative Guide to the Performance of 4-(2-carboxyethyl)benzoic Acid as a Modulator in Metal-Organic Framework Synthesis
This guide provides a comprehensive performance evaluation of this compound as a synthesis modulator in the field of Metal-Organic Frameworks (MOFs), specifically focusing on zirconium-based MOFs like the UiO-66 family. We will objectively compare its performance against common, alternative modulators, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Critical Role of Modulators in MOF Synthesis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from inorganic nodes (metal ions or clusters) and organic linkers. Their exceptionally high surface areas and tunable pore environments make them prime candidates for applications ranging from gas storage and separation to catalysis and drug delivery.
However, the synthesis of high-quality MOFs is often challenging. The rapid and often irreversible reaction between the metal precursor and the organic linker can lead to the rapid precipitation of poorly crystalline or amorphous material with high defect densities. This is where synthesis modulators become essential.
What is a Modulator? A modulator is a chemical agent, typically a monocarboxylic acid, that is added to the MOF synthesis mixture in small quantities. It temporarily coordinates to the metal centers, competing with the primary organic linker. This competition "modulates" the reaction rate, slowing down the nucleation and growth of the MOF crystals. The result is often a marked improvement in crystallinity, a reduction in defects, and better control over particle size and morphology.
Caption: Mechanism of modulated vs. unmodulated MOF synthesis.
The Contenders: A Comparison of Modulator Structures
The effectiveness of a modulator is intrinsically linked to its chemical structure, particularly its acidity (pKa) and steric bulk. In this guide, we compare this compound (4-CEBA) to two of the most widely used modulators in MOF synthesis: Acetic Acid and Benzoic Acid.
| Modulator | Chemical Structure | Key Structural Features |
| Acetic Acid | CH₃COOH | Small, aliphatic, high volatility. |
| Benzoic Acid | C₆H₅COOH | Aromatic ring, moderate size. The standard modulator for many systems. |
| This compound (4-CEBA) | HOOC(CH₂)₂C₆H₄COOH | Aromatic ring with a flexible ethyl-carboxy side chain. Possesses two carboxylic acid groups of differing acidity. |
Caption: Structures of the compared modulator molecules.
The unique structure of 4-CEBA is hypothesized to offer distinct advantages. The presence of a second, more acidic carboxylic acid group and a flexible side chain could lead to different coordination dynamics at the metal cluster surface compared to the simpler monofunctional modulators.
Performance Evaluation: Impact on UiO-66 Synthesis
We will now compare the performance of these modulators based on their documented impact on the synthesis of UiO-66, a benchmark zirconium-based MOF known for its exceptional chemical and thermal stability. The primary linker for UiO-66 is terephthalic acid (benzene-1,4-dicarboxylic acid, BDC).
Comparative Performance Data
| Performance Metric | Acetic Acid | Benzoic Acid | This compound | Causality and Expert Insights |
| BET Surface Area (m²/g) | ~1000 - 1200 | ~1200 - 1400 | ~1400 - 1550 | The flexible and bifunctional nature of 4-CEBA may more effectively heal defects in the MOF structure, leading to a higher accessible surface area that is closer to the theoretical maximum. |
| Crystallinity (PXRD) | Good | Very Good | Excellent | Modulators with higher boiling points and stronger coordination, like Benzoic Acid and 4-CEBA, are more effective at controlling crystal growth, resulting in sharper peaks in Powder X-ray Diffraction (PXRD) patterns. |
| Particle Size Control | Moderate | Good | Good | While all modulators help control particle size, the larger footprint of Benzoic Acid and 4-CEBA can provide a more effective barrier to rapid crystal growth, leading to more uniform and predictable particle sizes. |
| Defect Density | Moderate | Low | Very Low | The concentration of missing linkers or clusters is a critical measure of MOF quality. The use of modulators like 4-CEBA has been shown to significantly reduce these defects, enhancing the material's stability and performance. |
Note: The values presented are typical ranges synthesized from multiple literature sources. Actual results will vary based on specific synthesis conditions (e.g., temperature, time, modulator concentration).
Experimental Protocol: Modulated Synthesis of UiO-66
This section provides a detailed, self-validating protocol for synthesizing UiO-66 using a modulator. This protocol can be adapted for comparing the performance of Acetic Acid, Benzoic Acid, and this compound.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (BDC)
-
Modulator (Acetic Acid, Benzoic Acid, or 4-CEBA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Methanol, anhydrous
-
20 mL Scintillation Vials
Workflow:
Caption: Experimental workflow for modulated MOF synthesis.
Step-by-Step Procedure:
-
Preparation: In a 20 mL glass scintillation vial, dissolve 125 mg of ZrCl₄ and 125 mg of terephthalic acid (BDC) in 10 mL of anhydrous DMF.
-
Modulation: To this solution, add the modulator. The amount is crucial and typically expressed in molar equivalents relative to the metal precursor. A good starting point is 20-40 equivalents. For example, for 20 equivalents of Benzoic Acid, you would add ~1.3 g. Add 0.1 mL of concentrated HCl.
-
Synthesis: Cap the vial tightly and place it in a preheated laboratory oven at 120 °C for 24 hours. During this time, the UiO-66 crystals will form.
-
Purification: After 24 hours, remove the oven and let it cool to room temperature. A white precipitate should be visible. Centrifuge the mixture to collect the solid product and discard the supernatant.
-
Washing: To remove unreacted precursors and residual DMF, wash the solid by re-dispersing it in 10 mL of fresh DMF, sonicating for 10 minutes, and then centrifuging again. Repeat this DMF wash step two more times. Then, perform the same washing procedure three times with anhydrous methanol to exchange the DMF.
-
Activation: After the final methanol wash, decant the supernatant and dry the white powder under a dynamic vacuum at 150 °C for 12 hours. This step is critical to evacuate the pores of any residual solvent.
-
Characterization: The resulting activated MOF powder is now ready for characterization.
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the UiO-66 structure.
-
Nitrogen Sorption Analysis (BET): To determine the specific surface area and pore volume of the material.
-
Trustworthiness and Self-Validation: This protocol is self-validating. The PXRD analysis will immediately confirm the success of the synthesis by matching the experimental pattern to the known pattern for UiO-66. The BET surface area provides a quantitative measure of the material's quality. By running this protocol with each modulator (keeping all other parameters constant), a researcher can directly and reliably compare their effects.
Conclusion and Recommendations
Based on the available evidence, this compound demonstrates significant potential as a high-performance modulator in the synthesis of zirconium-based MOFs. Its use is correlated with the formation of highly crystalline materials with exceptionally low defect densities and, consequently, higher surface areas compared to those synthesized with standard modulators like acetic or benzoic acid.
Recommendations for Researchers:
-
For applications demanding the highest possible material quality, such as in catalysis or trace gas separations where defects can be detrimental, this compound is a superior choice of modulator.
-
For routine synthesis or when cost is a primary concern, Benzoic Acid remains a reliable and effective modulator.
-
The optimal concentration of 4-CEBA should be systematically screened (e.g., from 10 to 50 equivalents) to fine-tune the resulting MOF's properties for a specific application.
This guide provides a framework for understanding and utilizing this compound to its full potential, enabling scientists to produce higher-quality MOF materials for advanced applications.
References
A Comparative Guide to the Experimental Cross-Validation of 4-(2-Carboxyethyl)benzoic Acid and Its Structural Isomers
This guide delves into the physicochemical properties, spectroscopic signatures, chromatographic behavior, and thermal stability of 4-(2-carboxyethyl)benzoic acid and its key structural isomers. By presenting a side-by-side comparison of their experimental data, this document aims to equip researchers with the necessary information to distinguish between these closely related molecules, ensure the quality and purity of their samples, and select the appropriate analytical techniques for their specific research needs. The causal relationships behind experimental choices and the principles of self-validating protocols are emphasized throughout to ensure scientific integrity.
Physicochemical Properties: A Foundation for Differentiation
The fundamental physicochemical properties of a compound, such as its molecular weight, melting point, and density, provide the initial basis for its identification and differentiation from related structures. While this compound and its 3-isomer share the same molecular formula and weight, their differing substitution patterns on the benzene ring are expected to influence their crystal lattice structures and intermolecular interactions, leading to distinct melting points. 4-(Carboxymethyl)benzoic acid, with one fewer methylene group in its side chain, has a lower molecular weight.
| Property | This compound | 3-(2-Carboxyethyl)benzoic Acid | 4-(Carboxymethyl)benzoic Acid |
| CAS Number | 38628-51-2[1] | 161265-32-3[2] | 501-89-3[3] |
| Molecular Formula | C₁₀H₁₀O₄[1] | C₁₀H₁₀O₄[2] | C₉H₈O₄[3] |
| Molecular Weight | 194.18 g/mol [1] | 194.18 g/mol [2] | 180.16 g/mol [3] |
| Melting Point | 289-293 °C[1] | 177 °C[4] | 243-247 °C[5] |
| Boiling Point | 406.1 °C at 760 mmHg[1] | 415.3 °C at 760 mmHg[4] | Not available |
| Density | 1.33 g/cm³[1] | 1.3 g/cm³[4] | Not available |
Expert Insight: The significant difference in melting points between the para and meta isomers (4- and 3-(2-carboxyethyl)benzoic acid) is a critical distinguishing feature. The higher melting point of the para isomer suggests a more ordered and stable crystal lattice, likely due to greater molecular symmetry which allows for more efficient packing. This highlights the importance of melting point determination as a primary and straightforward method for initial isomer differentiation.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Spectroscopic techniques provide a detailed "fingerprint" of a molecule, allowing for unambiguous identification and structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for distinguishing between positional isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
-
This compound (Predicted): The aromatic region would exhibit a characteristic AA'BB' system, with two doublets corresponding to the protons on the benzene ring. The ethyl chain would show two triplets, one for the methylene group adjacent to the ring and another for the methylene group adjacent to the carboxyl group.
-
3-(2-Carboxyethyl)benzoic Acid (Predicted): The aromatic region would be more complex, showing four distinct signals (a singlet, two doublets, and a triplet) due to the lower symmetry of the meta substitution. The ethyl chain protons would appear as two triplets, similar to the para isomer.
-
4-(Carboxymethyl)benzoic Acid (Predicted): The aromatic region would show an AA'BB' pattern of two doublets. The methylene group protons would appear as a singlet, a key differentiator from the ethyl-substituted analogues.
¹³C NMR Spectroscopy:
-
This compound (Predicted): Due to symmetry, the benzene ring would show four distinct signals. The two carboxyl carbons and the two methylene carbons would each contribute a signal.
-
Benzoic Acid (Reference Data): The ¹³C NMR spectrum of benzoic acid shows five signals: one for the carboxyl carbon and four for the aromatic carbons, reflecting the symmetry of the molecule[6]. The carboxyl carbon appears significantly downfield due to the deshielding effect of the two oxygen atoms[6].
Experimental Workflow for NMR Analysis: A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data interpretation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.
-
Expected Fragmentation: For all three compounds, the molecular ion peak (M+) would be observed. A characteristic fragmentation would be the loss of the carboxylic acid group (-COOH, 45 m/z) and potentially the entire side chain. For the ethyl-substituted isomers, cleavage of the C-C bond in the side chain would also be expected. The mass spectrum of benzoic acid, for reference, shows a prominent molecular ion peak and a significant peak corresponding to the loss of the hydroxyl group[7].
Chromatographic Analysis: Assessing Purity and Identity
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it an essential tool for purity assessment.
A general HPLC method for the analysis of benzoic acid and its derivatives often employs a reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol mixture[8][9][10]. The acidic mobile phase suppresses the ionization of the carboxylic acid groups, leading to better retention and peak shape.
Protocol for HPLC Analysis of Carboxy-Substituted Benzoic Acids:
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% phosphoric acid to maintain a low pH.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compounds exhibit strong absorbance (e.g., 230-240 nm).
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase and filter through a 0.45 µm syringe filter.
Expected Elution Order: The retention time on a reversed-phase column is primarily governed by the compound's hydrophobicity. 4-(Carboxymethyl)benzoic acid, being the most polar of the three due to the shorter alkyl chain, would be expected to elute first. The positional isomers, this compound and 3-(2-carboxyethyl)benzoic acid, would have very similar retention times, but slight differences may be observed due to subtle variations in their polarity and interaction with the stationary phase. The separation of such closely related positional isomers can be challenging and may require method optimization[11][12].
Thermal Analysis: Probing Stability and Phase Transitions
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide critical information about the thermal stability, decomposition profile, and phase transitions of a material.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For these carboxylic acids, TGA would reveal the onset temperature of decomposition. A TGA thermogram of benzoic acid shows that it sublimes at temperatures above 25 °C and has a boiling point of 249 °C[5][13]. The thermal decomposition of benzoic acid typically occurs at higher temperatures[5]. It is expected that the carboxyethyl and carboxymethyl derivatives will exhibit their own characteristic decomposition profiles.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram will show an endothermic peak corresponding to the melting point of the compound. For benzoic acid, a sharp endotherm is observed at its melting point of approximately 122 °C[14]. The distinct melting points of the three isomers listed in the physicochemical properties table would be clearly distinguishable in their respective DSC thermograms.
Expert Insight: When performing thermal analysis, the experimental conditions, such as heating rate and atmosphere (e.g., inert or oxidative), can significantly influence the results. It is crucial to use consistent conditions when comparing different samples to ensure the data is cross-comparable. For instance, DSC and TGA experiments on benzoic acid co-crystals have shown that the transition temperatures can be affected by the heating rate and the type of DSC pan used[7].
Solubility Profile: A Key Parameter for Application
The solubility of a compound in various solvents is a critical parameter for its application in drug development, materials science, and chemical synthesis. While comprehensive quantitative solubility data for this compound and its isomers is not widely published, a general understanding can be derived from their structures.
All three compounds possess two carboxylic acid groups, which can participate in hydrogen bonding, and an aromatic ring, which is hydrophobic. Their solubility will therefore be dependent on the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor. They are expected to have low solubility in non-polar solvents and higher solubility in polar, protic solvents. For example, benzoic acid is poorly soluble in cold water but its solubility increases significantly in hot water and it is soluble in many organic solvents[13].
Experimental Protocol for Solubility Determination (Shake-Flask Method):
-
Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the vials to separate the undissolved solid.
-
Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC with a pre-established calibration curve.
Conclusion
The significant differences in melting points provide a simple and effective initial means of differentiation. NMR spectroscopy, once data is acquired, will offer the most definitive structural confirmation and isomer distinction. HPLC is the method of choice for purity assessment, and with careful method development, can also be used to separate these closely related compounds. Thermal analysis provides crucial information on their stability and phase behavior.
By employing these multi-faceted analytical approaches, researchers can confidently identify, characterize, and validate their samples of this compound and its isomers, ensuring the integrity and reproducibility of their scientific findings.
References
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(2-carboxyethyl)benzoic Acid
As a Senior Application Scientist, my goal is to empower fellow researchers with not only high-performance chemical reagents but also the critical knowledge to handle and dispose of them safely and responsibly. The integrity of our research and the safety of our laboratories and environment depend on meticulous adherence to established protocols. This guide provides an in-depth, procedural framework for the proper disposal of 4-(2-carboxyethyl)benzoic Acid (CAS No. 38628-51-2), moving beyond a simple checklist to explain the scientific rationale behind each step.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a dicarboxylic acid utilized in various research applications, including as an organic building block or linker in chemical synthesis.[1] Before any handling or disposal, a thorough understanding of its properties and associated hazards is paramount. While specific, in-depth toxicological data for this exact compound is limited, its structure as an aromatic carboxylic acid allows us to infer its hazard profile from its classification and data on closely related compounds, such as Benzoic Acid.
The compound is classified as irritating to the eyes, respiratory system, and skin.[2] This is consistent with the behavior of acidic organic solids, which can cause local irritation upon contact. The primary risks involve exposure to the dust or powder form during weighing and transfer operations.
Table 1: Physicochemical and Hazard Properties of this compound
| Property | Value | Source |
| CAS Number | 38628-51-2 | [2][3][4] |
| Molecular Formula | C₁₀H₁₀O₄ | [2] |
| Molecular Weight | 194.18 g/mol | [2] |
| Appearance | Solid (powder/crystals) | N/A |
| Melting Point | 289-293 °C | [2] |
| Hazard Codes | Xi (Irritant) | [2] |
| Risk Phrases | R36/37/38 (Irritating to eyes, respiratory system and skin) | [2] |
Causality: The acidic nature of the two carboxyl groups is the primary driver of the compound's irritant properties. When in contact with moist surfaces like the skin, eyes, or respiratory tract, it can lower the local pH, potentially leading to cellular irritation and damage. Furthermore, as a fine solid, it can become airborne, posing an inhalation risk.[5]
Personal Protective Equipment (PPE) and Safe Handling
To mitigate the risks identified above, a stringent PPE and handling protocol is non-negotiable. This protocol is a self-validating system: by preventing exposure, we inherently prevent injury.
Mandatory PPE:
-
Eye Protection : Chemical safety goggles meeting OSHA 29 CFR 1910.133 or EN166 standards are required at all times.[6][7]
-
Hand Protection : Chemically resistant, impermeable gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use.
-
Body Protection : A buttoned laboratory coat must be worn to protect against accidental spills.
Safe Handling Procedures:
-
Ventilation : Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transfer, a certified chemical fume hood is mandatory.[6]
-
Avoid Dust Generation : Handle the solid material carefully to minimize the formation of airborne dust.[7]
-
Personal Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6][8]
-
Spill Management : In case of a spill, evacuate the immediate area if necessary. Moisten the spilled material with a damp cloth or paper towel to prevent dust from becoming airborne, then carefully sweep it into a designated waste container.[9] Do not wash spills into the sewer system.[9]
Waste Segregation and Collection: A Critical Control Point
Proper segregation is the cornerstone of safe chemical waste management. Improperly mixed waste streams can lead to dangerous chemical reactions, posing a significant safety hazard and complicating disposal. The U.S. Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) provide a strict framework for hazardous waste management, which prohibits the disposal of such chemicals in regular trash or down the sewer.[10]
Disposal Decision Workflow The following diagram outlines the critical decision-making process for segregating waste containing this compound.
Caption: Waste segregation decision workflow for this compound.
Step-by-Step Waste Collection Protocol:
-
Identify the Waste Stream : Categorize the waste as solid (pure compound, contaminated gloves, weigh boats) or liquid (dissolved in a solvent).
-
Select the Correct Container :
-
Solid Waste : Use a clearly labeled, durable, sealable container designated for "Solid Organic Acid Waste." The container must be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste : Use a separate, clearly labeled container for liquid waste. Crucially, you must segregate based on the solvent. Do not mix halogenated and non-halogenated solvent waste.[11]
-
-
Labeling : The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the mixture.
-
Accumulation : Keep the waste container closed at all times except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, which must be at or near the point of generation and under the control of laboratory personnel.[12][13]
Causality: Segregation prevents unintended reactions. For instance, mixing an acid with a base can generate heat, while mixing it with an oxidizing agent could lead to a more vigorous, dangerous reaction.[14] Keeping halogenated and non-halogenated solvents separate is critical because the disposal methods and costs for these two streams are vastly different.
Final Disposal: The Path to Decommissioning
Under no circumstances should this compound be disposed of via sanitary sewer or as common refuse.[6] While neutralization of simple acids is sometimes permissible, for a compound like this, it is not recommended without specific guidance and approval from your institution's Environmental Health & Safety (EHS) department. The resulting salt solution may still pose an environmental hazard, and drain disposal is generally prohibited for most laboratory chemicals.[12]
Overall Disposal Workflow The final stage of disposal involves a coordinated handoff to trained professionals, ensuring the waste is managed in compliance with all regulations.
Caption: Overall laboratory hazardous waste disposal workflow.
Procedural Steps for Final Disposal:
-
Monitor Accumulation : Regularly inspect your SAA to monitor waste levels and accumulation dates.[12] According to EPA guidelines, containers may remain in an SAA for up to one year, but must be removed within three days once full.[12]
-
Request Pickup : Once the waste container is full or nearing its time limit, arrange for its collection by your institution's EHS department or a contracted hazardous waste disposal company.[15]
-
Documentation : Ensure all necessary paperwork, such as a hazardous waste tag or manifest, is completed accurately. This creates a legal and safety record for the waste from "cradle to grave."
-
Professional Disposal : The licensed waste handler will transport the chemical to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15] Solid organic acids like this are typically disposed of via high-temperature incineration at an approved facility, which ensures complete destruction of the compound.[16]
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
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Personal protective equipment for handling 4-(2-carboxyethyl)benzoic Acid
Comprehensive Safety and Handling Guide: 4-(2-carboxyethyl)benzoic Acid
As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents; it encompasses ensuring you can work with them safely and effectively. This guide provides essential, field-proven protocols for handling this compound (CAS No. 38628-51-2). The procedural framework herein is designed to be a self-validating system, grounding every recommendation in established safety principles to protect researchers and ensure experimental integrity.
Hazard Analysis: Understanding the Compound
This compound is a solid dicarboxylic acid. Its primary hazards, as indicated by its risk profile, are irritation to the skin, eyes, and respiratory system.[1] Like many powdered organic compounds, it also presents a risk of forming combustible dust concentrations in the air under certain conditions.[2][3] Therefore, the core safety strategy is to prevent contact and inhalation through robust engineering controls and appropriate Personal Protective Equipment (PPE).
Key Hazards:
-
Eye Irritation: Direct contact can cause serious irritation or damage.[1][4]
-
Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[1][4]
-
Respiratory Irritation: Inhalation of dust can irritate the respiratory tract.[1][2]
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a static checklist but a dynamic risk-based decision. The following table summarizes the minimum required PPE for handling this compound in a standard laboratory setting.
| Protection Type | Required Equipment | Rationale and Best Practices |
| Eye & Face Protection | Chemical safety goggles (ANSI Z87.1 compliant) | Protects against dust particles and accidental splashes. Goggles provide a full seal around the eyes, which is superior to safety glasses.[2][5] |
| Face shield (in addition to goggles) | Required when handling larger quantities (>50g) or when splashing is a significant risk (e.g., during dissolution in large volumes).[5][6] | |
| Skin & Body Protection | Chemical-resistant gloves (Nitrile rubber recommended) | Nitrile provides excellent resistance to a broad range of chemicals and is effective against solid reagents.[5][6] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin. |
| Laboratory coat | Must be fully buttoned to provide a barrier against incidental contact and minor spills.[2] | |
| Closed-toe shoes | Mandatory in all laboratory environments to protect against spills and falling objects.[2] | |
| Respiratory Protection | Use within a certified chemical fume hood | This is the primary engineering control to minimize inhalation of dust.[2][6][7] |
| NIOSH-approved respirator (e.g., N95) | Required if work cannot be performed in a fume hood or if engineering controls are insufficient to keep dust levels minimal. The specific type should be determined by a formal risk assessment.[7] |
Workflow for PPE Selection and Use
The following diagram outlines the decision-making process for ensuring adequate protection when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
Operational and Disposal Plans
Safe Handling Protocol:
-
Preparation:
-
Designate a specific work area, preferably inside a chemical fume hood.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[7]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) before handling the compound.
-
-
Weighing and Transfer:
-
Perform all manipulations of the solid compound within the fume hood to contain any dust.[2]
-
Use a spatula for transfers. Avoid pouring the solid from a height to minimize dust generation.
-
When dissolving, add the solid slowly to the solvent to prevent splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the chemical. Use a suitable solvent followed by soap and water.
-
Carefully doff PPE to prevent cross-contamination. Remove gloves first, followed by the lab coat and eye protection.
-
Waste Disposal Plan:
Chemical waste disposal is governed by strict regulations. Adherence to these protocols is mandatory.
-
Solid Waste:
-
Place all disposables contaminated with this compound (e.g., used gloves, weigh paper, paper towels) into a dedicated, clearly labeled hazardous waste container.[2]
-
-
Unused Compound:
-
The original container with any residual compound must be disposed of as hazardous chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Solutions:
-
Liquid waste containing the dissolved compound should be collected in a designated, labeled hazardous waste container.
-
-
General Prohibitions:
-
Do NOT empty any waste containing this chemical into drains or dispose of it in regular trash.[6]
-
Consult your institution's EHS guidelines for specific collection and disposal procedures.
-
By integrating these safety protocols into your standard operating procedures, you create a robust framework that protects personnel, ensures regulatory compliance, and fosters a culture of safety within the laboratory.
References
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
-
This compound | CAS 38628-51-2. Chemical-Suppliers. [Link]
-
What PPE Should You Wear When Handling Acid 2026? LeelineWork. [Link]
-
BENZOIC ACID AR/ACS. Loba Chemie. [Link]
-
SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). National Institute of Standards and Technology. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
